molecular formula C5H6Cl2N2 B1417966 2-Chloropyridin-4-amine hydrochloride CAS No. 2897-42-9

2-Chloropyridin-4-amine hydrochloride

Cat. No.: B1417966
CAS No.: 2897-42-9
M. Wt: 165.02 g/mol
InChI Key: ZZCPJLPRYOQGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyridin-4-amine hydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N2 and its molecular weight is 165.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCPJLPRYOQGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660013
Record name 2-Chloropyridin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2897-42-9
Record name 2-Chloropyridin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the physical and chemical properties of 2-Chloropyridin-4-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer practical insights into the handling, characterization, and application of this compound. Given the limited specific experimental data for the hydrochloride salt, this guide provides a thorough analysis of the parent compound, 2-Chloropyridin-4-amine, and extrapolates the expected properties of its hydrochloride form, grounded in fundamental chemical theory.

Introduction and Strategic Importance

2-Chloropyridin-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The pyridine scaffold is a ubiquitous feature in many pharmaceutical agents, and the specific substitution pattern of an amino group at the 4-position and a chlorine atom at the 2-position offers synthetic chemists a versatile platform for further molecular elaboration. The chlorine atom is susceptible to nucleophilic substitution and serves as a handle for cross-coupling reactions, while the amino group can be functionalized in various ways.

The hydrochloride salt is often prepared to improve the solubility and handling characteristics of the parent amine. This guide will delineate the properties of both the free base and its salt, providing a comparative analysis to inform experimental design and application.

Structural Relationship: Free Base vs. Hydrochloride Salt

The conversion of 2-Chloropyridin-4-amine to its hydrochloride salt involves the protonation of the basic nitrogen atom of the pyridine ring by hydrochloric acid. This transformation has a significant impact on the compound's physical properties.

Figure 1. Conversion of 2-Chloropyridin-4-amine to its Hydrochloride Salt 2-Chloropyridin-4-amine 2-Chloropyridin-4-amine (Free Base) HCl + HCl 2-Chloropyridin-4-amine->HCl 2-Chloropyridin-4-amine_HCl This compound (Salt) HCl->2-Chloropyridin-4-amine_HCl

Caption: Conversion of the free base to its hydrochloride salt.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the available data for 2-Chloropyridin-4-amine and provide an expert projection for its hydrochloride salt.

General Properties
Property2-Chloropyridin-4-amine (Free Base)This compound
Synonyms 4-Amino-2-chloropyridine2-Chloro-4-aminopyridinium chloride
CAS Number 14432-12-32897-42-9
Molecular Formula C₅H₅ClN₂C₅H₆Cl₂N₂
Molecular Weight 128.56 g/mol 165.02 g/mol
Appearance White to light yellow crystalline powderExpected to be a white to off-white crystalline solid
Thermal and Solubility Properties
Property2-Chloropyridin-4-amine (Free Base)This compound
Melting Point 89-94 °CExpected to be significantly higher than the free base
Boiling Point Data not availableDecomposes before boiling
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.Expected to have enhanced solubility in water and polar protic solvents
pKa Estimated around 4-5 for the pyridinium ionThe pyridinium ion is already protonated

Expert Insight: The conversion of an amine to its hydrochloride salt typically increases the melting point due to the formation of a more stable crystal lattice. The ionic nature of the salt also leads to greater solubility in polar solvents, particularly water.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of the hydrochloride salt is expected to show a downfield shift of the aromatic protons compared to the free base, due to the deshielding effect of the protonated pyridinium ring.

FT-IR Spectroscopy

The FT-IR spectrum of the hydrochloride salt will exhibit characteristic changes compared to the free base. The N-H stretching vibrations of the primary amine will remain, while new broad absorptions corresponding to the N⁺-H stretch of the pyridinium ion are expected to appear in the 2400-3000 cm⁻¹ region.

Key FT-IR Bands for 2-Chloropyridin-4-amine (Free Base):

Wavenumber (cm⁻¹)Assignment
3500-3300N-H stretching (asymmetric and symmetric)
1640-1600N-H bending (scissoring)
1580-1450C=C and C=N stretching of the pyridine ring
850-750C-H out-of-plane bending
750-700C-Cl stretching

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The safety profile of this compound is expected to be similar to the free base, with the added consideration of its acidic nature.

GHS Hazard Statements for 2-Chloropyridin-4-amine (Free Base):

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Insight for the Hydrochloride Salt: Due to its acidic nature, the hydrochloride salt may be more corrosive than the free base. Extra care should be taken to avoid contact with skin and mucous membranes.

Experimental Protocols

The following protocols provide standardized procedures for the preparation and analysis of this compound.

Preparation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Figure 2. Workflow for Hydrochloride Salt Formation A Dissolve Free Base in Anhydrous Solvent B Add HCl Solution Dropwise A->B C Stir and Allow Precipitation B->C D Filter the Precipitate C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F

Caption: A typical laboratory workflow for salt formation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of 2-Chloropyridin-4-amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the pH of the solution becomes acidic (test with pH paper).

  • Precipitation: Continue stirring for 30 minutes at room temperature. A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to a constant weight.

Purity Determination by HPLC

This method is suitable for assessing the purity of both the free base and its hydrochloride salt.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Applications in Synthesis

2-Chloropyridin-4-amine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical candidates. Its hydrochloride salt is often the preferred form for use in aqueous reaction media.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: The chlorine atom can be readily displaced in palladium-catalyzed cross-coupling reactions to form C-C bonds.

  • Buchwald-Hartwig Amination: The chlorine atom can be substituted with various amines to introduce new functional groups.

  • N-Functionalization: The amino group can be acylated, alkylated, or used in the formation of ureas and thioureas.

Conclusion

This compound is a synthetically important compound with physical properties that make it advantageous for use in various research and development settings. While specific experimental data for the hydrochloride salt is not as abundant as for the free base, a solid understanding of its expected properties can be derived from fundamental chemical principles. This guide provides a comprehensive overview to assist researchers in the effective utilization of this versatile chemical intermediate.

2-Chloropyridin-4-amine hydrochloride chemical structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloropyridin-4-amine Hydrochloride: A Key Intermediate in Chemical Synthesis

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's chemical identity, synthesis, applications, and safety protocols, grounding all information in authoritative scientific literature.

Core Chemical Identity & Properties

2-Chloropyridin-4-amine, and its hydrochloride salt, are valued intermediates in organic synthesis. The pyridine ring, substituted with a nucleophilic amino group and a chlorine atom susceptible to displacement, provides a versatile scaffold for constructing complex molecular architectures.[1]

Chemical Structure and Formula

The structure consists of a pyridine ring chlorinated at the 2-position and functionalized with an amino group at the 4-position. The hydrochloride salt form involves the protonation of the pyridine ring nitrogen.

  • 2-Chloropyridin-4-amine (Free Base)

    • Molecular Formula: C₅H₅ClN₂[2][3][4][5][6]

    • Molecular Weight: 128.56 g/mol [3][5][6][7]

  • This compound

    • Molecular Formula: C₅H₅ClN₂·HCl

    • Molecular Weight: 165.02 g/mol

Caption: Structures of the free base and hydrochloride salt.

Nomenclature and Identifiers

Proper identification is critical for sourcing and regulatory compliance.

IdentifierValueSource
IUPAC Name 2-chloropyridin-4-amine[3]
Synonyms 4-Amino-2-chloropyridine, 2-Chloro-4-aminopyridine[3][5]
CAS Number 14432-12-3 (Free Base), 2897-42-9 (Hydrochloride)[2][3][8]
Physicochemical Properties

The properties of the free base are summarized below. The hydrochloride salt exhibits increased water solubility.

PropertyValueSource
Appearance Off-white to slight yellow solid/crystal[5]
Melting Point 91-94 °C or 129-133 °C[5]
pKa 5.72 ± 0.11 (Predicted)[9]
Storage Keep in a dark, dry place at room temperature[2][9]

Synthesis and Mechanism

The synthesis of 2-chloropyridin-4-amine is well-established, with several routes optimized for yield and industrial scalability.

Established Synthetic Pathways

A common and efficient method involves the nitration of 2-chloropyridine-N-oxide, followed by the reduction of the resulting 2-chloro-4-nitropyridine oxide.[10] The reduction step is often accomplished using iron powder in an acidic medium, such as glacial acetic acid.[11] This classic Bechamp reduction is favored for its cost-effectiveness and operational simplicity. The mechanism involves the stepwise reduction of the nitro group on the aromatic ring by the metal catalyst.

Another documented approach begins with 2-pyridine carboxylic acid, which undergoes esterification, chlorination, amidation, and finally a Hofmann degradation to yield the target amine.[12]

Caption: High-level overview of a common synthetic workflow.

Detailed Experimental Protocol: Synthesis via Reduction

The following protocol is adapted from a patented, high-yield process.[11] It exemplifies a self-validating system where reaction completion can be monitored chromatographically.

Objective: To synthesize 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine N-oxide.

Materials:

  • 2-chloro-4-nitropyridine N-oxide (0.2 mol)

  • Iron powder (0.7 mol)

  • Glacial acetic acid (250 mL)

  • 50 wt.% aqueous sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Benzene and Cyclohexane (for recrystallization)

Procedure:

  • Reaction Setup: To a suitable reaction vessel, add 2-chloro-4-nitropyridine N-oxide (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL).[11]

  • Reduction: Heat the mixture to reflux. Maintain reflux for approximately 1.5 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.[11]

  • Work-up: Cool the reaction mixture to below 25 °C. Carefully neutralize the mixture by adjusting the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.

  • Extraction: Perform a liquid-liquid extraction using diethyl ether (3 x 500 mL).

  • Washing: Wash the combined organic layers with saturated aqueous common salt (2 x 100 mL) and then with water (50 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a 1:1 (v/v) mixture of benzene and cyclohexane to yield the purified 2-chloro-4-aminopyridine. The reported yield for this method is 91.3%.[11]

Applications in Research and Development

The dual functionality of 2-chloropyridin-4-amine makes it a highly versatile intermediate for creating diverse molecular libraries.[1]

Role as a Versatile Synthetic Scaffold

The molecule possesses two primary reactive sites:

  • The 4-amino group: A nucleophilic site that can be readily acylated, alkylated, or used in condensation reactions.

  • The 2-chloro group: Susceptible to nucleophilic aromatic substitution (SNAr) or, more significantly, participation in palladium-catalyzed cross-coupling reactions.[1]

This orthogonality allows for regioselective functionalization, a critical advantage in multi-step synthesis.

Application in Pharmaceutical Discovery

This compound is a cornerstone for the synthesis of numerous biologically active molecules.

  • Kinase Inhibitors: It is a key building block for aryl-substituted pyridine derivatives, which are prevalent scaffolds in kinase inhibitors. The chlorine atom is readily displaced in Suzuki-Miyaura coupling reactions with various arylboronic acids to form C-C bonds.[1][13]

  • Antimicrobial Agents: The chlorinated pyridine structure is integral to developing novel anti-inflammatory and antimicrobial agents.[5] Research has demonstrated that Schiff bases derived from 2-amino-4-chloropyridine exhibit significant in-vitro antimicrobial activity against various strains of bacteria and fungi.[14]

  • Other Therapeutics: It serves as an intermediate in the synthesis of drugs for neurological disorders, as well as antihistamines.[5][15]

Application in Agrochemicals

Beyond pharmaceuticals, 2-chloropyridin-4-amine is a crucial intermediate in the agrochemical sector.

  • Herbicides and Fungicides: It is used in the formulation of various crop protection products.[5][15]

  • Plant Growth Regulators: It is the key precursor for synthesizing 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with very high cytokinin activity.[11] This derivative promotes callus growth, budding, and seed germination, and can increase fruit yield in crops like citrus and wheat.[11]

G cluster_0 Core Intermediate cluster_1 Reaction Types cluster_2 Final Product Classes A 2-Chloropyridin-4-amine Hydrochloride B1 Suzuki Coupling A->B1 B2 Nucleophilic Substitution A->B2 B3 Condensation A->B3 C1 Kinase Inhibitors (Pharmaceuticals) B1->C1 C3 Cytokinins (Agrochemicals) B2->C3 C2 Antimicrobial Agents (Pharmaceuticals) B3->C2

Caption: Application pathways from the core intermediate.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification
  • GHS Classification: The compound is classified as hazardous. It causes skin irritation and serious eye irritation.[16][17] It may also be harmful if swallowed, inhaled, or in contact with skin.[3][7][18]

  • Signal Word: Warning or Danger, depending on the supplier and concentration.[3]

Recommended Handling Procedures
  • Engineering Controls: Always use this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure that eyewash stations and safety showers are readily accessible.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (US OSHA 29 CFR 1910.133 or European Standard EN166).[16]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[16]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[16]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][19]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18][19] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, established synthetic routes, and proven utility as a scaffold make it an invaluable asset for chemists in both pharmaceutical and agrochemical R&D. Understanding its properties, synthesis, and handling requirements is essential for leveraging its full potential in the development of next-generation chemical entities.

References

A Comprehensive Technical Guide to 2-Chloropyridin-4-amine Hydrochloride: A Keystone Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Chloropyridin-4-amine hydrochloride (CAS Number: 73725-34-5), a pivotal heterocyclic intermediate. While data specifically for the hydrochloride salt is sparse, this document synthesizes available information on the parent compound, 2-Chloropyridin-4-amine, and contextualizes it for the application of its hydrochloride form. We will delve into its chemical identity, synthesis, reactivity, and critical applications, with a particular focus on its role in pharmaceutical and agrochemical development.

Chemical Identity and Physicochemical Properties

This compound is the salt form of 2-Chloropyridin-4-amine. The hydrochloride salt is typically formed to enhance the compound's stability and solubility in aqueous media, a common practice in drug development.

Table 1: Physicochemical Properties of 2-Chloropyridin-4-amine (Free Base)

PropertyValueSource(s)
CAS Number 14432-12-3[1]
Molecular Formula C5H5ClN2[1][2]
Molecular Weight 128.56 g/mol [1][2]
Appearance Off-white to slight yellow solid/crystalline powder[2][3]
Melting Point 91-94 °C[2]
IUPAC Name 2-chloropyridin-4-amine[1]
Synonyms 4-Amino-2-chloropyridine, 2-Chloro-4-aminopyridine[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[3] The hydrochloride salt is expected to have higher water solubility.

Synthesis and Manufacturing

The industrial synthesis of 2-Chloropyridin-4-amine is crucial for its application as a building block. Several synthetic routes have been established, with the choice of method often depending on the cost of starting materials, reaction conditions, and desired yield.

Established Synthetic Pathways

One of the most common and economically viable methods starts from 2-chloropyridine.[4][5] This process involves two key steps: nitration followed by reduction.[4][5]

  • N-Oxidation: 2-Chloropyridine is first oxidized to 2-chloropyridine-N-oxide, often using an oxidizing agent like hydrogen peroxide in an acetic acid medium.[5] This step activates the pyridine ring for subsequent reactions.

  • Nitration: The N-oxide is then nitrated, typically with a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[5][6]

  • Reduction: The nitro group is subsequently reduced to an amino group. Common reducing agents include iron powder in acetic acid.[5][7]

Another established route utilizes the more affordable isonicotinic acid as the starting material.[5] This pathway involves chlorination, amidation, and finally a Hofmann degradation to yield the desired product.[5]

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared in the final step of the synthesis. A common laboratory-scale method involves treating a solution of the free base (2-Chloropyridin-4-amine) with a solution of hydrogen chloride in an organic solvent, such as dioxane.[8] The resulting hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Chemical Reactivity and Key Transformations

The dual functionality of 2-Chloropyridin-4-amine, with its nucleophilic amino group and a chlorine atom susceptible to substitution, makes it a highly versatile intermediate in organic synthesis.[4]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of aryl-substituted pyridine derivatives, which are important scaffolds for many biologically active compounds.[4]

Suzuki_Coupling 2-Chloropyridin-4-amine 2-Chloropyridin-4-amine Product 2-(Aryl)pyridin-4-amine 2-Chloropyridin-4-amine->Product Suzuki Coupling Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction of 2-Chloropyridin-4-amine.

Applications in Drug Discovery and Agrochemicals

This compound is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[2][3]

Pharmaceutical Applications

The substituted pyridine core is a common motif in many pharmaceuticals. 2-Chloropyridin-4-amine serves as a key intermediate in the production of drugs targeting various conditions, including:

  • Antihistamines and Anti-inflammatory Agents: The pyridine scaffold is present in numerous anti-inflammatory and antihistaminic drugs.[3]

  • Antitumor and Antiviral Drugs: This compound is utilized in the synthesis of novel compounds with potential applications as anticancer and antiviral therapies.[3]

  • Neurological Disorders: It is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2][9]

Agrochemical Applications

In the agrochemical industry, 2-Chloropyridin-4-amine is an important intermediate for the synthesis of:

  • Herbicides and Fungicides: Its structure is incorporated into various herbicides and fungicides to enhance crop protection.[2][9]

  • Plant Growth Regulators: It is a key substance in the synthesis of forchlorfenuron (KT-30), a highly active cytokinin that promotes plant growth and increases crop yield.[5]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core 2-Chloropyridin-4-amine Hydrochloride Pharma_Intermediate Key Intermediate Core->Pharma_Intermediate Agro_Intermediate Key Intermediate Core->Agro_Intermediate Antihistamines Antihistamines Pharma_Intermediate->Antihistamines Anti_inflammatory Anti-inflammatory Pharma_Intermediate->Anti_inflammatory Antitumor Antitumor Agents Pharma_Intermediate->Antitumor Antiviral Antiviral Agents Pharma_Intermediate->Antiviral Neurological Neurological Drugs Pharma_Intermediate->Neurological Herbicides Herbicides Agro_Intermediate->Herbicides Fungicides Fungicides Agro_Intermediate->Fungicides PGR Plant Growth Regulators (e.g., Forchlorfenuron) Agro_Intermediate->PGR

Caption: Key application areas of this compound.

Analytical Characterization

The identity and purity of 2-Chloropyridin-4-amine and its hydrochloride salt are typically confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the chemical structure.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.
Elemental Analysis Determination of the elemental composition.

Safety and Handling

2-Chloropyridin-4-amine is considered a hazardous substance and should be handled with appropriate safety precautions.[10][11] The hydrochloride salt is expected to have a similar hazard profile.

  • Hazard Statements: Causes skin and serious eye irritation.[11] May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Precautionary Measures: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][11] If on skin, wash off immediately with plenty of soap and water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block in the chemical industry. Its unique combination of reactive sites allows for the efficient synthesis of a diverse range of complex molecules with significant applications in medicine and agriculture. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and developers working to create the next generation of pharmaceuticals and crop protection agents.

References

An In-depth Technical Guide to 2-Chloropyridin-4-amine Hydrochloride: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloropyridin-4-amine hydrochloride, a pivotal building block in modern pharmaceutical and agrochemical research. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, key applications, and essential safety protocols, grounded in established scientific literature.

Core Chemical Identity and Physicochemical Properties

2-Chloropyridin-4-amine and its hydrochloride salt are heterocyclic aromatic compounds that serve as versatile intermediates in organic synthesis. The presence of a chlorine atom at the 2-position and an amino group at the 4-position of the pyridine ring imparts distinct reactivity, making it a valuable precursor for a wide range of functionalized molecules.

The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.

Identifier 2-Chloropyridin-4-amine (Free Base) This compound
Molecular Formula C5H5ClN2[1][2][3]C5H6Cl2N2
Molecular Weight 128.56 g/mol [1][3][4]165.02 g/mol
CAS Number 14432-12-3[1][2][4]2897-42-9
Appearance Off-white to light yellow crystalline powder[4]Data not readily available
Melting Point 89-94 °C[2][4]Data not readily available

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloropyridin-4-amine can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness.

Established Synthetic Pathways

One of the most common and economically viable methods commences with the nitration of 2-chloropyridine, followed by a reduction of the nitro group to the corresponding amine.[5][6][7]

A generalized workflow for this synthesis is depicted below:

G A 2-Chloropyridine B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 2-Chloro-4-nitropyridine B->C D Reduction (e.g., Fe/acetic acid or H2/Pd-C) C->D Step 2 E 2-Chloropyridin-4-amine D->E F HCl Treatment E->F Step 3 G 2-Chloropyridin-4-amine Hydrochloride F->G

Caption: Generalized workflow for the synthesis of this compound.

Another established route begins with isonicotinic acid, which undergoes a series of transformations to yield the target compound.[5] Other reported methods include starting from 2-aminopyridine or 2,4-dihydroxypyridine.[7]

Detailed Experimental Protocol: Synthesis from 2-Chloro-4-nitropyridine-N-oxide

The following protocol is a representative example of the reduction step in the synthesis of 2-Chloropyridin-4-amine.

Materials:

  • 2-Chloro-4-nitropyridine-N-oxide

  • Iron powder

  • Glacial acetic acid

  • 50% (w/w) aqueous sodium hydroxide solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Benzene and cyclohexane (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitropyridine-N-oxide (0.2 mol), iron powder (0.7 mol), and glacial acetic acid (250 mL).[8]

  • Heat the mixture to reflux and maintain for approximately 1.5 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Cool the reaction mixture to below 25 °C.[8]

  • Carefully adjust the pH of the mixture to between 7.0 and 8.0 using a 50% aqueous sodium hydroxide solution.[8]

  • Extract the aqueous layer with diethyl ether (3 x 500 mL).[8]

  • Wash the combined organic extracts with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to yield pure 2-chloro-4-aminopyridine.[8]

  • To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.

Applications in Research and Development

The unique bifunctional nature of 2-Chloropyridin-4-amine, possessing both a nucleophilic amino group and a chlorine atom amenable to substitution, renders it a highly versatile intermediate in organic synthesis.[5]

Pharmaceutical Development

This compound is a crucial precursor in the synthesis of a diverse range of pharmaceutical agents.[9][10] Its applications span several therapeutic areas:

  • Antihistamines and Anti-inflammatory Agents: It serves as a key building block in the development of novel anti-inflammatory and antihistaminic drugs.[10]

  • Antimicrobial and Antiviral Drugs: The chlorinated pyridine scaffold is integral to the synthesis of new antimicrobial and antiviral compounds.[9]

  • Oncology: It is utilized in the synthesis of potential anti-tumor agents.[10]

  • Neurological Disorders: Research has explored its use as an intermediate for pharmaceuticals targeting neurological conditions.[9]

Agrochemical Industry

In the agrochemical sector, 2-Chloropyridin-4-amine is a vital intermediate for producing:

  • Herbicides, Pesticides, and Fungicides: It is a foundational component in the synthesis of various crop protection products.[9][10]

  • Plant Growth Regulators: A notable application is in the synthesis of Forchlorfenuron (KT-30), a highly active cytokinin that promotes plant growth and increases crop yields.[7]

The resulting agrochemicals often exhibit high biological activity, low toxicity, and are readily degradable in the environment.[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity and quantifying 2-Chloropyridin-4-amine.

A representative HPLC method utilizes a Primesep 100 mixed-mode stationary phase column.[11] The isocratic method employs a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm.[11] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for separating complex mixtures containing this and related compounds.[12][13]

Safety, Handling, and Storage

2-Chloropyridin-4-amine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

Hazard Identification:

  • Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][14]

Recommended Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][14] Eyewash stations and safety showers should be readily accessible.[1][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][14] Respiratory protection may be required if dust is generated.[1][2]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][2] Keep locked up.[1][2]

  • Incompatibilities: Avoid strong oxidizing agents.[1]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[1][14]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][14]

Conclusion

This compound is a compound of significant interest in the chemical and pharmaceutical industries. Its versatile reactivity, stemming from the strategically positioned amino and chloro groups on the pyridine ring, allows for its use as a key intermediate in the synthesis of a wide array of biologically active molecules. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible utilization in research and development.

References

2-Chloropyridin-4-amine hydrochloride mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Significance of 2-Chloropyridin-4-amine Hydrochloride

Introduction: The Role of 2-Chloropyridin-4-amine as a Synthetic Precursor

2-Chloropyridin-4-amine, and its hydrochloride salt, is a halogenated aminopyridine derivative. Its chemical structure, featuring a nucleophilic amino group and a chlorine atom susceptible to substitution, makes it a highly versatile intermediate in organic synthesis. While the aminopyridine class of molecules includes compounds with significant direct biological activity, extensive review of the scientific literature indicates that this compound's primary role is that of a foundational building block.

This guide will therefore explore the compound's biological relevance through the lens of its most significant derivatives, providing a scientifically rigorous understanding of its impact in two major fields: agriculture and medicine.

Agrochemical Applications: The Forchlorfenuron (CPPU/KT-30) Synthesis Pathway

One of the most widespread applications of 2-Chloropyridin-4-amine is in the production of Forchlorfenuron, also known as CPPU or KT-30. Forchlorfenuron is a highly potent synthetic plant growth regulator of the phenylurea cytokinin type. Its mechanism of action is centered on promoting plant cell division and differentiation, leading to significant increases in fruit size and overall yield.

Mechanism of Action of Forchlorfenuron

Forchlorfenuron exerts its effects through several key physiological processes in plants:

  • Promotion of Cell Division and Expansion: It accelerates cell mitosis and promotes both the horizontal and vertical growth of plant organs, which directly contributes to the enlargement of fruits like kiwifruit, grapes, and melons.

  • Synergy with Auxins: The compound acts synergistically with natural auxins to stimulate cell division and growth, enhancing the plant's endogenous growth processes.

  • Delayed Senescence: Forchlorfenuron promotes the synthesis of chlorophyll and improves photosynthetic efficiency, which delays leaf aging and maintains plant vigor for longer periods.

  • Induction of Bud Development: It can break apical dominance and encourage the germination and growth of lateral buds.

A study on the maize enzyme cytokinin oxidase/dehydrogenase (ZmCKO1), which irreversibly degrades cytokinins, found that Forchlorfenuron (CPPU) acts as a competitive inhibitor. This inhibition reduces the breakdown of natural cytokinins, further amplifying the growth-promoting effects. The crystal structure of ZmCKO1 in complex with CPPU revealed that the inhibitor binds to the same active site as natural substrates like zeatin.

Synthesis of Forchlorfenuron

The commercial production of Forchlorfenuron is a direct application of 2-Chloropyridin-4-amine as a starting material. The synthesis involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product R1 2-Chloropyridin-4-amine P1 Condensation Reaction R1->P1 R2 Phenyl Isocyanate R2->P1 Pr1 N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron / CPPU) P1->Pr1 Yield: ~73.5%

Figure 1. Synthesis of Forchlorfenuron from 2-Chloropyridin-4-amine.

This protocol is adapted from established laboratory methods for the synthesis of Forchlorfenuron.

  • Dissolution: Dissolve 2.0 mmol of 2-chloro-4-aminopyridine in 10 mL of a dry solvent such as acetone or toluene in a reaction flask.

  • Addition of Reagent: Add 2.0 mmol of phenyl isocyanate to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for approximately 8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Solvent Evaporation: Once the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Purification: Chromatograph the resulting residue over an alumina column, using chloroform as the eluent.

  • Isolation: Collect the eluates containing the desired product and evaporate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the final residue from an acetone-ether mixture to yield pure N-(2-chloro-4-pyridyl)-N'-phenylurea.

Pharmaceutical Applications: A Scaffold for Drug Discovery

In medicinal chemistry, 2-Chloropyridin-4-amine serves as a valuable scaffold for synthesizing a diverse range of compounds, including those with potential antimicrobial, anti-inflammatory, and anti-tumor properties. Its utility in this area is best understood by contrasting it with its well-known, non-chlorinated analog, 4-aminopyridine.

Contextual Analog: The Mechanism of 4-Aminopyridine (Dalfampridine)

It is critical to distinguish 2-Chloropyridin-4-amine from 4-aminopyridine (4-AP) . 4-AP is a potent, non-selective blocker of voltage-gated potassium (K+) channels and is an approved drug (Dalfampridine) for improving walking in patients with multiple sclerosis (MS).

  • Mechanism of Action: In demyelinated neurons, the exposure of K+ channels that are normally covered by the myelin sheath leads to a leakage of potassium ions during action potential propagation. This leakage short-circuits the axonal current, leading to conduction failure. 4-AP blocks these exposed channels, reducing the repolarizing K+ current and thereby prolonging the action potential. This allows the electrical signal to be conducted more effectively across the demyelinated segment of the axon, restoring nerve function.

G cluster_axon Axon Cross-Section cluster_healthy Healthy Myelinated Axon cluster_demyelinated Demyelinated Axon cluster_mechanism Pharmacological Intervention healthy_axon Node of Ranvier Myelin Sheath K+ Channels (Covered) demyelinated_axon Node of Ranvier Damaged Myelin Exposed K+ Channels Block Blocks Exposed K+ Channels demyelinated_axon:k->Block 4-AP Binds AP_label Signal Leakage demyelinated_axon:k->AP_label AP 4-Aminopyridine (4-AP) AP->Block Result Restores Action Potential Conduction Block->Result

Figure 2. Mechanism of 4-Aminopyridine (not 2-Chloro-4-aminopyridine) in MS.

The mechanism of 4-AP provides a powerful illustration of how the aminopyridine scaffold can be leveraged for therapeutic benefit. While 2-Chloropyridin-4-amine itself is not a K+ channel blocker, its structure is a starting point for chemists to design novel molecules that may target different channels, receptors, or enzymes with high specificity.

Scaffolding for Antimicrobial Agents

Research has demonstrated that 2-Chloropyridin-4-amine can be used to synthesize derivatives with potential antimicrobial properties. In one study, a series of Schiff bases were synthesized from 2-amino-4-chloropyridine and various aldehydes. These new compounds were then evaluated for their in-vitro antimicrobial effects.

This protocol outlines a general method for assessing the antimicrobial activity of synthesized compounds.

  • Preparation of Media: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Evenly spread the inoculum over the surface of the agar plates.

  • Well Preparation: Aseptically bore wells (e.g., 6 mm in diameter) into the solidified agar.

  • Application of Compounds: Add a defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, into each well. A control well with the solvent alone must be included.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

While the parent compound shows no significant activity, this line of research demonstrates its value as a scaffold for generating new chemical entities with potential therapeutic applications.

Conclusion

The biological significance of this compound is indirect yet profound. It is not a compound with a direct, well-defined mechanism of action in biological systems. Instead, it is a quintessential example of a versatile chemical intermediate—a foundational building block that enables the synthesis of highly active molecules.

Its role in the production of the cytokinin plant growth regulator Forchlorfenuron has a significant impact on agricultural productivity. In the pharmaceutical realm, it serves as a valuable scaffold, providing a structural starting point for the development of new drugs. The well-understood mechanism of its non-chlorinated analog, 4-aminopyridine, highlights the therapeutic potential held within the broader aminopyridine class.

For researchers and drug development professionals, this compound should be viewed as a key starting material. Future research should continue to leverage its unique chemical properties to create novel derivatives targeting a wide range of biological pathways, from plant physiology to human disease.

Introduction: The Strategic Importance of 2-Chloropyridin-4-amine Hydrochloride in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloropyridin-4-amine Hydrochloride for Researchers and Drug Development Professionals

2-Chloropyridin-4-amine, and its hydrochloride salt, is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a halogenated site amenable to cross-coupling reactions, renders it a versatile precursor for a diverse array of complex molecular architectures.[3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies. The focus is on providing actionable insights for researchers and process chemists engaged in the practical application of these synthetic strategies. This compound is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders, as well as in the formulation of herbicides and fungicides.[1][2]

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of the starting materials, scalability, and the desired purity of the final product.

Route 1: Synthesis from Picolinic Acid Derivatives

A well-established and frequently cited method for the synthesis of 2-amino-4-chloropyridine commences with picolinic acid or its derivatives.[4][5][6] This pathway is notable for its logical progression of functional group transformations, culminating in the desired product.

This synthetic sequence typically involves an initial chlorination of a picolinic acid derivative, followed by a series of transformations to install the amino group at the 4-position. A particularly efficient iteration of this route starts from methyl 4-chloropicolinate hydrochloride.[7][8] The key steps are:

  • Hydrazinolysis: The methyl ester of 4-chloropicolinate is converted to the corresponding hydrazide by treatment with hydrazine hydrate. This is a standard nucleophilic acyl substitution reaction at the carbonyl carbon.

  • Diazotization: The resulting hydrazide is then treated with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C) to form an acyl azide. This is a classic diazotization reaction.

  • Curtius Rearrangement: The acyl azide, upon gentle heating, undergoes a Curtius rearrangement, extruding nitrogen gas to form an isocyanate intermediate. This is then hydrolyzed to the desired 2-amino-4-chloropyridine.

An important improvement to this general approach involves the synthesis of the starting material, methyl 4-chloropicolinate, from picolinic acid hydrochloride. It has been demonstrated that the addition of one equivalent of water to the reaction of picolinic acid hydrochloride with thionyl chloride can significantly improve the yield of the chlorination step, from around 50% to 90%.[4]

G cluster_0 Synthesis from Picolinic Acid Derivative picolinic_acid Picolinic Acid Hydrochloride methyl_ester Methyl 4-chloropicolinate Hydrochloride picolinic_acid->methyl_ester SOCl₂, MeOH (Improved with H₂O) hydrazide 4-Chloropicolinohydrazide methyl_ester->hydrazide Hydrazine Hydrate acyl_azide 4-Chloropicolinoyl azide hydrazide->acyl_azide NaNO₂, HCl isocyanate Isocyanate Intermediate acyl_azide->isocyanate Heat (Curtius Rearrangement) final_product 2-Amino-4-chloropyridine isocyanate->final_product H₂O (Hydrolysis) G cluster_1 Synthesis via Hofmann Degradation pyridine_acid 2-Pyridine Carboxylic Acid acyl_chloride 4-Chloropyridine-2-acyl chloride pyridine_acid->acyl_chloride SOCl₂ amide 4-Chloropyridine-2-amide acyl_chloride->amide NH₃ final_product 2-Amino-4-chloropyridine amide->final_product Ca(OCl)₂ (Hofmann Degradation) G cluster_2 Synthesis from 2-Chloropyridine chloropyridine 2-Chloropyridine n_oxide 2-Chloropyridine-N-oxide chloropyridine->n_oxide m-CPBA or H₂O₂/AcOH nitro_n_oxide 2-Chloro-4-nitropyridine-N-oxide n_oxide->nitro_n_oxide HNO₃, H₂SO₄ final_product 2-Amino-4-chloropyridine nitro_n_oxide->final_product Fe, HCl or AcOH (Reduction)

References

The Two Faces of a Heterocycle: A Technical Guide to the Biological Activity of 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridin-4-amine hydrochloride, a seemingly simple halogenated pyridine, represents a cornerstone scaffold in the expansive field of bioactive molecule synthesis. While its direct biological activities are specific and notable, its primary value lies in its role as a versatile chemical building block. The strategic placement of its chloro and amino functionalities allows for facile chemical modifications, making it a privileged starting material for a diverse array of therapeutic agents and agrochemicals. This guide provides an in-depth exploration of the dual nature of this compound: its intrinsic biological effects and, more significantly, its function as a core pharmacophore in the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents, as well as highly effective plant growth regulators. We will dissect its structure-activity relationships, delve into the mechanisms of its most important derivatives, and provide actionable experimental protocols for researchers in the field.

Introduction: A Profile of a Versatile Synthetic Intermediate

This compound (CAS Number: 2897-42-9) is a pyridine derivative characterized by a chlorine atom at the 2-position and an amino group at the 4-position, with the hydrochloride salt enhancing its stability and solubility.[1] Its chemical architecture is of great interest to medicinal chemists; the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the 2-position susceptible to nucleophilic substitution, while the amino group at the 4-position provides a convenient handle for amide bond formation, urea synthesis, and other derivatizations.[1] This dual reactivity is the key to its utility as a precursor for a wide range of biologically active molecules.[1][2][3][4]

Intrinsic Biological Activities of the Core Scaffold

While much of the research focuses on its derivatives, the 2-Chloropyridin-4-amine core is not biologically inert. Its activities, though less explored, are significant in specific contexts.

Agrochemical Applications: A Direct Antifungal Agent

Beyond its role as an intermediate, 4-Amino-2-chloropyridine has been identified as a potent pesticide in its own right. It exhibits high activity against a variety of plant pathogens, including those responsible for rust and powdery mildew, common and destructive fungal diseases in agriculture.[1][5] This inherent fungicidal activity suggests that the core 2-chloro-4-aminopyridine structure interacts with essential biological pathways in these organisms, a property that can be amplified in its derivatives.

Potential as an Ion Channel Modulator: An Analogy to 4-Aminopyridine

The non-chlorinated parent compound, 4-aminopyridine (4-AP), is a well-characterized, non-selective blocker of voltage-gated potassium (K+) channels.[6][7][8] 4-AP is known to enhance neurotransmitter release and is used clinically to improve walking in patients with multiple sclerosis. It is proposed to enter the K+ channel when the activation gate is open and subsequently bias the gate toward a closed conformation.[9]

Although direct studies on 2-Chloropyridin-4-amine's effect on specific ion channels are not widely published, its structural similarity to 4-AP makes it a strong candidate for ion channel modulation. The addition of the chlorine atom at the 2-position would alter the molecule's size, electronegativity, and lipophilicity, likely modulating its binding affinity and selectivity for different channel subtypes. This potential neurological activity is a critical consideration, especially when this scaffold is used to develop drugs targeting the central nervous system.

A Privileged Scaffold in Medicinal Chemistry and Agrochemicals

The true power of this compound lies in its application as a foundational scaffold for building more complex, highly active molecules. Its derivatives have shown significant promise across multiple therapeutic and agricultural domains.

Anticancer Drug Discovery

The 2-chloropyridine moiety is a key component in a variety of anticancer agents, functioning primarily as a scaffold for kinase inhibitors and other novel therapeutics.

  • Kinase Inhibitors: This scaffold is prominent in the synthesis of inhibitors for enzymes like Checkpoint Kinase 1 (CHK1), which are crucial for cell cycle regulation and are often dysregulated in cancer.[1]

  • Telomerase Inhibitors: Novel 2-chloro-pyridine derivatives incorporating flavone moieties have been synthesized and shown to act as telomerase inhibitors.[2] One such compound demonstrated a strong inhibitory effect on telomerase with an IC50 value of 0.8 µM.[2]

  • Broad-Spectrum Cytotoxicity: Pyranopyridine derivatives synthesized from a 2-chloropyridine starting material have shown potent anticancer activity against a panel of human cancer cell lines, in some cases exceeding the potency of the reference drug doxorubicin.[10][11]

Derivative Class Target Cell Line Reported Activity (IC₅₀ in µM) Reference
Pyranopyridine Derivative (Compound 12)HepG2 (Liver), MCF-7 (Breast), Caco-2 (Colorectal), HCT116 (Colorectal)More potent than doxorubicin (specific values not provided in abstract)[10][11]
Pyranopyridine Derivative (Compound 14)HepG2 (Liver), MCF-7 (Breast), Caco-2 (Colorectal), HCT116 (Colorectal)More potent than doxorubicin (specific values not provided in abstract)[10][11]
Flavone Derivative (Compound 6e)SGC-7901 (Gastric)22.28 µg/mL[2]
Flavone Derivative (Compound 6f)SGC-7901 (Gastric)18.45 µg/mL[2]
Cyanopyridone Derivative (Compound 5a)MCF-7 (Breast)1.77[12]
Cyanopyridone Derivative (Compound 5a)HepG2 (Liver)2.71[12]
Pyridopyrimidine Derivative (Compound 7b)MCF-7 (Breast)6.22[12]
Antimicrobial Agents

The development of new antimicrobial agents is a global health priority. Derivatives of 2-amino-4-chloropyridine, particularly Schiff bases formed by reacting the 4-amino group with various aldehydes, have shown promising results. These compounds have been evaluated for their in-vitro antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi, with several derivatives exhibiting significant biological activity.[13] Structure-activity relationship (SAR) studies suggest that the nature of the substituent on the aldehyde plays a crucial role in the antimicrobial potency.

Enzyme Inhibitors: Targeting Urease

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for bacteria like Helicobacter pylori, which is implicated in peptic ulcers. Thiourea derivatives synthesized from 2-amino-4-chloropyridine have been investigated as potential urease inhibitors. These studies have identified compounds with significant urease inhibition activity, with IC50 values in the low micromolar range.

Agrochemicals: Potent Plant Growth Regulators

One of the most commercially significant applications of 4-Amino-2-chloropyridine is in the synthesis of Forchlorfenuron (also known as CPPU or KT-30).[1][5] This compound is a highly active phenylurea-type cytokinin, a class of plant hormones that promotes cell division and differentiation.[12][14][15][16]

  • Mechanism of Action: Forchlorfenuron mimics natural cytokinins but with greatly amplified potency.[14][15] It promotes tissue growth, bud development, and can delay senescence.[1][5] Interestingly, in yeast, Forchlorfenuron has been shown to disturb cytokinesis by deforming septin structures at the bud neck, suggesting a fundamental interaction with the cell division machinery.[2]

  • Applications: It is widely used in agriculture to increase the size and yield of fruits like grapes and kiwis, and to improve the overall quality of various crops.[10][16]

Methodologies and Experimental Protocols

To facilitate further research, this section provides standardized protocols for evaluating the biological activities discussed.

Workflow for Synthesis and Screening of Derivatives

The general process for exploring the biological activity of new derivatives follows a logical progression from chemical synthesis to biological evaluation.

G cluster_0 Synthesis Phase cluster_1 Screening Phase A 2-Chloropyridin-4-amine Hydrochloride B Chemical Derivatization (e.g., Schiff Base, Urea formation) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Biological Assay (e.g., Antimicrobial, Cytotoxicity) C->D Test Compound Library E Hit Identification (Active Compounds) D->E F Secondary/Mechanistic Assays (e.g., Enzyme Inhibition, Pathway Analysis) E->F G Lead Compound F->G

Caption: General workflow for derivative synthesis and biological screening.

Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

This method is a widely used preliminary test to assess the antimicrobial activity of chemical compounds.

Objective: To determine the ability of a 2-Chloropyridin-4-amine derivative to inhibit the growth of specific bacterial or fungal strains.

Materials:

  • Test derivative compound, dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Solvent (e.g., DMSO) as a negative control.

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial/fungal inoculum suspension equivalent to a 0.5 McFarland standard.

  • Sterile cotton swabs.

  • Sterile cork borer (6 mm diameter).

  • Micropipettes and sterile tips.

  • Incubator.

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Well Creation: Use a sterile cork borer to aseptically punch uniform wells into the agar. Carefully remove the agar plugs.

  • Sample Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test derivative solution into a designated well.

  • Controls: In separate wells on the same plate, add the same volume of the positive control (standard antibiotic) and the negative control (solvent).

  • Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone size of the test compound to the positive and negative controls.

Protocol: Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies urease activity by measuring the production of ammonia.[2][4][11]

Objective: To determine the IC50 value of a 2-Chloropyridin-4-amine derivative against urease.

Materials:

  • Jack Bean Urease enzyme solution.

  • Urea solution (substrate).

  • Phosphate buffer (pH 7.0).

  • Test inhibitor compound at various concentrations.

  • Thiourea (standard inhibitor).

  • Phenol Reagent (Phenol and Sodium Nitroprusside).

  • Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite).

  • 96-well microplate reader.

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of the test compound (or standard inhibitor) at various dilutions.

  • Enzyme Addition: Add 25 µL of urease enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding 50 µL of urea solution to each well. Incubate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and develop the color by adding 50 µL of the Phenol Reagent followed by 50 µL of the Alkali Reagent to each well.

  • Final Incubation: Incubate at 37°C for another 30 minutes for the blue indophenol color to develop.

  • Measurement: Read the absorbance at ~625-630 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value (the concentration that inhibits 50% of the enzyme's activity) can then be determined using dose-response curve analysis.

Conclusion and Future Perspectives

This compound is a molecule of significant duality. It possesses direct, albeit niche, biological activities as an antifungal agent and holds strong potential as an ion channel modulator. However, its most profound impact on science and industry is its role as a versatile and powerful scaffold. The chemical handles it provides have enabled the construction of a vast chemical space, leading to the discovery of potent anticancer agents, antimicrobials, and the highly successful class of phenylurea cytokinin plant growth regulators.

The future of this scaffold remains bright. Its proven success warrants its inclusion in combinatorial libraries for high-throughput screening against new biological targets. Further exploration of its direct effects on ion channels could open new avenues for neurological drug discovery. As our understanding of disease pathways deepens, the 2-chloropyridin-4-amine core will undoubtedly continue to serve as a reliable foundation for the rational design of next-generation therapeutics and advanced agrochemicals.

References

Methodological & Application

Application Notes & Protocols: 2-Chloropyridin-4-amine Hydrochloride as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Chloropyridin-4-amine

2-Chloropyridin-4-amine, often handled as its more stable hydrochloride salt, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development.[1] Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position and an amino group at the 4-position, provides a versatile scaffold for constructing complex, biologically active molecules.[1] The electron-withdrawing nature of the pyridine nitrogen activates the C2-chlorine for nucleophilic substitution and, critically, for oxidative addition in palladium-catalyzed cross-coupling reactions. This reactivity makes it an essential precursor for synthesizing a wide array of substituted pyridines found in anti-inflammatory agents, kinase inhibitors, and crop protection chemicals.[1][2]

Identifier Value
IUPAC Name 2-chloropyridin-4-amine[3][4]
CAS Number 14432-12-3 (for free base)[3][4]
Molecular Formula C₅H₅ClN₂[3][4]
Molecular Weight 128.56 g/mol [3]
Appearance Off-white to light yellow crystalline powder[1][4]
Melting Point 89-94 °C[1][4]

Safety & Handling: A Professional Obligation

As with all laboratory reagents, a thorough understanding of the hazards is paramount. 2-Chloropyridin-4-amine is classified as a hazardous substance and requires careful handling in a controlled environment.[5][6]

Key Safety Information:

Hazard Category GHS Classification Precautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][7]Do not eat, drink, or smoke when using.[6] Use only in a well-ventilated area or under a chemical fume hood.[5]
Skin Irritation Causes skin irritation.[3][5][6]Wear protective gloves, clothing, and eye/face protection.[6] Wash skin thoroughly after handling.[5]
Eye Irritation Causes serious eye irritation.[3][6]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Storage Store locked up in a well-ventilated, dry place.[5][7]Keep container tightly closed.[5] Incompatible with strong oxidizing agents.[5]

This is a summary. Always consult the full Safety Data Sheet (SDS) before use.[5][6][7]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of 2-chloropyridin-4-amine in advanced synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The C2-Cl bond, while less reactive than corresponding bromides or iodides, can be effectively functionalized using modern catalyst systems. This allows for the precise installation of carbon and nitrogen nucleophiles, forming the backbone of many pharmaceutical agents.

Workflow: General Palladium-Catalyzed Cross-Coupling

The diagram below illustrates the fundamental workflow for utilizing 2-chloropyridin-4-amine in either Buchwald-Hartwig or Suzuki-Miyaura coupling reactions. The key is the selection of the appropriate coupling partner and catalyst system to achieve the desired C-N or C-C bond formation.

G cluster_start Starting Materials cluster_reagents Reaction Core A 2-Chloropyridin-4-amine (Aryl Halide) G Inert Atmosphere Reaction (N₂ or Ar, 80-110 °C) A->G B Coupling Partner (Amine or Boronic Acid) B->G C Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., RuPhos, SPhos) D->G E Base (e.g., NaOtBu, K₂CO₃) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Work-up & Purification (Extraction, Chromatography) G->H I Final Product (Substituted 4-Aminopyridine) H->I

Caption: General workflow for Pd-catalyzed cross-coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[8][9] For chloropyridines, this reaction can be challenging due to the slow rate of oxidative addition of the C-Cl bond to the Pd(0) complex.[10] Success hinges on the choice of a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands.[10] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8]

G pd0 Pd(0)L pd2_ox L-Pd(II)-Cl | Ar pd0->pd2_ox Ar-Cl pd2_amine L-Pd(II)-NHR' | Ar pd2_ox->pd2_amine + R'NH₂ - HCl (Base) ligand_sub_label Amine Binding & Deprotonation pd2_amine->pd0 Ar-NHR' ox_add_label Oxidative Addition reduct_elim_label Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

This reaction is instrumental in synthesizing libraries of N-aryl-4-aminopyridines, a common motif in pharmacologically active compounds. Regioselectivity can be achieved in dihalopyridines, where the C2 position is generally more activated towards oxidative addition than the C4 position.[10]

Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating C-C bonds, particularly in the assembly of biaryl and heteroaryl structures.[2][11] When applied to 2-chloropyridin-4-amine, it allows for the introduction of a wide range of aryl or heteroaryl groups at the 2-position by coupling with the corresponding boronic acid or ester.[11] Similar to the Buchwald-Hartwig reaction, the inertness of the C-Cl bond necessitates the use of highly active palladium catalysts.

G pd0 Pd(0)L₂ pd2_ox L-Pd(II)-Cl | Ar pd0->pd2_ox Ar-Cl pd2_trans L-Pd(II)-R' | Ar pd2_ox->pd2_trans R'-B(OH)₂ (Base) transmetal_label Transmetalation pd2_trans->pd0 Ar-R' ox_add_label Oxidative Addition reduct_elim_label Reductive Elimination

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

The reaction is crucial for synthesizing precursors to kinase inhibitors and other complex drug targets where a substituted pyridine core is required.

Case Study: A Key Scaffold for Antiretroviral Agents

While 2-chloropyridin-4-amine itself is a versatile starting point, its structural isomer, 2-chloro-3-amino-4-methylpyridine (CAPIC), is a well-documented key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[12][13][14] The synthesis involves the condensation of CAPIC with a second substituted pyridine derivative, followed by a base-mediated ring closure to form the final tricyclic diazepine core of Nevirapine.[12][13] This application underscores the immense value of the chloro-aminopyridine scaffold in constructing life-saving medicines.

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization may be required based on the specific substrate scope.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the coupling of an aromatic amine with 2-chloropyridin-4-amine. Strict adherence to anhydrous and anaerobic conditions is critical for success.[10]

1. Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial, add 2-chloropyridin-4-amine (1.0 equiv), the desired amine coupling partner (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-5 mol%).

  • Seal the vessel with a rubber septum or Teflon screw cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

2. Reaction Execution:

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1 M concentration) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block set to 100-110 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of inert gas.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted-2-pyridin-4-amine product.

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst; C-Cl bond is difficult to activate.[10]Increase catalyst/ligand loading (up to 5 mol%).[10] Use a more electron-rich, bulky ligand (e.g., BrettPhos, SPhos). Ensure strictly anhydrous/anaerobic conditions.[10]
Hydrodehalogenation Side Product Competing reduction pathway, often exacerbated by trace water.[10]Use a highly active ligand that accelerates reductive elimination.[10] Ensure the base (NaOtBu) is of high purity and anhydrous.[10]
Substrate Degradation Base-sensitive functional groups on the coupling partner.Replace NaOtBu with a weaker base like K₃PO₄ or Cs₂CO₃, but this may require a more active catalyst system and higher temperatures.[10]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling arylboronic acids with 2-chloropyridin-4-amine.

1. Reaction Setup:

  • In an oven-dried reaction vessel, combine 2-chloropyridin-4-amine (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base (e.g., K₂CO₃ or KF, 3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst, 1-3 mol%).

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x cycle).

2. Reaction Execution:

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane, perhaps with a small amount of water) via syringe to achieve a concentration of ~0.1-0.2 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for completion (typically 8-24 hours) by TLC or LC-MS.

3. Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude material via flash column chromatography to isolate the 2-aryl-pyridin-4-amine product.

Comparative Data for Suzuki Coupling Conditions: The optimal conditions can vary. This table, based on protocols for related heteroaryl chlorides, serves as a guide for optimization.[15]

Catalyst System Base Solvent Temperature (°C) Typical Substrates
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Electron-rich/neutral arylboronic acids
Pd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane110Electron-poor arylboronic acids, sterically hindered substrates
(NHC)Pd(allyl)ClK₂CO₃t-AmylOH/H₂O100General purpose, good functional group tolerance
Pd(PPh₃)₄Na₂CO₃DME/H₂O90More reactive aryl halides (less effective for chlorides)

Conclusion

2-Chloropyridin-4-amine hydrochloride is a high-value, versatile building block for synthetic chemists. Its true potential is unlocked through the strategic application of modern palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently forge critical C-N and C-C bonds, enabling the synthesis of complex molecules for pharmaceutical and agrochemical innovation. The protocols and insights provided herein serve as a comprehensive guide for leveraging this powerful reagent in drug discovery and development programs.

References

The Strategic deployment of 2-Chloropyridin-4-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic promise is a relentless endeavor. Central to this pursuit is the strategic use of versatile chemical building blocks—scaffolds that provide a foundation for the synthesis of diverse and complex molecules. Among these, 2-Chloropyridin-4-amine hydrochloride has emerged as a cornerstone intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique electronic properties and multiple reactive sites offer medicinal chemists a powerful tool for molecular architecture. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and drug development professionals.

The Chemical Versatility of 2-Chloropyridin-4-amine: A Gateway to Bioactive Molecules

2-Chloropyridin-4-amine possesses a distinct chemical personality that makes it a highly valuable precursor in medicinal chemistry. The pyridine ring, a common motif in pharmaceuticals, is rendered electron-deficient by the nitrogen atom. This effect is further modulated by the presence of an electron-donating amino group at the 4-position and an electron-withdrawing chlorine atom at the 2-position. This electronic arrangement creates a molecule with several reactive handles, allowing for selective functionalization.

The primary amine at the C4 position serves as a potent nucleophile and a site for the introduction of various side chains and pharmacophoric elements through acylation, alkylation, or urea formation.[1][2] The chlorine atom at the C2 position, while typically less reactive than its bromo or iodo counterparts, is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3] This dual reactivity allows for the sequential and controlled elaboration of the pyridine core, enabling the construction of complex molecular architectures with tailored biological activities.[4][5]

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound in medicinal chemistry is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the way carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are formed, offering unparalleled efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between an organohalide and an organoboron compound.[6] For 2-Chloropyridin-4-amine, this reaction is instrumental in attaching aryl or heteroaryl moieties at the 2-position, a common feature in many kinase inhibitors.[7] The resulting 2-aryl-4-aminopyridine scaffold is a privileged structure in numerous biologically active molecules.[8]

Objective: To synthesize 2-phenylpyridin-4-amine, a representative biaryl structure.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyridin-4-amine.

Causality Behind Experimental Choices:

  • Ligand Selection (SPhos): The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for the coupling of less reactive aryl chlorides. It facilitates the oxidative addition step (the rate-limiting step for chlorides) and promotes the reductive elimination to form the product.[9]

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is used to activate the boronic acid for transmetalation without causing unwanted side reactions that can occur with stronger bases.[2]

  • Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the catalytic cycle, particularly in the transmetalation step.[10]

Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[11] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and other arylamine derivatives, which are common components of drug molecules.[12] Using 2-Chloropyridin-4-amine, this methodology allows for the introduction of a variety of amino substituents at the 2-position.

Objective: To synthesize N-phenylpyridine-2,4-diamine.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 eq) and aniline (1.2 mmol, 1.2 eq).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, and quench by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain N-phenylpyridine-2,4-diamine.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): This combination is highly effective for the amination of challenging aryl chlorides. The bulky and electron-rich XPhos ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.[13]

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[9]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.[9]

Case Study: Synthesis of Kinase Inhibitors

The 2-aminopyridine and related scaffolds are central to the design of numerous kinase inhibitors. These drugs function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[14][15]

BMS-777607: A Potent c-Met Kinase Inhibitor

BMS-777607 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is implicated in the growth and spread of various cancers.[7][16] The chemical structure of BMS-777607, N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, prominently features a substituted 2-aminopyridine core derived from a 2-chloropyridin-4-amine precursor.[6][17][18] The synthesis involves the formation of a diaryl ether linkage, a key step where the pyridine scaffold is coupled with a substituted phenol.

While the exact proprietary synthesis may vary, a plausible and representative method for forming the key diaryl ether bond is through a nucleophilic aromatic substitution (SₙAr) reaction. In this step, a 4-hydroxy-2-aminopyridine derivative (obtained from 2-chloropyridin-4-amine) reacts with an activated aryl fluoride.

Reaction Principle: The electron-withdrawing nature of the pyridine ring and other substituents on the phenyl ring facilitates the attack of the phenoxide nucleophile, leading to the displacement of the fluoride and the formation of the ether bond.

Biological Significance and Mechanism of Action

The derivatives of 2-Chloropyridin-4-amine often target key signaling pathways involved in cancer progression.

The c-Met Signaling Pathway

The c-Met pathway is a critical regulator of cell growth, motility, and invasion.[19][20] Its ligand, hepatocyte growth factor (HGF), activates the c-Met receptor, triggering a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways.[20] Aberrant activation of this pathway is a driver in many solid tumors. Inhibitors like BMS-777607, built upon the 2-aminopyridine scaffold, bind to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation, thereby halting the oncogenic signaling.[16]

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS Phosphorylates PI3K PI3K cMet->PI3K Phosphorylates STAT3 STAT3 cMet->STAT3 Phosphorylates BMS777607 BMS-777607 (2-Aminopyridine Derivative) BMS777607->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: The c-Met signaling pathway and the inhibitory action of 2-aminopyridine derivatives.

Data Summary

The versatility of the 2-Chloropyridin-4-amine scaffold is evident in the range of kinase inhibitors that have been developed.

Compound ClassTarget Kinase(s)Therapeutic AreaKey Synthetic Reaction
2-Aminopyridine Derivativesc-Met, AXL, RONOncologySₙAr, Amide Coupling
2-Aminopyridine DerivativesCDK8, CDK19Oncology, InflammationBuchwald-Hartwig Amination
2-Aminopyrimidine DerivativesVEGFR-2OncologySuzuki-Miyaura Coupling

Workflow for Drug Discovery

The journey from a building block like this compound to a clinical candidate follows a structured, multi-stage process.

Drug_Discovery_Workflow Start Building Block (2-Chloropyridin-4-amine HCl) Synthesis Library Synthesis (Suzuki, Buchwald-Hartwig, etc.) Start->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit Hit Identification Screening->Hit Lead_Gen Lead Generation & Optimization (SAR) Hit->Lead_Gen Preclinical Preclinical Studies (In vivo models, Toxicology) Lead_Gen->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes and Protocols: The Strategic Use of 2-Chloropyridin-4-amine Hydrochloride in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount. Among these, the aminopyridine scaffold stands out as a "privileged" structure. Its ability to mimic the adenine core of ATP allows it to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a foundational principle for achieving potent and selective inhibition.

2-Chloropyridin-4-amine hydrochloride is a versatile and highly valuable starting material that provides a direct and efficient entry point to a multitude of aminopyridine-based kinase inhibitor cores. Its bifunctional nature—a reactive chlorine atom at the C2 position and a nucleophilic amino group at C4—offers medicinal chemists a robust platform for molecular elaboration through diverse synthetic strategies. This guide provides an in-depth exploration of the chemical properties, core synthetic applications, and detailed experimental protocols for leveraging this compound in the synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Reactivity Profile

Understanding the inherent reactivity of 2-Chloropyridin-4-amine is fundamental to its strategic application. The electron-withdrawing nature of the ring nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. The chlorine atom at C2 serves as an excellent leaving group, making this position the primary site for substitution and cross-coupling reactions. The amino group at C4, while a potential nucleophile itself, is often utilized as an anchor point for building out the inhibitor scaffold or can be further functionalized after the initial core synthesis.

Table 1: Properties of 2-Chloropyridin-4-amine

PropertyValueSource
Molecular Formula C₅H₅ClN₂PubChem[1]
Molecular Weight 128.56 g/mol PubChem[1]
Appearance White to off-white crystalline solid-
Melting Point 155 - 158 °CSigma-Aldrich[2]
CAS Number 14432-12-3PubChem[1]

The hydrochloride salt form enhances the compound's stability and shelf-life, though it typically requires neutralization in situ or prior to reaction with a suitable base to unmask the nucleophilicity of the 4-amino group or to facilitate certain coupling reactions.

Core Synthetic Strategies for Kinase Inhibitor Scaffolds

The true power of 2-Chloropyridin-4-amine lies in its adaptability to cornerstone reactions of modern medicinal chemistry: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). These methods allow for the precise and modular construction of complex molecular architectures common in multi-targeted and selective kinase inhibitors.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool for forging carbon-carbon and carbon-nitrogen bonds.[5][6] For 2-Chloropyridin-4-amine, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C2 position of the pyridine ring and a variety of sp²-hybridized carbon atoms from boronic acids or esters. This is a premier strategy for introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site, enhancing potency and selectivity.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the C2 position and a primary or secondary amine. It offers a highly efficient and general alternative to classical SNAr for constructing the 2-aminopyridine linkage, which is a key hinge-binding element in many inhibitors.[7][8]

Cross_Coupling_Reactions cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination start_suzuki 2-Chloropyridin-4-amine reagents_suzuki R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) start_suzuki->reagents_suzuki product_suzuki 2-Aryl(or Heteroaryl)- pyridin-4-amine reagents_suzuki->product_suzuki C-C bond formation start_buchwald 2-Chloropyridin-4-amine reagents_buchwald R-NH₂ Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) start_buchwald->reagents_buchwald product_buchwald N²-Substituted Pyridine-2,4-diamine reagents_buchwald->product_buchwald C-N bond formation

Figure 1: Key Pd-catalyzed cross-coupling strategies.
Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred for its broad scope, direct SNAr remains a cost-effective and straightforward method for displacing the C2-chloride. The reaction is typically performed with electron-rich anilines or other potent amine nucleophiles, often at elevated temperatures. The success of SNAr is highly dependent on the nucleophilicity of the amine and the reaction conditions. This pathway is frequently employed in the synthesis of foundational scaffolds for inhibitors of kinases like EGFR and CDK.[9][10] For instance, the reaction of 2-chloropyridines with anilines is a key step in building the core of many Type I kinase inhibitors.

Exemplary Protocol: Synthesis of a N-(Pyridin-3-yl)pyrimidin-4-amine CDK2 Inhibitor Precursor

This protocol details the synthesis of a key intermediate for a class of N-(pyridin-3-yl)pyrimidin-4-amine analogues, which have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a significant target in cancer therapy.[9][10] The procedure involves a Buchwald-Hartwig amination, showcasing a modern approach to constructing the core scaffold.

Synthetic_Workflow A Start: 2-Chloropyridin-4-amine Hydrochloride B Step 1: Neutralization A->B Add Base (e.g., NaHCO₃) C Reactants: - 2-Chloropyridin-4-amine (free base) - 3-Aminopyridine B->C D Step 2: Buchwald-Hartwig Amination C->D E Reaction Conditions: - Pd₂(dba)₃ (catalyst) - Xantphos (ligand) - Cs₂CO₃ (base) - Dioxane (solvent), 100°C D->E F Step 3: Aqueous Work-up E->F Monitor by TLC/LC-MS G Step 4: Purification F->G Extraction with EtOAc H Final Product: N²-(pyridin-3-yl)pyridine-2,4-diamine G->H Silica Gel Chromatography

Figure 2: Workflow for the synthesis of a key inhibitor precursor.
Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-Chloropyridin-4-amine HCl165.021.65 g10.0
3-Aminopyridine94.111.04 g11.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.1
Xantphos578.68174 mg0.3
Cesium Carbonate (Cs₂CO₃)325.826.52 g20.0
1,4-Dioxane (anhydrous)-50 mL-
Saturated aq. NaHCO₃-50 mL-
Ethyl Acetate (EtOAc)-150 mL-
Brine-50 mL-
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.65 g, 10.0 mmol) and 3-aminopyridine (1.04 g, 11.0 mmol).

  • Catalyst and Base Addition: Add cesium carbonate (6.52 g, 20.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (174 mg, 0.3 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane (50 mL) via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate (100 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) to afford the desired product, N²-(pyridin-3-yl)pyridine-2,4-diamine, as a solid.

Expected Results and Characterization
ParameterExpected Value
Yield 70-85%
Appearance Pale yellow to brown solid
¹H NMR Consistent with the structure of N²-(pyridin-3-yl)pyridine-2,4-diamine
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 187.09

Mechanism of Kinase Inhibition

The aminopyridine scaffold synthesized using 2-Chloropyridin-4-amine is designed to function as an ATP-competitive inhibitor. It occupies the adenine-binding region of the ATP pocket, with the pyridine nitrogen and exocyclic amino groups forming critical hydrogen bonds with the kinase hinge region, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition ATP ATP Adenine Ribose Triphosphate Kinase_Active Active Kinase Hinge Region ATP Binding Pocket ATP->Kinase_Active:Hinge Binds Kinase_Inactive Inactive Kinase Inhibitor Bound ATP->Kinase_Inactive Binding Blocked Substrate Substrate Protein Kinase_Active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phospho_Substrate Inhibitor Aminopyridine Inhibitor Hinge Binding Moiety Inhibitor->Kinase_Inactive Binds to ATP Pocket

Figure 3: ATP-competitive kinase inhibition mechanism.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.[2][11][12]

  • Hazard Identification: The compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[1] It is crucial to avoid creating dust.[12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[11] Work in a well-ventilated area or under a chemical fume hood.[12]

  • Handling: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep locked up.[11]

  • First-Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[11][12]

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately. Do NOT induce vomiting.[11][12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

Conclusion

This compound is a cornerstone reagent in the field of kinase inhibitor drug discovery. Its favorable reactivity profile, coupled with its direct relevance to the formation of privileged hinge-binding scaffolds, makes it an invaluable tool for medicinal chemists. Through strategic application of modern synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, researchers can efficiently access diverse libraries of potent and selective kinase inhibitors. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to harness the full potential of this versatile building block in the quest for novel therapeutics.

References

Application Note: 2-Chloropyridin-4-amine Hydrochloride as a Versatile Building Block for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. Within the vast landscape of drug discovery, the development of novel anti-inflammatory agents remains a critical pursuit to address a wide range of debilitating conditions. 2-Chloropyridin-4-amine hydrochloride has emerged as a highly valuable and versatile starting material in this field.[1] This bifunctional molecule, featuring a reactive chlorine atom at the C2 position and a nucleophilic amino group at the C4 position, provides synthetic chemists with a strategic platform for building molecular complexity through regioselective modifications. The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used as a key pharmacophoric feature. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the properties, handling, and synthetic applications of this compound, with a focus on protocols for synthesizing potential anti-inflammatory agents.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation. 2-Chloropyridin-4-amine (also known as 4-amino-2-chloropyridine) is typically supplied as its hydrochloride salt to improve stability and handling.[2]

Table 1: Physicochemical Properties of 2-Chloropyridin-4-amine

PropertyValueSource(s)
IUPAC Name 2-chloropyridin-4-amine[2]
Synonyms 4-Amino-2-chloropyridine[2][3]
CAS Number 14432-12-3[2][4]
Molecular Formula C₅H₅ClN₂[2][4]
Molecular Weight 128.56 g/mol [2]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 89°C to 94°C[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[5]
Safety and Handling

2-Chloropyridin-4-amine is classified as hazardous and requires careful handling to minimize exposure.[3]

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]

  • Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Section 2: Synthetic Utility and Key Reactions

The synthetic power of 2-chloropyridin-4-amine lies in its C2-chloro substituent, which is primed for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming C-N bonds by coupling an amine with an aryl halide.[8] For 2-chloropyridin-4-amine, this reaction is used to replace the C2-chlorine with a variety of primary or secondary amines, opening a vast chemical space for structure-activity relationship (SAR) studies. The reaction is catalyzed by a palladium complex and requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to facilitate the catalytic cycle.[9] The choice of phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides; sterically hindered, electron-rich biarylphosphine ligands are often preferred.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds by coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[10] This allows for the introduction of diverse aryl or heteroaryl moieties at the C2 position of the pyridine ring. Similar to the Buchwald-Hartwig reaction, it proceeds via a palladium catalyst and requires a base to activate the organoboron reagent for the crucial transmetalation step.[10][11] This reaction is widely used to synthesize biaryl structures, which are common motifs in anti-inflammatory drugs.

G cluster_0 Palladium-Catalyzed Cross-Coupling start 2-Chloropyridin-4-amine HCl buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki-Miyaura Coupling start->suzuki product_buchwald 2-N-Substituted-4-aminopyridine (Potential Anti-inflammatory Agent) buchwald->product_buchwald C-N Bond Formation product_suzuki 2-Aryl-4-aminopyridine (Potential Anti-inflammatory Agent) suzuki->product_suzuki C-C Bond Formation reagent_buchwald + R¹R²NH (Primary/Secondary Amine) reagent_buchwald->buchwald reagent_suzuki + R³-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent_suzuki->suzuki

Caption: Key synthetic pathways using 2-chloropyridin-4-amine.

Section 3: Protocol - Synthesis of N²-(4-methoxyphenyl)pyridin-2,4-diamine via Buchwald-Hartwig Amination

This protocol details a representative synthesis of a biaryl amine derivative, a common scaffold in kinase inhibitors which often target inflammatory pathways.

Materials and Equipment
  • Reagents: this compound, 4-methoxyaniline, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), RuPhos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene, Diethyl ether, Ethyl acetate, Hexanes, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Schlenk flask, magnetic stirrer and stir bar, heating mantle with temperature controller, Schlenk line with argon gas supply, rubber septa, syringes, needles, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 165 mg), 4-methoxyaniline (1.2 mmol, 148 mg), RuPhos (0.04 mmol, 18.6 mg), and Sodium tert-butoxide (2.5 mmol, 240 mg).

    • Rationale: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.[9] The hydrochloride salt of the starting material requires an extra equivalent of base for neutralization. NaOtBu is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and formation of the active palladium-amido complex.[8][9]

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) to the flask.

    • Rationale: Pd₂(dba)₃ is a stable Pd(0) precursor that becomes catalytically active in the presence of the phosphine ligand (RuPhos). RuPhos is a bulky, electron-rich ligand known to promote the challenging oxidative addition of aryl chlorides and the subsequent reductive elimination.[9]

  • Solvent and Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL) via syringe. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Rationale: Toluene is a common high-boiling, non-polar solvent for this reaction. Elevated temperatures are required to overcome the activation energy for the oxidative addition of the C-Cl bond to the palladium center.[9]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), visualizing with UV light. The disappearance of the starting material indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Quench by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure on a rotary evaporator.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Biological Context - Anti-Inflammatory Mechanisms

The aminopyridine core and its derivatives have shown promising anti-inflammatory activity. While the specific mechanism depends on the final structure, several key pathways are often implicated.

Research on 4-aminopyridine itself has demonstrated its ability to modulate the inflammatory response. In preclinical models of burn injury, 4-aminopyridine significantly reduced the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[12][13] Concurrently, it increased the expression of anti-inflammatory markers such as CD206, ARG-1, and Interleukin-10 (IL-10), promoting a shift toward an anti-inflammatory M2 macrophage phenotype.[12]

Many anti-inflammatory drugs function by inhibiting key signaling enzymes. Pyrimidine-based agents, which are structurally related to pyridines, are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[14] Furthermore, the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of kinases within this pathway, such as IκB kinase (IKK), prevents the transcription of pro-inflammatory genes. The diverse structures that can be synthesized from 2-chloropyridin-4-amine make it an excellent platform for developing potent and selective kinase inhibitors that target these inflammatory cascades.

G cluster_0 Cytoplasm cluster_1 stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor pathway_node1 MyD88 receptor->pathway_node1 pathway_node2 IKK Complex pathway_node1->pathway_node2 nfkb_complex IκB-NF-κB (Inactive) pathway_node2->nfkb_complex Phosphorylates IκB inhibitor Aminopyridine-based Inhibitor inhibitor->pathway_node2 nfkb_active NF-κB (Active) nfkb_complex->nfkb_active IκB Degradation nucleus Nucleus nfkb_active->nucleus transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) inflammation Inflammation transcription->inflammation

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of novel compounds with potential therapeutic applications. Its dual reactivity allows for the strategic and regioselective introduction of diverse functionalities through well-established synthetic methodologies like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and background information provided in this note serve as a comprehensive guide for researchers aiming to explore the vast chemical space accessible from this versatile precursor in the quest for new and effective anti-inflammatory agents.

References

The Strategic Role of 2-Chloropyridin-4-amine Hydrochloride in Modern Antitumor Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Precursor to Potent Kinase Inhibitors

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. At the heart of this revolution are small molecule kinase inhibitors, compounds meticulously designed to interfere with the signaling pathways that drive cancer cell proliferation and survival. 2-Chloropyridin-4-amine hydrochloride, a seemingly simple pyridine derivative, has emerged as a critical building block in the synthesis of a number of these life-saving therapeutics.[1][2] Its unique chemical architecture, featuring a reactive chlorine atom and an amino group on a pyridine scaffold, provides medicinal chemists with a versatile platform for constructing complex molecular frameworks with high affinity and selectivity for specific kinase targets.[1]

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It will elucidate the pivotal role of this compound as an intermediate in the synthesis of potent antitumor drugs, with a particular focus on the multi-targeted tyrosine kinase inhibitor, Ponatinib. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the mechanism of action of the resulting therapeutic agents.

Ponatinib: A Case Study in Rational Drug Design Enabled by a Key Intermediate

Ponatinib is a powerful oral tyrosine kinase inhibitor (TKI) renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases harboring the T315I mutation, which confers resistance to other TKIs.[3][4] The synthesis of Ponatinib exemplifies the strategic utility of this compound and its derivatives.

Mechanism of Action: Overcoming Resistance Through Structural Ingenuity

The therapeutic efficacy of Ponatinib stems from its ability to potently inhibit the aberrant BCR-ABL tyrosine kinase, the hallmark of CML and Ph+ ALL.[3][5] The BCR-ABL fusion protein is a constitutively active kinase that drives uncontrolled cell growth.[3] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes leukemic cell proliferation and survival.[4][5]

A key structural feature of Ponatinib, a carbon-carbon triple bond, allows it to effectively bind to the T315I mutant of BCR-ABL.[6] This "gatekeeper" mutation sterically hinders the binding of other TKIs. The unique design of Ponatinib, facilitated by the strategic use of key intermediates, overcomes this challenge, making it a vital therapeutic option for patients with resistant disease.[3][6]

Beyond BCR-ABL, Ponatinib is a multi-targeted inhibitor, demonstrating activity against other tyrosine kinases involved in cancer progression, including those associated with vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[7]

Caption: Ponatinib's multi-targeted inhibition of key oncogenic kinases.

Quantitative Biological Activity of Ponatinib

The potency of Ponatinib has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly against cell lines driven by BCR-ABL and other susceptible kinases.

Cell LineCancer TypeTarget Kinase(s)IC50 (nM)
Ba/F3 (native BCR-ABL)Pro-B cell leukemiaBCR-ABL0.5[8]
Ba/F3 (BCR-ABL T315I)Pro-B cell leukemiaBCR-ABL (T315I mutant)11[8]
SK-Hep-1Hepatocellular CarcinomaMultiple PTKs288[9]
SNU-423Hepatocellular CarcinomaMultiple PTKs553[9]
FLT3-ITD cell lineAcute Myeloid LeukemiaFLT34-77[10]
FGFR-mutated cell linesVarious (endometrial, gastric, breast, lung, bladder, colon)FGFR<40[11]

Experimental Protocols: Synthesis of a Ponatinib Analogue

The following is a representative, multi-step synthesis of a key intermediate for Ponatinib, illustrating the application of a 2-chloropyridine derivative. This protocol is intended for research purposes and should be performed by qualified chemists in a controlled laboratory setting.

Safety Precautions: this compound and its derivatives are irritants and may be harmful if swallowed or in contact with skin.[12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]

Workflow for the Synthesis of a Key Ponatinib Intermediate

Caption: Generalized workflow for the synthesis of a Ponatinib analogue.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

This step involves a Sonogashira coupling to introduce the crucial ethynyl linkage.

  • Reagents and Materials:

    • 3-Iodo-4-methylbenzoyl chloride

    • 4-Amino-2-(trifluoromethyl)benzaldehyde

    • (Trimethylsilyl)acetylene

    • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

    • Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

    • Deprotecting agent (e.g., Potassium carbonate in methanol)

  • Procedure:

    • React 3-iodo-4-methylbenzoyl chloride with 4-amino-2-(trifluoromethyl)benzaldehyde to form the corresponding benzamide.

    • To a solution of the resulting benzamide in an appropriate solvent, add the palladium catalyst, CuI, and a base (e.g., Et3N or DIPEA).

    • Add (trimethylsilyl)acetylene and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with an aqueous solution, followed by extraction with an organic solvent.

    • Purify the trimethylsilyl-protected intermediate by column chromatography.

    • Deprotect the alkyne by treating the intermediate with a mild base, such as potassium carbonate in methanol.

    • Isolate and purify the desired 3-ethynyl-4-methylbenzamide derivative.

Step 2: Coupling with 3-bromoimidazo[1,2-b]pyridazine

This step introduces the imidazo[1,2-b]pyridazine moiety.

  • Reagents and Materials:

    • 3-ethynyl-4-methylbenzamide derivative (from Step 1)

    • 3-bromoimidazo[1,2-b]pyridazine

    • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

    • Copper(I) iodide (CuI)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF)

  • Procedure:

    • Combine the 3-ethynyl-4-methylbenzamide derivative and 3-bromoimidazo[1,2-b]pyridazine in a suitable solvent.

    • Add the palladium catalyst, CuI, and base.

    • Heat the reaction mixture until the starting materials are consumed.

    • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the coupled product by column chromatography to yield the Ponatinib core structure.

Step 3: Final Modification and Salt Formation

The final step typically involves modifications to a side chain and conversion to a hydrochloride salt for improved solubility and stability.

  • Reagents and Materials:

    • Ponatinib core structure (from Step 2)

    • N-methylpiperazine

    • Reducing agent (if a formyl group is present) or a chlorinating agent followed by nucleophilic substitution

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ether)

  • Procedure:

    • If a formyl group is present on the phenyl ring, it can be converted to a hydroxymethyl group using a reducing agent like sodium borohydride.

    • The hydroxymethyl group can then be converted to a chloromethyl group using a chlorinating agent like thionyl chloride.

    • React the chloromethyl intermediate with N-methylpiperazine to introduce the final side chain.[15]

    • Purify the final Ponatinib base.

    • To form the hydrochloride salt, dissolve the Ponatinib base in a suitable solvent and treat with a solution of HCl.

    • Isolate the precipitated Ponatinib hydrochloride by filtration and dry under vacuum.

Analytical Characterization

The identity and purity of this compound and the synthesized Ponatinib analogue should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure.[12][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[12]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.[17]

Conclusion and Future Perspectives

This compound is a testament to the principle that seemingly simple starting materials can be the foundation for complex and highly effective therapeutic agents. Its role in the synthesis of Ponatinib and other kinase inhibitors underscores its importance in the field of medicinal chemistry.[1][2] As our understanding of cancer biology deepens, the demand for novel targeted therapies will continue to grow. The versatility of intermediates like this compound will undoubtedly continue to empower chemists to design and synthesize the next generation of life-saving antitumor drugs.

References

Application Notes and Protocols for Reactions Involving 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the versatile chemical intermediate, 2-Chloropyridin-4-amine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the compound's physicochemical properties, safety and handling procedures, and its application in key synthetic transformations, with a particular focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for the synthesis of a diverse array of substituted pyridine derivatives.

Introduction: The Strategic Importance of this compound

2-Chloropyridin-4-amine, often handled as its more stable hydrochloride salt, is a pivotal building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position and an amino group at the 4-position, allows for sequential and regioselective functionalization. This dual reactivity makes it an invaluable precursor for the synthesis of complex heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and functional materials.[1][2] The pyridine nitrogen imparts specific electronic properties and can influence the reactivity of the substituent groups, making a nuanced understanding of its chemistry essential for successful synthetic outcomes.[3]

The ability to selectively functionalize the C2 and C4 positions is of paramount importance in the construction of molecular libraries for drug discovery. The chlorine atom serves as an excellent handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[4][5] The amino group, on the other hand, can be a site for acylation, alkylation, or can be transformed into other functional groups. This guide will provide the necessary theoretical and practical knowledge to effectively utilize this compound in your research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

Table 1: Physicochemical Properties of 2-Chloropyridin-4-amine

PropertyValueSource
Molecular Formula C₅H₅ClN₂PubChem CID 84432[6]
Molecular Weight 128.56 g/mol PubChem CID 84432[6]
Appearance White to light brown crystalline powderChem-Impex[1]
Melting Point 129-133 °CChem-Impex[1]
Solubility Soluble in methanol and DMSO.[2][7] Slightly soluble in water.[8]Various
pKa 5.72 ± 0.11 (Predicted)ChemicalBook[2]

2.1. Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Inhalation: The compound can be harmful if inhaled, causing respiratory irritation.[9] In case of inhalation, move the individual to fresh air and seek medical attention.[9]

  • Skin and Eye Contact: The compound is a skin and eye irritant.[6][9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[9][10]

  • Ingestion: Harmful if swallowed.[6] If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds, and 2-chloropyridines are known to be suitable substrates for these transformations.[4][11] The electron-deficient nature of the pyridine ring can facilitate the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[3][12] Simple 2- and 4-chloropyridines have been shown to react smoothly in palladium-catalyzed Suzuki couplings.[4][5]

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Chloropyridin-4-amine HCl - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (e.g., Argon) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl L_nPd(II)(Ar)X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amide L_nPd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amide HNR'R'' Base Amine_Coord Amine Coordination /Deprotonation PdII_Amide->Pd0 Product Ar-NR'R'' RedElim Reductive Elimination

References

Application Notes & Protocols: Leveraging 2-Chloropyridin-4-amine Hydrochloride in the Synthesis of Novel Photochromic Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic role of 2-Chloropyridin-4-amine hydrochloride in the development of advanced photochromic materials. While not a photochromic molecule itself, its unique chemical architecture serves as a versatile building block for introducing pyridine moieties into photochromic systems, thereby tuning their electronic and optical properties. This document outlines a novel, proposed synthetic pathway for a pyridyl-substituted spiropyran, a well-established class of photochromic compounds, originating from this compound. Detailed, step-by-step experimental protocols for its synthesis and subsequent characterization of its photochromic behavior are provided, grounded in established chemical principles and supported by authoritative references.

Introduction: The Rationale for Pyridine Incorporation in Photochromic Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a cornerstone of smart material development.[1] Spiropyrans are a prominent class of organic photochromes that undergo a light-induced reversible isomerization between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form.[1][2] The electronic and steric nature of substituents on the spiropyran backbone profoundly influences its photochromic properties, including the color of the MC form, the kinetics of the isomerization, and the material's fatigue resistance.

The incorporation of a pyridine ring, an electron-deficient aromatic heterocycle, into the spiropyran structure is a strategic approach to modulate these properties. The nitrogen atom in the pyridine ring can alter the electronic distribution within the molecule, impacting the stability of the zwitterionic merocyanine form and potentially leading to novel solvatochromic and acidochromic behaviors.[3] this compound is an attractive starting material for this purpose due to its commercial availability and the presence of reactive sites—the amino group and the chloro substituent—that allow for versatile chemical modifications.

Proposed Synthetic Pathway: From 2-Chloropyridin-4-amine to a Pyridyl-Substituted Spiropyran

While a direct, one-step synthesis of a photochromic material from this compound is not established, a logical, multi-step synthetic route can be devised based on classical organic reactions for spiropyran synthesis.[4][5] The general strategy involves the condensation of a Fischer's base (a 2,3,3-trimethyl-3H-indole derivative) with a substituted salicylaldehyde.[2] Here, we propose a pathway to synthesize a novel pyridyl-substituted indoline precursor from 2-Chloropyridin-4-amine, which can then be utilized in a subsequent condensation to form the target spiropyran.

Diagram: Proposed Synthetic Workflow

G A 2-Chloropyridin-4-amine Hydrochloride B Step 1: Synthesis of N-(2-chloropyridin-4-yl)-N-phenylhydrazine A->B Phenylhydrazine, Base C Step 2: Fischer Indole Synthesis to form 2-Chloro-4-(2,3,3-trimethyl-3H-indol-5-ylamino)pyridine B->C 3-Methyl-2-butanone, Acid Catalyst D Step 3: Quaternization to form Pyridyl-Substituted Fischer's Base Analog C->D Methyl Iodide F Step 4: Condensation Reaction D->F E 5-Nitrosalicylaldehyde E->F G Target Photochromic Spiropyran F->G Reflux in Ethanol, Piperidine H Characterization G->H I UV-Vis Spectroscopy H->I J NMR Spectroscopy H->J K Quantum Yield Determination H->K

Caption: Proposed workflow for the synthesis and characterization of a pyridyl-substituted spiropyran.

Detailed Experimental Protocols

Synthesis of the Pyridyl-Substituted Spiropyran

PART A: Synthesis of N-(2-chloropyridin-4-yl)-N-phenylhydrazine (Intermediate 1)

  • To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (2.2 equivalents) to liberate the free amine.

  • Add phenylhydrazine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

PART B: Fischer Indole Synthesis of 2-Chloro-4-(2,3,3-trimethyl-3H-indol-5-ylamino)pyridine (Intermediate 2)

  • Combine Intermediate 1 (1 equivalent) and 3-methyl-2-butanone (1.5 equivalents) in a suitable solvent like ethanol.

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid or zinc chloride.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield Intermediate 2.

PART C: Quaternization to form the Pyridyl-Substituted Fischer's Base Analog (Intermediate 3)

  • Dissolve Intermediate 2 (1 equivalent) in a suitable solvent like acetonitrile.

  • Add methyl iodide (1.2 equivalents) and stir the mixture at room temperature for 24 hours in the dark.

  • The quaternized product should precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the pyridyl-substituted Fischer's base analog (Intermediate 3).

PART D: Condensation to form the Target Spiropyran

  • In a round-bottom flask, dissolve Intermediate 3 (1 equivalent) and 5-nitrosalicylaldehyde (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours. A color change should be observed.[2]

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone) to obtain the purified pyridyl-substituted spiropyran.

Characterization of the Photochromic Properties

Protocol 1: UV-Vis Spectroscopic Analysis

  • Prepare a dilute solution of the synthesized spiropyran in a suitable solvent (e.g., acetonitrile, dichloromethane, or toluene) in a quartz cuvette. The initial solution should be colorless or faintly colored.

  • Record the initial UV-Vis absorption spectrum. This represents the absorption of the closed spiropyran (SP) form, which typically shows strong absorption in the UV region (200-400 nm).[1]

  • Irradiate the solution with a UV lamp (e.g., 365 nm). A visible color change should be observed.

  • Immediately record the UV-Vis absorption spectrum of the colored solution. A new, strong absorption band in the visible region (typically 500-600 nm) should appear, corresponding to the open merocyanine (MC) form.[6]

  • To observe the reverse reaction, irradiate the colored solution with visible light (e.g., >500 nm) or leave it in the dark. The color should fade.

  • Record the UV-Vis spectrum again to confirm the disappearance of the MC form's absorption band and the regeneration of the SP form's spectrum.

  • The kinetics of the thermal fading (MC to SP) can be monitored by recording the absorbance at the λmax of the MC form over time in the dark at a constant temperature.

Diagram: Spiropyran-Merocyanine Photoisomerization

G cluster_0 Spiropyran (SP) Form (Colorless) cluster_1 Merocyanine (MC) Form (Colored) SP SP MC MC SP->MC UV Light (e.g., 365 nm) (Ring Opening) MC->SP Visible Light or Heat (Ring Closing)

Caption: Reversible photoisomerization between the spiropyran (SP) and merocyanine (MC) forms.

Protocol 2: NMR Spectroscopic Analysis

  • Dissolve a sample of the synthesized spiropyran in a deuterated solvent (e.g., CDCl3 or CD3CN) in an NMR tube.

  • Acquire a ¹H and ¹³C NMR spectrum of the initial (SP) form.[7]

  • Irradiate the NMR tube with a UV lamp for a period sufficient to induce a color change.

  • Promptly re-acquire the ¹H NMR spectrum. The appearance of new signals and changes in chemical shifts will confirm the structural transformation to the MC form.[8]

  • The reversibility can be confirmed by leaving the sample in the dark or irradiating with visible light and observing the return to the original NMR spectrum.

Protocol 3: Determination of the Photochromic Quantum Yield

The quantum yield (Φ) of the photochromic reaction quantifies the efficiency of the light-induced transformation.[9] A common method for its determination is relative actinometry.

  • Prepare a solution of the synthesized spiropyran and a solution of a well-characterized chemical actinometer (e.g., ferrioxalate) with similar absorbance at the irradiation wavelength.[10]

  • Irradiate both solutions under identical conditions (same light source, wavelength, and geometry) for a short period, ensuring minimal product formation to stay within the initial rate regime.

  • Measure the change in absorbance of both the spiropyran (at the λmax of the MC form) and the actinometer.

  • The quantum yield of the spiropyran can be calculated using the following equation:

    Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)

    Where:

    • Φ is the quantum yield.

    • k is the initial rate of change in absorbance.

    • F is the fraction of light absorbed at the irradiation wavelength.

Data Presentation and Expected Outcomes

The successful synthesis and photochromic behavior of the pyridyl-substituted spiropyran should be evidenced by the following data, which should be tabulated for clarity.

PropertyExpected ObservationSignificance
¹H and ¹³C NMR Distinct sets of peaks for the SP and MC forms, confirming the structures of both isomers.Structural verification of the synthesized compound and its photoisomer.
UV-Vis Spectrum (SP form) Strong absorption in the UV region (e.g., 250-380 nm).Characterizes the electronic transitions of the colorless, closed form.
UV-Vis Spectrum (MC form) A new, strong absorption band in the visible region (e.g., 500-600 nm) upon UV irradiation.Confirms the formation of the colored, open isomer and determines its color.
Reversibility Disappearance of the visible absorption band upon irradiation with visible light or in the dark.Demonstrates the photoswitchable nature of the material.
Switching Kinetics First-order decay of the MC form's absorbance in the dark.Provides information on the thermal stability of the colored form.
Quantum Yield A value typically between 0 and 1.Quantifies the efficiency of the photochromic conversion.

Conclusion and Future Directions

This guide has detailed the potential of this compound as a valuable precursor for synthesizing novel photochromic materials. The proposed synthetic route to a pyridyl-substituted spiropyran, along with the comprehensive characterization protocols, provides a solid framework for researchers to explore this area. The introduction of the 2-chloropyridine moiety is anticipated to modulate the photochromic properties, potentially leading to materials with enhanced stability, novel color changes, and responsiveness to other stimuli such as pH due to the basicity of the pyridine nitrogen. Further research could involve exploring different substitution patterns on the salicylaldehyde component and investigating the incorporation of these novel photochromic units into polymeric matrices for the development of advanced smart materials.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Chloropyridin-4-amine hydrochloride. This molecule is a critical intermediate in the development of pharmaceuticals and agrochemicals, notably in the synthesis of plant growth regulators like Forchlorfenuron (KT-30).[1] Achieving a high yield of this compound is paramount for process efficiency and cost-effectiveness. However, researchers frequently encounter challenges that lead to diminished yields. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established chemical principles with practical, field-proven insights.

Section 1: Understanding the Dominant Synthetic Pathway

While several routes to 2-Chloropyridin-4-amine exist, the most common and industrially scalable approach begins with 2-chloropyridine.[1][2] This pathway involves three key transformations: N-oxidation, nitration, and subsequent reduction. Understanding the function of each step is crucial for troubleshooting the process.

  • N-Oxidation: 2-Chloropyridine is first oxidized (e.g., with hydrogen peroxide in acetic acid or m-CPBA) to 2-chloropyridine-N-oxide.[1][2] This step is critical because the N-oxide group activates the pyridine ring, making the C4 position susceptible to electrophilic attack.

  • Nitration: The N-oxide is then nitrated using a mixture of concentrated nitric and sulfuric acids ("mixed acid") to introduce a nitro group at the C4 position, yielding 2-chloro-4-nitropyridine-N-oxide.[2]

  • Reduction: The final and often most challenging step is the reduction of the nitro group to an amine. This is commonly achieved using reagents like iron powder in acetic acid.[3] The N-oxide may be reduced concurrently or in a separate step.

The overall workflow is visualized below.

G cluster_main Primary Synthesis Pathway for 2-Chloropyridin-4-amine A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B  Oxidation (e.g., H₂O₂, AcOH) C 2-Chloro-4-nitropyridine-N-oxide B->C  Nitration (HNO₃, H₂SO₄) D 2-Chloropyridin-4-amine C->D  Reduction (e.g., Fe, AcOH) E 2-Chloropyridin-4-amine HCl D->E  Salt Formation (HCl)

Caption: Common industrial synthesis route for 2-Chloropyridin-4-amine HCl.

Section 2: Troubleshooting Guide

This section addresses the most common issues leading to low yield in a direct question-and-answer format.

Q1: My final yield is consistently low after the reduction of 2-chloro-4-nitropyridine. What are the most probable causes?

A: Low yield in this step typically originates from three primary issues: incomplete reaction, formation of undesired byproducts, or product loss during the workup and isolation phase.

  • Incomplete Reduction: The nitro group is robust, and its reduction requires carefully controlled conditions. If the reaction is not driven to completion, you will have a mixture of starting material and product, making purification difficult and lowering the isolated yield.[4]

  • Side Reactions: The most common side reaction is dehalogenation , where the chloro-substituent at the C2 position is replaced by hydrogen, yielding 4-aminopyridine. This is particularly prevalent with aggressive reduction methods like catalytic hydrogenation under harsh conditions.

  • Workup & Isolation Losses: The product, 2-Chloropyridin-4-amine, has a basic amino group and can be lost if the pH during aqueous workup is not carefully controlled. Furthermore, the compound can be sensitive to prolonged heating during solvent evaporation or recrystallization.[4]

Q2: How can I confirm my reduction is complete and what can I do to improve it?

A: Ensuring complete reduction is a matter of reaction monitoring and optimizing your reduction conditions.

Monitoring: The most reliable method is Thin Layer Chromatography (TLC).[3][5] Periodically sample the reaction mixture and run a TLC against your starting material (2-chloro-4-nitropyridine). The reaction is complete when the starting material spot has completely disappeared.

Optimization of Reduction Conditions: The choice of reducing agent and conditions is critical. While many methods exist, the Fe/Acetic Acid system is widely used for its cost-effectiveness and selectivity.[3][5]

Parameter Recommendation & Rationale
Reducing Agent Iron (Fe) Powder: Use a fine-milled, activated powder. A molar ratio of 3.0 to 4.0 equivalents of iron to 1 equivalent of nitro-compound is recommended to ensure a sufficient driving force for the reaction.[5]
Solvent/Acid Glacial Acetic Acid: Acts as both the solvent and the proton source required to activate the iron and the nitro group. Ensure it is anhydrous for best results.
Temperature Reflux: Heating the reaction to reflux (around 118 °C for acetic acid) provides the necessary activation energy.[3][5] Maintain a gentle reflux to avoid excessive solvent loss.
Reaction Time 1-2 hours: Typically, the reaction is complete within this timeframe.[3][5] However, rely on TLC monitoring rather than a fixed time.

For substrates sensitive to acidic conditions or where dehalogenation is a persistent issue, alternative, milder methods can be employed, such as catalytic transfer hydrogenation.[6]

Q3: I've confirmed my reaction went to completion, but my yield is still poor after workup. How can I improve my isolation procedure?

A: This strongly suggests product loss during neutralization and extraction. The key is precise pH control and efficient extraction.

  • Neutralization: After the reaction, the mixture is acidic. You must neutralize it to deprotonate the product's ammonium salt and make it soluble in organic solvents. Slowly add a base (e.g., 50% NaOH solution) while cooling the mixture in an ice bath to keep the temperature below 25°C.[3][5] Crucially, adjust the pH to between 7.0 and 8.0. [3][5] If the solution becomes too basic (pH > 9), you risk hydrolysis or other side reactions. If it remains too acidic, your product will stay in the aqueous layer as a salt.

  • Extraction: Use a suitable organic solvent like diethyl ether or ethyl acetate for extraction.[3] Perform multiple extractions (e.g., 3 x 500 mL for a 0.2 mol scale reaction) to ensure complete recovery of the product from the aqueous layer.[3]

  • Drying and Concentration: After extraction, wash the combined organic layers with brine to remove residual water, then dry thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄. Concentrate the solvent under reduced pressure, avoiding excessive heat.

The following workflow diagram outlines a decision-making process for troubleshooting low yields.

G start Low Yield Observed check_tlc Check final reaction TLC. Is starting material present? start->check_tlc incomplete_rxn Issue: Incomplete Reaction check_tlc->incomplete_rxn Yes check_byproducts Analyze crude product (NMR/MS). Are byproducts like 4-aminopyridine present? check_tlc->check_byproducts No fix_incomplete Action: - Increase Fe equivalents (3-4x). - Ensure steady reflux. - Increase reaction time. incomplete_rxn->fix_incomplete side_rxn Issue: Side Reactions (Dehalogenation) check_byproducts->side_rxn Yes workup_issue Issue: Product Loss During Workup check_byproducts->workup_issue No fix_side_rxn Action: - Use milder reducing agent. - Avoid overly harsh conditions. side_rxn->fix_side_rxn fix_workup Action: - Control neutralization pH (7-8). - Keep temp < 25°C during basification. - Perform multiple extractions. workup_issue->fix_workup

Caption: Troubleshooting workflow for low yield synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I prepare the final hydrochloride salt from the free amine?

A: Once you have the purified 2-Chloropyridin-4-amine free base, dissolve it in a suitable anhydrous solvent like 1,4-dioxane, diethyl ether, or isopropanol. Then, add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) dropwise with stirring.[7] The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Q2: Are there significant safety risks I should be aware of?

A: Yes. The intermediate, 2-chloro-4-nitropyridine, is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagents used, such as concentrated acids and hydrazine (if used as an alternative reducing agent), are highly corrosive and toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before beginning work.

Q3: Can I purify the final product by methods other than recrystallization?

A: While recrystallization is a standard and effective method for obtaining high-purity crystalline solids,[3] column chromatography can also be used, though it is less practical for large-scale production. For challenging purifications, particularly for removing polar impurities from aminopyridine derivatives, cation-exchange chromatography has been shown to be effective.[9]

Section 4: Optimized Protocol for 2-Chloropyridin-4-amine Synthesis

This protocol details the reduction of 2-chloro-4-nitropyridine-N-oxide using iron in acetic acid, a method reported to produce high yields.[3]

Materials:

  • 2-chloro-4-nitropyridine-N-oxide (1 equivalent)

  • Iron powder, fine mesh (3.5 equivalents)

  • Glacial Acetic Acid

  • 50% (w/w) Sodium Hydroxide solution

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Chloride solution (Brine)

  • Benzene and Cyclohexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitropyridine-N-oxide (e.g., 35.0 g, 0.2 mol) and glacial acetic acid (250 mL).[3][5]

  • Addition of Iron: To the stirred suspension, add iron powder (e.g., 39.2 g, 0.7 mol) portion-wise to control any initial exotherm.

  • Heating and Monitoring: Heat the mixture to a gentle reflux. Monitor the reaction's progress by TLC (e.g., eluent: 1:1 Hexane/Ethyl Acetate). The reaction is typically complete in 1.5 hours, once the starting material spot is no longer visible.[3][5]

  • Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature and then further cool in an ice-water bath. Carefully and slowly , add 50% NaOH solution to adjust the pH to 7.0-8.0, ensuring the internal temperature does not exceed 25°C.[3][5]

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 500 mL).[3]

  • Washing and Drying: Combine the organic extracts. Wash twice with saturated brine (2 x 100 mL) and once with water (1 x 50 mL).[3] Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a 1:1 mixture of benzene-cyclohexane to afford pure 2-Chloropyridin-4-amine as a solid. A reported yield for this step is 91.3%.[3]

References

Technical Support Center: Purification of 2-Chloropyridin-4-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloropyridin-4-amine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Drawing upon established chemical principles and field-proven techniques, this resource aims to empower you to overcome obstacles and achieve high-purity compounds essential for your research and development endeavors.

I. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just the solution but the scientific reasoning behind it.

Issue 1: Persistent Impurities After Initial Purification

Question: I've performed a basic work-up, but my NMR/LC-MS analysis still shows significant impurities. How can I remove residual starting materials and reaction by-products?

Answer: The presence of persistent impurities is a common challenge, often stemming from unreacted starting materials like 2-chloropyridine or by-products from the synthetic route, such as 2-chloro-4-nitropyridine N-oxide if the reduction step is incomplete.[1][2] The basicity of the pyridine nitrogen atom is a key handle for purification.

Troubleshooting Steps & Rationale:

  • Acidic Wash/Extraction: The most effective method to remove non-basic or weakly basic impurities is to exploit the basicity of your desired 2-chloropyridin-4-amine derivative.

    • Protocol: Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild acidic solution, such as 1-2 M hydrochloric acid (HCl) or a 10-15% copper sulfate (CuSO₄) solution.[3]

    • Causality: The acidic solution protonates the basic nitrogen atom of your aminopyridine derivative, forming a water-soluble pyridinium salt. This salt will partition into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. The layers can then be separated.

    • Recovery: To recover your product, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the pyridinium salt, causing your free-base amine to precipitate or be extractable back into an organic solvent.

  • Co-evaporation: For removing trace amounts of volatile, neutral impurities like residual pyridine or toluene, co-evaporation is a useful technique.[3]

    • Protocol: After concentrating your product, add a solvent with a suitable boiling point (like toluene) and evaporate the mixture again under reduced pressure. Repeat this process 2-3 times.

    • Causality: This method works by forming azeotropes or simply by the vapor pressure of the co-solvent helping to carry over the volatile impurity during evaporation.[4]

Issue 2: Difficulty with Crystallization (Product is an Oil)

Question: My purified this compound derivative is an oil and refuses to crystallize, even after solvent removal. What can I do?

Answer: The failure of a product to crystallize is often due to the presence of minor impurities that inhibit the formation of a crystal lattice.[5] The inherent properties of the molecule can also favor an amorphous state.

Troubleshooting Steps & Rationale:

  • Purity is Paramount: First, ensure the highest possible purity using the methods described in Issue 1 or through chromatography. Even trace impurities can act as "crystal poisons."

  • Systematic Solvent Screening: A systematic approach to finding the right crystallization solvent system is crucial.

    • Protocol: In small vials, dissolve a small amount of your oily product in various solvents of differing polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

    • Example from Literature: For 2-chloro-4-aminopyridine, a 1:1 mixture of benzene and cyclohexane has been successfully used for recrystallization.[6][7] Ethanol has also been reported as a suitable recrystallization solvent.[8][9]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the vial below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the solution to act as a template for crystallization.

    • Slow Cooling & Evaporation: Allow the saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer. Alternatively, allow the solvent to evaporate slowly from a loosely covered container.

Issue 3: Peak Tailing and Poor Separation in Chromatography

Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and co-elution of my product with impurities.

Answer: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly interact with the basic nitrogen of your compound, leading to poor peak shape and low recovery.[5]

Troubleshooting Steps & Rationale:

  • Mobile Phase Modification:

    • Protocol: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase (e.g., ethyl acetate/hexane mixture).[5]

    • Causality: The triethylamine is a stronger base than your product and will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them. This allows your compound to travel through the column without strong, undesirable interactions, resulting in sharper peaks and better separation.

  • Alternative Stationary Phases:

    • Protocol: Consider using a less acidic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[5]

      • Deactivated Silica: You can prepare a deactivated silica gel by creating a slurry with a solvent containing 1-2% triethylamine, then evaporating the solvent before packing the column.

  • Derivatization: In some complex cases, temporarily converting your amine to a less polar derivative can facilitate purification.[5] This is a more advanced technique and should be considered when other methods fail.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

  • A1: Common impurities often originate from the synthetic route. These can include unreacted starting materials like 2-chloropyridine, intermediates such as 2-chloro-4-nitropyridine, or other pyridine homologs like picolines and lutidines that may be present in the initial starting materials.[2][10] It is also important to be aware of potential genotoxic impurities like 2-chloropyridine, which may require monitoring at very low levels.[11]

Q2: How can I accurately assess the purity of my final product?

  • A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

    • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for determining purity. Specific HPLC methods have been developed for 4-amino-2-chloropyridine.[12][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient quantity (>1-5%).

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS is particularly useful for identifying and quantifying impurities.

Q3: My purified 2-chloropyridin-4-amine is slightly yellow/brown. How can I decolorize it?

  • A3: Discoloration is often due to minor, highly colored impurities or degradation products.[10]

    • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated carbon (charcoal). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Distillation: If the compound is thermally stable, distillation under reduced pressure can be an effective purification method to remove colored, non-volatile impurities.

Q4: What are the best storage conditions for purified this compound?

  • A4: As a hydrochloride salt, the compound is generally more stable than the free base. However, it is still advisable to store it in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light, which can cause degradation over time.[10]

III. Experimental Protocols & Data

Protocol 1: Standard Recrystallization of this compound
  • Solvent Selection: Choose an appropriate solvent or solvent system from the table below. Ethanol is a common starting point.[8][9]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and the activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Recrystallization Solvents for 2-Chloropyridin-4-amine Derivatives

Solvent/SystemPolarityNotesReference
EthanolPolar ProticCommonly used for aminopyridine salts.[8][9]
MethanolPolar ProticSimilar to ethanol, good for polar compounds.N/A
Benzene/Cyclohexane (1:1)NonpolarReported for the free base, 2-chloro-4-aminopyridine.[6][7]
Isopropanol/WaterPolar ProticA mixture can be effective if a single solvent fails.N/A
Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Back-Extraction (Optional): To ensure complete recovery, you can wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 9). Your product should precipitate out as the free base.

  • Extraction of Free Base: Add a fresh portion of organic solvent (EtOAc or DCM) to the flask, and transfer the mixture back to the separatory funnel. Shake to extract the deprotonated product into the organic layer.

  • Final Steps: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base. To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, EtOAc) and add a solution of HCl in the same or a compatible solvent.

IV. Visualization of Workflows

Diagram 1: Troubleshooting Logic for Purification

G start Crude Product purity_check Assess Purity (TLC, LC-MS) start->purity_check is_pure Is Purity >95%? purity_check->is_pure end Final Product is_pure->end Yes impurity_type Identify Impurity Type is_pure->impurity_type No non_basic Non-Basic/Neutral Impurities impurity_type->non_basic Non-Basic basic Basic/Polar Impurities impurity_type->basic Polar/Basic acid_wash Perform Acid-Base Extraction non_basic->acid_wash chromatography Column Chromatography basic->chromatography recrystallize Recrystallize acid_wash->recrystallize chromatography->recrystallize recrystallize->purity_check

Caption: A decision tree for troubleshooting purification strategies.

Diagram 2: Workflow for Column Chromatography of Basic Amines

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation slurry Prepare Slurry: Silica or Alumina pack Pack Column slurry->pack mobile_phase Prepare Mobile Phase (+ 0.1-1% Triethylamine) elute Elute with Modified Mobile Phase mobile_phase->elute load Load Crude Product pack->load load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Chloropyridin-4-amine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with this versatile reagent. Our goal is to empower you with the technical knowledge to optimize your reaction conditions, overcome common challenges, and ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a pivotal building block in medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring a chlorine atom at the 2-position and an amino group at the 4-position of the pyridine ring, allows for selective functionalization. This makes it a valuable precursor for a range of more complex molecules. The hydrochloride salt form enhances the compound's stability and simplifies handling. However, this salt form also introduces specific considerations regarding solubility and reactivity that must be carefully managed during experimentation.

This guide provides practical, field-tested advice rooted in established chemical principles to help you troubleshoot and optimize your experimental outcomes when working with this important intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound is not dissolving in the reaction solvent. What should I do?

Answer:

This is a common issue stemming from the salt form of the starting material. As a hydrochloride, its solubility is limited in many common aprotic organic solvents (like THF, Dioxane, or Toluene) but is more soluble in polar solvents like DMSO and methanol.[2][3]

Troubleshooting Steps:

  • Solvent Selection: Re-evaluate your choice of solvent. If the reaction chemistry allows, consider a more polar aprotic solvent such as DMF or DMSO. For reactions sensitive to these solvents, a solvent mixture might be effective.

  • In-Situ Free-Basing: The most robust solution is to convert the hydrochloride salt to the free base in situ just before or during the reaction.[4][5] This is achieved by adding a suitable base. The neutral 2-chloropyridin-4-amine is significantly more soluble in a wider range of organic solvents.

    • Recommended Bases:

      • Inorganic Bases: K₂CO₃, Cs₂CO₃, or NaHCO₃ are often sufficient and are easily removed during an aqueous workup.

      • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices, especially when a non-aqueous workup is preferred. Use at least 1.1 equivalents to neutralize the HCl salt, plus any additional amount required for the reaction itself.

  • Gentle Heating: Applying gentle heat can sometimes improve solubility. However, be cautious, as prolonged heating of the salt in certain solvents can lead to degradation. Monitor the reaction mixture closely.

Causality: The protonated pyridinium nitrogen in the hydrochloride salt creates a highly polar, ionic species. Neutralizing this with a base removes the charge, rendering the molecule less polar and more soluble in typical organic media.

Experimental Protocol: In-Situ Free-Basing for a Suzuki Coupling

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add the desired boronic acid partner (1.1-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable solvent (e.g., Dioxane/Water 4:1).

  • Add a base. For Suzuki reactions, an aqueous solution of a base like Na₂CO₃ (2.0-3.0 eq) or K₃PO₄ (2.0-3.0 eq) is standard.[6] The base will both neutralize the hydrochloride and facilitate the catalytic cycle.

  • Stir the mixture at room temperature for 10-15 minutes. You should observe the starting material dissolving as the free base is formed.

  • Proceed with heating the reaction to the desired temperature as dictated by the specific coupling partners.

Question 2: My reaction is sluggish or not going to completion. How can I improve the reaction rate and conversion?

Answer:

Slow reaction rates can be attributed to several factors, including insufficient activation of the starting material, catalyst issues (for cross-coupling), or suboptimal temperature. 2-chloropyridines are known to be less reactive than their 2-bromo or 2-iodo counterparts.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow reactions.

Detailed Analysis:

  • Base Stoichiometry: As mentioned in FAQ 1, ensure you have added enough base to both neutralize the hydrochloride salt and to act as the base required for the reaction mechanism itself (e.g., in a Buchwald-Hartwig or Suzuki coupling). A common mistake is adding only enough base for the catalytic cycle, leaving the starting material protonated and unreactive.

  • Reaction Temperature: Many SNAr and cross-coupling reactions with chloro-pyridines require elevated temperatures to proceed at a reasonable rate.[7] The electron-withdrawing nature of the pyridine nitrogen activates the chlorine for substitution, but it is still less reactive than a corresponding bromo- or iodo-pyridine.[8][9]

    • Recommendation: If your reaction is running at 80°C, try increasing to 100°C or 120°C, monitoring for any decomposition. Microwave-assisted heating can often dramatically reduce reaction times.[10]

  • Catalyst and Ligand Choice (for Cross-Coupling): The success of a cross-coupling reaction is highly dependent on the palladium catalyst and ligand system.

    • Expertise Insight: For coupling with amines (Buchwald-Hartwig), bulky, electron-rich phosphine ligands like XPhos or RuPhos are often highly effective.[7][11] For Suzuki couplings, SPhos or XPhos can be excellent choices.[6] If a general catalyst like Pd(PPh₃)₄ is failing, switching to a more modern, specialized ligand system is a critical next step.[12]

Data Summary: Recommended Conditions for Common Reactions

Reaction TypeRecommended Base(s)Typical Solvent(s)Temperature Range (°C)
SNAr with Amines K₂CO₃, DIPEADMSO, NMP100 - 150
Suzuki Coupling K₃PO₄, Na₂CO₃ (aq)Dioxane/H₂O, Toluene80 - 110
Buchwald-Hartwig Amination NaOtBu, LHMDSToluene, Dioxane90 - 120
Sonogashira Coupling TEA, DIPEATHF, DMF25 - 70
Question 3: I am observing significant side products, particularly the formation of 2-hydroxypyridin-4-amine. What is causing this and how can I prevent it?

Answer:

The formation of 2-hydroxypyridin-4-amine is a classic example of a competing hydrolysis reaction. This occurs when water, present as a solvent or a contaminant, acts as a nucleophile, displacing the chloride. This side reaction is often promoted by the basic conditions and high temperatures required for the primary reaction.

Mechanism of Side Product Formation:

HydrolysisMechanism Start 2-Chloropyridin-4-amine TransitionState Meisenheimer-like Intermediate Start->TransitionState + Nu⁻ Hydroxide OH⁻ (from H₂O + Base) Hydroxide->TransitionState H₂O/Base Product Desired Product (e.g., from R-NH₂ attack) TransitionState->Product - Cl⁻ SideProduct 2-Hydroxypyridin-4-amine (Side Product) TransitionState->SideProduct - Cl⁻ Chloride Cl⁻

Caption: Competing pathways of nucleophilic attack.

Prevention Strategies:

  • Rigorous Control of Water: This is the most critical factor.

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Dry Reagents: Ensure all reagents, especially hygroscopic bases like K₂CO₃, are thoroughly dried before use.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Choice of Base: If your primary nucleophile is not highly basic, using a non-nucleophilic, hindered organic base like DIPEA can be advantageous as it is less likely to generate hydroxide ions. However, for many cross-coupling reactions, an inorganic base is mechanistically necessary. In these cases, using a base that is less hygroscopic, like Cs₂CO₃, can sometimes help.

  • Increase Nucleophile Concentration: Pushing the reaction equilibrium towards the desired product can be achieved by increasing the concentration or using a slight excess (1.1-1.2 eq) of your primary nucleophile. According to Le Châtelier's principle, this will favor the desired reaction pathway over the competing hydrolysis.

Trustworthiness Check: A self-validating protocol involves running a small-scale control reaction under identical conditions but without the primary nucleophile. If you still observe the formation of the 2-hydroxypyridin-4-amine, it confirms that the source of the side product is hydrolysis from residual water, validating the need for more stringent anhydrous techniques.

References

Identifying and minimizing side products in reactions with 2-Chloropyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloropyridin-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side product formation and maximize the yield and purity of your desired products.

Section 1: Understanding the Reactivity of 2-Chloropyridin-4-amine

Before troubleshooting, it's crucial to understand the inherent chemical properties of the substrate. The 2-chloropyridin-4-amine scaffold presents a unique set of challenges and opportunities in cross-coupling and nucleophilic substitution reactions.

  • The Electronically Deficient Pyridine Ring : The ring nitrogen atom is strongly electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack.[1]

  • The C2-Cl Bond : This is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] Its reactivity is enhanced by the adjacent ring nitrogen.

  • The C4-NH₂ Group : This primary amine is a key functional handle but can also be a source of side reactions. It can act as a nucleophile or a directing group, and its basicity can influence the reaction environment.[4][5]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Question 1: My cross-coupling reaction (Suzuki or Buchwald-Hartwig) is sluggish or fails completely. What are the primary causes?

Answer:

Low or no conversion is the most frequent issue when working with chloropyridines, as the C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds.[2] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is typically the rate-limiting step.[2]

Causality & Troubleshooting Steps:

  • Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ are often ineffective.

    • Solution: Employ modern, specialized catalyst systems. For Suzuki couplings, sterically hindered, electron-rich dialkylbiphenylphosphine ligands (e.g., SPhos, XPhos) are highly effective.[6] For Buchwald-Hartwig aminations, consider ligands like RuPhos or BrettPhos, often supplied as air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) which generate the active Pd(0) species more cleanly.[2][5]

  • Inadequate Reaction Conditions:

    • Temperature: Elevated temperatures (80-120 °C) are almost always necessary to provide the activation energy for C-Cl bond cleavage.[2]

    • Base Selection: The choice of base is critical. For Buchwald-Hartwig, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is standard.[2] For Suzuki couplings, Potassium Phosphate (K₃PO₄) is a reliable choice.[6] Base-sensitive substrates may require screening weaker bases like Cs₂CO₃, but this will likely necessitate a more active catalyst.

    • Solvent: Ensure you are using anhydrous, degassed solvents such as toluene, 1,4-dioxane, or THF.[2] Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.

  • Starting Material Quality:

    • Purity: Verify the purity of your this compound. The hydrochloride salt must be neutralized in situ by the reaction base. Ensure you are using a sufficient excess of base (typically 2-3 equivalents) to both neutralize the salt and facilitate the catalytic cycle.

    • Moisture: Water can interfere with the catalyst and certain bases. While trace amounts of water can sometimes be beneficial in Suzuki reactions, starting with anhydrous conditions is a more controlled approach.[6]

Question 2: I'm observing a significant amount of a side product with a mass corresponding to my starting material minus chlorine (hydrodehalogenation). How can I prevent this?

Answer:

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a very common side reaction in palladium-catalyzed couplings.[2][7] It occurs when the catalytic cycle is intercepted by a hydride source, leading to a reductive pathway instead of the desired coupling.

Mechanism & Prevention:

The palladium(II) intermediate, formed after oxidative addition, can react with a hydride source before the intended transmetalation (Suzuki) or amine binding (Buchwald-Hartwig) can occur. The resulting palladium-hydride species then undergoes reductive elimination to release the undesired dehalogenated pyridine.

Strategies to Minimize Hydrodehalogenation:

StrategyRationale & Causality
Use High-Quality, Degassed Solvents Solvents like alcohols or even THF can act as hydride donors, especially at high temperatures. Using fresh, anhydrous, and thoroughly degassed solvents minimizes this.[8]
Optimize Ligand Choice Bulky, electron-rich ligands (e.g., Buchwald's biarylphosphines) accelerate the desired reductive elimination step, helping it to outcompete the hydrodehalogenation pathway.[2]
Select the Right Hydride Source (if intended) In some cases, hydrodehalogenation is the desired reaction. Ethanol is often used as a mild hydride source in these cases.[8] For cross-coupling, avoid alcohol co-solvents unless specifically required by a validated protocol.
Ensure an Inert Atmosphere While oxygen primarily deactivates the catalyst, it can also promote side reactions that may lead to species that facilitate hydrodehalogenation. Maintain a strict argon or nitrogen atmosphere.[2]
Question 3: My reaction mixture shows formation of a dimer of my starting amine. What causes this and how is it avoided?

Answer:

Dimerization, specifically the formation of a bipiridine species via homocoupling of the starting material, is a known side reaction.[5] This can occur through two primary mechanisms.

Causality & Troubleshooting:

  • Palladium-Catalyzed Homocoupling: The 2-amino group of one molecule can act as the nucleophile in a Buchwald-Hartwig type reaction with another molecule of 2-chloropyridin-4-amine.[5]

    • Solution: This is often a sign that the desired coupling with your intended nucleophile (the amine in a Buchwald-Hartwig or the boronic acid in a Suzuki) is slow. Re-evaluate the core reaction parameters: increase temperature, use a more active catalyst/ligand system, or check the purity/reactivity of your coupling partner.

  • Copper-Promoted Dimerization: If there are trace copper impurities, or if copper catalysts are used, oxidative dimerization can occur.[9]

    • Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination, consider adding a chelating agent, though this can also interfere with the palladium catalyst. Primarily, focus on optimizing the kinetics of the desired reaction to disfavor the bimolecular side reaction.

Question 4: I am performing a nucleophilic aromatic substitution (SNAr) and see multiple products or reaction at an unintended position. How can I improve selectivity?

Answer:

While the C2-Cl is the most common site for substitution, the reactivity can be influenced by the nucleophile and reaction conditions.

Causality & Selectivity Control:

  • Regioselectivity: In 2,4-disubstituted pyridines, SNAr reactions with heteroatom nucleophiles (like amines or alkoxides) can sometimes occur at the C4 position, though C2 is generally more reactive for chloropyridines.[3] The formation of the negatively charged Meisenheimer intermediate is a key step, and its stability dictates the reaction pathway.[1]

  • N-Alkylation/Arylation: The C4-amino group is nucleophilic and can compete with your intended nucleophile, leading to N-substituted side products.

    • Solution - Protecting Groups: If N-substitution is a persistent issue, consider protecting the C4-amino group. A Boc (tert-butyloxycarbonyl) group is a common choice, as it is stable to many cross-coupling conditions and can be removed easily with acid.

  • Double Substitution: If your nucleophile is highly reactive, it might displace the C2-Cl and then, under harsh conditions, potentially react with the C4-amino group.

    • Solution: Use milder conditions. Lower the temperature, reduce the reaction time, and use a stoichiometric amount of the nucleophile rather than a large excess.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with various arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[6]

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in cross-coupling reactions with 2-Chloropyridin-4-amine.

TroubleshootingWorkflow Start Reaction Outcome: Low Yield / Multiple Products Analysis Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Start->Analysis Identify Identify Key Species Analysis->Identify SM_High High Starting Material (SM) Identify->SM_High SM is major component HDH_Product Hydrodehalogenation (HDH) Product Detected Identify->HDH_Product Mass = SM - Cl + H Dimer_Product Dimer / Homocoupling Product Detected Identify->Dimer_Product Mass = 2*SM - HCl Other_Products Other Unidentified Side Products Identify->Other_Products Complex Mixture Sol_SM 1. Increase Temperature 2. Use More Active Catalyst (e.g., SPhos, RuPhos) 3. Check Base Stoichiometry SM_High->Sol_SM Sol_HDH 1. Use Anhydrous, Degassed Solvents 2. Avoid Alcohol Co-solvents 3. Ensure Inert Atmosphere HDH_Product->Sol_HDH Sol_Dimer 1. Optimize Conditions to Favor Desired Reaction Kinetics 2. Check for Metal Contaminants 3. Use Protecting Group on NH₂ Dimer_Product->Sol_Dimer Sol_Other 1. Check Purity of All Reagents 2. Consider Protecting Groups 3. Perform Reaction at Lower Temp. Other_Products->Sol_Other

Caption: Troubleshooting workflow for cross-coupling reactions.

Section 4: Key Side Product Mechanisms

Understanding the mechanistic origin of side products is key to their prevention.

Mechanism 1: Hydrodehalogenation Catalytic Cycle

This diagram illustrates how a hydride source can intercept the main catalytic cycle.

HDH_Mechanism Pd0 LₙPd(0) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_ArCl LₙPd(II)(Ar)(Cl) OxAdd->PdII_ArCl Transmetal Transmetalation (Suzuki) PdII_ArCl->Transmetal Hydride_Attack Hydride Attack PdII_ArCl->Hydride_Attack PdII_ArR LₙPd(II)(Ar)(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim Product Ar-R RedElim->Product Product->Pd0 Catalyst Regeneration Hydride_Source Hydride Source (e.g., Solvent, H₂O) Hydride_Source->Hydride_Attack PdII_ArH LₙPd(II)(Ar)(H) Hydride_Attack->PdII_ArH RedElim_HDH Reductive Elimination PdII_ArH->RedElim_HDH Side_Product Ar-H (HDH Product) RedElim_HDH->Side_Product Side_Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle showing the hydrodehalogenation side path.

References

Technical Support Center: Suzuki Coupling Reactions of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving chloropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial transformations. Chloropyridines, while being cost-effective and readily available building blocks, present unique challenges due to their electronic properties and the coordinating nature of the pyridine nitrogen.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding Suzuki coupling reactions with chloropyridines.

Q1: Why is my Suzuki coupling with a chloropyridine failing or giving low yields?

Low yields or reaction failure with chloropyridine substrates often stem from two primary factors:

  • The inherent low reactivity of the C-Cl bond: The carbon-chlorine bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often rate-limiting.[1][2]

  • Catalyst inhibition by the pyridine nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by blocking the sites required for the catalytic cycle to proceed.[1][3]

Overcoming these challenges typically requires a highly active catalyst system, carefully selected ligands, and optimized reaction conditions.

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex product mixtures.[1] The most prevalent are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water or solvent).[1][3] This is particularly problematic with electron-deficient or heteroaryl boronic acids.

    • Minimization Strategy: Using anhydrous solvents, employing boronic esters (e.g., pinacol esters) or trifluoroborate salts which are less prone to hydrolysis, or using a "slow-release" strategy for the boronic acid can mitigate this issue.[3][4][5]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.[1] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3][6]

    • Minimization Strategy: Thoroughly degassing the reaction mixture to remove oxygen is crucial.[6][7] Using a Pd(0) source directly or ensuring conditions for complete reduction of a Pd(II) precatalyst can also reduce homocoupling.[3][6]

  • Dehalogenation: The chloropyridine starting material is reduced, replacing the chlorine atom with a hydrogen. This can occur if a hydride source is present in the reaction mixture.[1][4]

    • Minimization Strategy: Ensuring an inert atmosphere and choosing solvents less likely to act as a hydride source can help.

Q3: How does the position of the chlorine atom on the pyridine ring affect reactivity?

The position of the chlorine atom (2-, 3-, or 4-position) significantly influences the substrate's reactivity in Suzuki couplings.

  • 2-Chloropyridines: These are often the most challenging substrates. The proximity of the nitrogen atom to the chlorine can lead to strong catalyst inhibition through chelation.[1][8] Highly active catalyst systems with bulky ligands are typically required to overcome this.[3]

  • 3- and 4-Chloropyridines: These substrates are generally more reactive than their 2-chloro counterparts as the nitrogen atom is further from the reaction center, leading to less catalyst inhibition.[8][9] However, they are still less reactive than the analogous bromo- or iodopyridines.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during Suzuki coupling reactions of chloropyridines.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted chloropyridine, consider the following:

Troubleshooting Workflow: Low Conversion

Start Low Conversion of Chloropyridine Catalyst Is the Catalyst System Active Enough? Start->Catalyst Temperature Is the Reaction Temperature Sufficiently High? Start->Temperature Yes Base Is the Base Strong Enough? Start->Base Yes Degassing Is the Reaction Adequately Degassed? Start->Degassing Yes Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Catalyst->Ligand No Precatalyst Consider a Pd(0) Source (e.g., Pd2(dba)3) Ligand->Precatalyst IncreaseTemp Increase Temperature Incrementally Temperature->IncreaseTemp No SwitchBase Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) Base->SwitchBase No ImproveDegassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw Cycles) Degassing->ImproveDegassing No

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions for Low Conversion:
  • Enhance Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for the challenging oxidative addition of chloropyridines.[1]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[3]

    • Palladium Source: Consider using a Pd(0) source like Pd₂(dba)₃ in conjunction with a suitable ligand. If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to the active Pd(0) species.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for the oxidative addition of the C-Cl bond.[3] However, be mindful that this can also increase the rate of side reactions.

  • Optimize the Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3] The choice of base can significantly impact the reaction yield.[3]

Problem 2: Significant Byproduct Formation

If your desired product is contaminated with byproducts, identify them and adjust the reaction conditions accordingly.

Summary of Reaction Conditions and Byproduct Control
ProblemPotential Cause(s)Recommended Solution(s)Key References
Protodeboronation Presence of water; high temperature; inappropriate base.Use anhydrous solvents; switch to boronic esters (pinacol) or trifluoroborate salts; use milder bases if possible.[3][4][5]
Homocoupling Presence of oxygen; incomplete reduction of Pd(II) precatalyst.Thoroughly degas the reaction mixture; use a direct Pd(0) source; ensure efficient precatalyst activation.[3][6][7]
Dehalogenation Presence of a hydride source (e.g., solvent, base).Ensure a strictly inert atmosphere; choose a solvent less prone to acting as a hydride donor.[1][4]

Experimental Protocol: A General Procedure

This is a generalized procedure for the Suzuki-Miyaura coupling of a chloropyridine and should be optimized for specific substrates.

Materials:
  • Chloropyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[10]

Procedure:
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[11]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]

Workflow for Suzuki Coupling of Chloropyridines

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine Solid Reagents: Chloropyridine, Boronic Acid Derivative, Base, Catalyst, Ligand Degas Evacuate and Backfill with Inert Gas (3x) Prep->Degas AddSolvent Add Degassed Solvent Degas->AddSolvent Heat Heat to Optimized Temperature (e.g., 80-110 °C) with Stirring AddSolvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Cool, Dilute with Organic Solvent, Wash with Water/Brine Monitor->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify

Caption: General experimental workflow.

Concluding Remarks

The Suzuki-Miyaura cross-coupling of chloropyridines is a powerful tool in modern organic synthesis, but its successful implementation requires a nuanced understanding of the underlying challenges. By systematically addressing issues related to catalyst activity, side reactions, and substrate reactivity, researchers can reliably access a diverse range of valuable biaryl and heteroaryl structures. This guide serves as a starting point for troubleshooting and optimization, and further exploration of the primary literature is encouraged for specific and highly challenging substrates.

References

Aminopyridine Compounds: A Technical Support Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges and degradation pathways associated with these critical molecules. Our goal is to provide you with not only practical troubleshooting advice but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of aminopyridine compounds.

Q1: What are the ideal storage conditions for solid aminopyridine compounds?

Solid aminopyridine compounds should be stored in a cool, dry, and well-ventilated area, away from sources of heat or ignition. It is crucial to keep them in their original, tightly sealed containers to protect against physical damage and environmental factors.[1] Storage away from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, is essential to prevent chemical reactions.[2][3] For long-term stability, protection from light is also recommended.[4][5]

Q2: My aminopyridine solution has changed color. What does this indicate and is it still usable?

A change in color, often to a yellow or brownish hue, typically indicates degradation of the aminopyridine compound. This is frequently a result of oxidation or photodegradation. While a slight color change might not significantly impact every application, it is a strong indicator of impurity formation. For sensitive applications, such as in vitro assays or in vivo studies, it is highly recommended to prepare fresh solutions. The usability of a discolored solution should be confirmed by analytical methods like HPLC to assess the purity and concentration of the active compound.

Q3: How long are aminopyridine solutions typically stable?

The stability of aminopyridine solutions is highly dependent on the solvent, concentration, pH, and storage conditions (temperature and light exposure). As a general guideline, aqueous solutions should be freshly prepared. For short-term storage, refrigeration (2-8 °C) and protection from light are recommended. Studies on extemporaneously prepared oral capsules of 4-aminopyridine have shown good stability for up to 6 months at both refrigerated and room temperature (22-24°C) when protected from light.[4][5] However, it is always best practice to perform a stability study for your specific formulation and application.

Q4: Can I autoclave solutions containing aminopyridine compounds?

No, autoclaving is not recommended for solutions containing aminopyridine compounds. The high temperatures can accelerate degradation, leading to a significant loss of the active compound and the formation of unknown impurities.[6] Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing aminopyridine solutions.

Troubleshooting Guide: Common Experimental Issues

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers systematic approaches to resolving them.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Symptoms:

  • Reduced biological activity compared to previous experiments or literature values.

  • High variability between replicate experiments.

Potential Causes & Troubleshooting Steps:

  • Degradation of Stock Solutions:

    • Explanation: Aminopyridines can degrade in solution over time, especially if not stored properly. Oxidation is a common degradation pathway.[7]

    • Action: Prepare a fresh stock solution from solid material. If using a previously prepared stock, qualify it using an analytical method like HPLC to confirm its concentration and purity before use.

  • Incompatibility with Assay Media:

    • Explanation: Components in your cell culture or assay buffer could be reacting with the aminopyridine. For example, reactive oxygen species (ROS) generated by certain media components or additives could accelerate oxidation.

    • Action: Review the composition of your assay media for potentially incompatible components. Consider preparing the final dilution of your aminopyridine compound in a simpler buffer (e.g., PBS or HBSS) immediately before adding it to the assay.

  • Adsorption to Labware:

    • Explanation: Aminopyridine compounds can be "sticky" and adsorb to the surface of plastic labware, especially at low concentrations. This can lead to a lower effective concentration in your experiment.

    • Action: Consider using low-adhesion microplates or glassware. Pre-incubating the labware with a blocking agent like bovine serum albumin (BSA) can also help to minimize non-specific binding.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • Additional peaks, beyond the main compound peak, are observed in the chromatogram.

  • The area of the main peak decreases over time.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation:

    • Explanation: The amino group of aminopyridines is susceptible to oxidation, which can lead to the formation of N-oxides or nitro derivatives.[7][8][9] This process can be accelerated by exposure to air, light, and certain metal ions.

    • Action: Degas your solvents and mobile phases. Prepare solutions fresh and store them under an inert atmosphere (e.g., nitrogen or argon). If possible, add a small amount of an antioxidant, like ascorbic acid, to your solutions, but first verify its compatibility with your downstream application.

  • Photodegradation:

    • Explanation: Aromatic amines are known to be sensitive to light.[10] UV and even ambient light can induce degradation, leading to the formation of various photoproducts.

    • Action: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[4][5][11][12] Minimize the exposure of your samples to light during experimental manipulations.

  • Hydrolysis (for derivatives):

    • Explanation: While 4-aminopyridine itself is generally stable to hydrolysis,[10] derivatives such as imines formed from aminopyridines can be susceptible to hydrolysis, especially at non-neutral pH.[13][14]

    • Action: Maintain the pH of your solutions within a stable range. If working with aminopyridine derivatives, characterize their stability at different pH values to identify the optimal conditions.

Degradation Pathways of Aminopyridine Compounds

Understanding the chemical mechanisms of degradation is key to preventing them. The primary pathways are oxidation and photodegradation.

Oxidative Degradation

Oxidation can occur at the amino group or the pyridine ring. A common oxidative pathway involves the formation of a hydroxylamine intermediate, which can be further oxidized to a nitroso and then a nitro compound. Another possibility is the formation of an N-oxide.

Caption: Oxidative degradation pathways of aminopyridines.

Photodegradation

Aromatic amines can undergo photodegradation through direct absorption of light or through indirect photosensitization. In the presence of photosensitizers (like humic substances in environmental samples), aminopyridines can be degraded by reactive oxygen species such as singlet oxygen and hydroxyl radicals.[15]

Experimental Protocols

Protocol 1: Basic Stability Assessment of an Aminopyridine Solution

This protocol outlines a simple experiment to determine the short-term stability of an aminopyridine solution under your specific experimental conditions.

Materials:

  • Aminopyridine compound

  • Solvent (e.g., water, DMSO, ethanol)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Calibrated balance and volumetric flasks

  • Amber vials

Methodology:

  • Prepare a Stock Solution: Accurately weigh the aminopyridine compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).

  • Aliquot and Store: Aliquot the stock solution into several amber vials. Store the vials under different conditions you wish to test (e.g., room temperature on the benchtop, room temperature in the dark, 4°C in the dark, -20°C).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the aminopyridine.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze each sample by HPLC using the same method as the initial analysis.

  • Data Analysis: Calculate the percentage of the aminopyridine remaining at each time point relative to the T=0 sample. A decrease of >10% is often considered significant degradation.

G start Prepare Stock Solution aliquot Aliquot into Amber Vials start->aliquot store Store at Different Conditions (RT, 4°C, -20°C, Light/Dark) aliquot->store t0 T=0 HPLC Analysis aliquot->t0 time_points Analyze at Time Points (e.g., 1, 3, 7, 14 days) store->time_points analyze HPLC Analysis of Samples time_points->analyze data Calculate % Remaining vs. T=0 analyze->data

Caption: Workflow for a basic stability assessment of an aminopyridine solution.

Quantitative Stability Data

The following table summarizes stability data for 4-aminopyridine capsules from published studies. This data can serve as a useful reference, but it is important to note that stability can vary with the specific formulation.

CompoundFormulationStorage ConditionDurationRemaining Compound (%)Reference
4-Aminopyridine5 mg capsules with lactose and micronized silica gel4°C, protected from light6 months~100%[4][5]
4-Aminopyridine5 mg capsules with lactose and micronized silica gel22-24°C, protected from light6 months~100%[4][5]
4-Aminopyridine5 mg capsules with lactose and micronized silica gel37°C, protected from light1 month~100%[4][5]
4-Aminopyridine10 mg capsules with lactose or microcrystalline cellulose20-25°C, protected from light365 days>94%[12][16]

References

Technical Support Center: Optimizing Reactions with 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloropyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction conditions. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are my options?

A1: This is a common challenge, as the hydrochloride salt form, while offering stability, significantly reduces solubility in many common organic solvents. The primary reason is the ionic character of the salt. Here’s a systematic approach to address this:

  • Solvent Selection: If your reaction chemistry allows, consider switching to more polar solvents. Protic solvents like methanol and ethanol, or polar aprotic solvents such as DMSO and DMF, are often good starting points.[1][2][3] While the free base (2-Chloro-4-aminopyridine) is soluble in common organic solvents like ethanol and dichloromethane, its hydrochloride salt's solubility is more limited.[1][4][5]

  • pH Adjustment (Liberating the Free Base): The most effective method is often to neutralize the hydrochloride salt to its free base form, 2-Chloro-4-aminopyridine, which is significantly more soluble in a wider range of organic solvents. This is achieved by adding a mild, non-nucleophilic base.

    • Why this works: The hydrochloride salt exists as a protonated amine (pyridinium chloride). Adding a base removes the proton, yielding the neutral, and thus less polar and more organosoluble, free amine.

    • Recommended Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate are common choices. The selection depends on the sensitivity of your other reagents to the base.

    • Caution: Ensure the base is compatible with your reaction. For instance, if you are performing a reaction sensitive to primary or secondary amines, using a hindered base like DIPEA is advisable.

  • Co-Solvent Systems: Employing a mixture of solvents can be highly effective. A small amount of a polar solvent like DMSO or DMF in a less polar solvent such as THF or dichloromethane can significantly enhance solubility without drastically changing the overall reaction medium.

  • Heating: Gently warming the reaction mixture can increase the rate of dissolution and overall solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

Q2: How do I choose the right base for neutralizing the hydrochloride salt?

A2: The choice of base is critical and depends on several factors:

  • Reaction Compatibility: The base should not participate in or interfere with your desired reaction. For example, in an acylation reaction, a non-nucleophilic base like DIPEA is preferred over a more nucleophilic one like TEA to avoid the formation of byproducts.

  • Stoichiometry: You will need at least one equivalent of the base to neutralize the hydrochloride. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.

  • Solubility of the Resulting Salt: The ammonium salt formed after neutralization (e.g., triethylammonium chloride) should ideally be soluble in the reaction medium or easily removable during workup.

Workflow for Solubility Enhancement via pH Adjustment

Below is a generalized workflow for liberating the free base of this compound to improve its solubility for a subsequent reaction.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_reaction Reaction start Start: 2-Chloropyridin-4-amine HCl in Reaction Vessel add_solvent Add Primary Organic Solvent (e.g., THF, DCM) start->add_solvent stir Stir to Form a Suspension add_solvent->stir add_base Add Base (e.g., TEA, DIPEA) Dropwise stir->add_base observe Observe Dissolution add_base->observe proceed Proceed with Reaction observe->proceed Clear Solution Indicates Free Base Formation

Caption: Workflow for improving solubility by neutralizing the HCl salt.

Q3: What is the pKa of 2-Chloropyridin-4-amine, and how does that influence my choice of base?

A3: The predicted pKa of the protonated form of 2-Amino-4-chloropyridine is approximately 5.72.[2] To effectively deprotonate the pyridinium ion, you should choose a base whose conjugate acid has a pKa significantly higher than this value.

BaseConjugate AcidpKa of Conjugate AcidSuitability
Triethylamine (TEA)Triethylammonium~10.7Highly Suitable
Diisopropylethylamine (DIPEA)Diisopropylethylammonium~11Highly Suitable
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3Suitable, but heterogeneity may slow the reaction.
Sodium Bicarbonate (NaHCO₃)Carbonic Acid (H₂CO₃)~6.4Marginally Suitable; may not lead to complete deprotonation.

This table illustrates that bases like TEA and DIPEA are strong enough to ensure complete and rapid conversion to the free amine.

Q4: Are there any alternative strategies if pH adjustment is not possible for my reaction?

A4: Yes, if your reaction conditions are incompatible with the addition of a base, you can explore the following options:

  • Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., water and an organic solvent), a phase-transfer catalyst can be used to transport the hydrochloride salt from the aqueous phase to the organic phase where the reaction occurs. Catalysts like tetrabutylammonium bromide are commonly used.

  • Sonication: Applying ultrasonic energy can help to break down the crystal lattice of the solid and promote dissolution, especially for kinetically limited solubility.

  • Use of Highly Polar Solvents: If the reaction allows, using solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can be effective as they are excellent at solvating salts.[6]

Experimental Protocol: General Procedure for In-Situ Free Base Generation

This protocol outlines the steps for neutralizing this compound for a subsequent reaction, for example, a nucleophilic aromatic substitution or a coupling reaction.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., THF, Dichloromethane, Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine or DIPEA)

  • Reaction vessel with a magnetic stirrer and an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent Addition: Add the chosen anhydrous organic solvent to the flask to create a suspension. The volume should be appropriate for the scale of your reaction.

  • Stirring: Begin stirring the suspension at room temperature.

  • Base Addition: Slowly add the base (1.1 equivalents) to the stirring suspension. The addition should be dropwise to control any potential exotherm.

  • Dissolution: Continue stirring the mixture. You should observe the solid gradually dissolving as the free base is formed. This may take anywhere from a few minutes to an hour. A clear solution indicates the successful formation of the soluble free amine.

  • Reaction Initiation: Once a clear solution is obtained, you can proceed with the addition of your other reagents to initiate the desired reaction.

References

Technical Support Center: Safe Handling and Storage of 2-Chloropyridin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for handling and storing 2-Chloropyridin-4-amine hydrochloride (CAS No: 2897-42-9). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of the compound for experimental use.

I. Quick Reference: Compound Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is foundational to safe handling.

PropertyValueSource
Molecular Formula C₅H₅ClN₂·HCl[1][2]
Molecular Weight 165.02 g/mol (hydrochloride salt)[3][4][5]
Appearance Light yellow crystalline solid[6]
Melting Point 129-133 °C
InChI Key RQMWVVBHJMUJNZ-UHFFFAOYSA-N[4][5]

II. Experimental Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal. Each step is designed to mitigate exposure and prevent contamination.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Use cluster_storage Storage cluster_cleanup Spill & Waste Management A Review Safety Data Sheet (SDS) B Identify Hazards: - Skin/Eye Irritant - Harmful if Swallowed/Inhaled A->B Understand Risks C Don Personal Protective Equipment (PPE) B->C Mitigate Exposure D Work in a Ventilated Area (Chemical Fume Hood) C->D Begin Work E Weigh and Prepare Solutions D->E J Manage Spills Immediately D->J In Case of Accident F Avoid Dust Generation E->F Minimize Aerosolization G Store in Tightly Closed Container F->G After Use H Keep in a Cool, Dry, Well-Ventilated Place G->H I Store Locked Up H->I K Dispose of Waste (Consult Local Regulations) J->K L Decontaminate Work Area & PPE K->L L->I Post-Experiment

Caption: Workflow for safe handling of this compound.

III. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the handling and use of this compound in a question-and-answer format.

Q1: I observed skin redness and irritation after handling the solid compound, despite wearing gloves. What went wrong and what should I do?

A1:

  • Causality: this compound is classified as a skin irritant.[3][4][7] Irritation can occur if the glove material was not appropriate for this chemical, if there was a micro-tear in the glove, or if contaminated gloves came into contact with exposed skin (e.g., the wrist area). The hygroscopic nature of the hydrochloride salt can also exacerbate skin irritation upon contact with moisture.

  • Immediate Action:

    • Immediately move away from the work area to avoid further exposure.

    • Remove the contaminated gloves and any affected clothing.[1]

    • Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes.[1][8]

    • Seek medical advice if irritation persists or worsens.[1][8]

  • Preventative Protocol:

    • Glove Selection: Always inspect gloves for tears or punctures before use. Ensure you are using chemically resistant gloves. The suitability and durability of the glove type depend on usage, and the exact breakthrough time should be obtained from the glove manufacturer.[9]

    • Proper Technique: When removing gloves, do so without touching the outer contaminated surface with your bare skin.

    • Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if you wore gloves.[9][10]

Q2: I noticed the solid material has clumped together in the storage container. Is it still viable for my experiment?

A2:

  • Causality: Clumping or caking of the solid is often an indication of moisture absorption. The hydrochloride salt form can be hygroscopic. While this may not necessarily mean the compound has degraded chemically, the presence of water can affect the accuracy of weighing and may be incompatible with moisture-sensitive reactions.

  • Troubleshooting Steps:

    • Assess the extent: If clumping is minor, the material may still be usable. You can gently break up the clumps with a clean, dry spatula inside a fume hood.

    • Consider drying: For non-GMP laboratory use, you could dry the material in a desiccator under vacuum. However, be aware that this may not be suitable for all applications and could potentially remove essential water of hydration if present.

  • Preventative Protocol:

    • Proper Storage: Always store this compound in a tightly sealed container to protect it from moisture.[2][8][11]

    • Storage Environment: The storage area must be cool, dry, and well-ventilated.[2][8][12] Consider storing the container inside a desiccator for extra protection in humid environments.

    • Handling: When not in use, keep containers securely sealed.[9][10] Minimize the time the container is open to the atmosphere, especially in humid conditions.

Q3: A small amount of this compound powder spilled on the laboratory bench. What is the correct cleanup procedure?

A3:

  • Causality: Spills can occur due to handling errors. It is critical to clean them up immediately to prevent inhalation of dust and secondary contact.

  • Cleanup Protocol:

    • Secure the Area: Alert personnel in the immediate vicinity.[9] Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wear Appropriate PPE: At a minimum, wear double gloves, a lab coat, and safety goggles. For larger spills, a respirator may be necessary.[9]

    • Contain and Clean:

      • Gently sweep or shovel the spilled solid into a suitable, labeled container for disposal.[8][13][14]

      • Crucially, avoid generating dust. [9] Do not use compressed air for cleaning. A vacuum cleaner equipped with a HEPA filter can be used if available and rated for such materials.[9]

      • After removing the bulk powder, decontaminate the surface with a suitable solvent (e.g., water, followed by ethanol) and wipe it clean.

    • Disposal: Dispose of the collected material and all cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[9][11]

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[3][8]

  • Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[3][8]

  • Acute Toxicity: It can be harmful if swallowed or inhaled.[3]

  • Respiratory Irritation: May cause respiratory irritation if dust is inhaled.[3][8][11]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound? A2: The following PPE is required:

  • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[15][16]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[9][16]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[9][15]

  • Respiratory Protection: If there is a risk of generating dust or if working outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][15]

Q3: What are the ideal storage conditions for this chemical? A3: Store the compound in a location that is:

  • Secure: The container should be kept in a locked-up area.[9][11]

  • Well-Ventilated: Ensure good air circulation to prevent the accumulation of any potential vapors.[8][9][11]

  • Cool and Dry: Keep away from heat and moisture.[2] The container must be kept tightly closed.[2][8][11]

Q4: What materials are incompatible with this compound? A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][15]

Q5: How should I dispose of waste containing this compound? A5: All waste, including unused product and contaminated materials, must be treated as hazardous waste. Disposal should be conducted through an approved waste disposal plant.[1][8] Always consult and adhere to your institution's and region's specific environmental regulations.[9] Do not allow the chemical to enter drains or waterways.[9]

V. References

  • 4-Amino-2-chloropyridine - Safety Data Sheet. (2023). Apollo Scientific. --INVALID-LINK--

  • 2-Amino-4-chloropyridine - Safety Data Sheet. (2011). Fisher Scientific. --INVALID-LINK--

  • 4-Amino-2-chloropyridine - Safety Data Sheet. (2009). Fisher Scientific. --INVALID-LINK--

  • 2-Aminopyridine - Safety Data Sheet. (2024). Fisher Scientific. --INVALID-LINK--

  • This compound - Safety Data Sheet. (2025). Sigma-Aldrich. --INVALID-LINK--

  • 2-Chloro-4-aminopyridine - Safety Data Sheet. (2025). Fisher Scientific. --INVALID-LINK--

  • 4-Amino-2-chloropyridine. (n.d.). BLD Pharm. --INVALID-LINK--

  • 5-Amino-2-chloropyridine - Safety Data Sheet. (n.d.). ECHEMI. --INVALID-LINK--

  • 2-Amino-5-chloropyridine - Safety Data Sheet. (2002). Fisher Scientific. --INVALID-LINK--

  • 4-Amino-2-chloropyridine - Safety Data Sheet. (n.d.). ECHEMI. --INVALID-LINK--

  • 2-Chloropyridin-4-amine. (n.d.). PubChem. --INVALID-LINK--

  • 2-Amino-4-chloropyridine Chemical Properties, Uses, Production. (2025). ChemicalBook. --INVALID-LINK--

  • 2-Amino-4-chloropyridine 97. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 4-AMINO-2-CHLOROPYRIDINE - Safety Data Sheet. (2022). ChemicalBook. --INVALID-LINK--

  • 2-Amino-4-chloropyridine. (n.d.). PubChem. --INVALID-LINK--

  • 2-Amino-6-chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. --INVALID-LINK--

  • 2-Amino-4-chloropyridine Drug Information. (n.d.). PharmaCompass. --INVALID-LINK--

  • 2-Amino-4-chloropyridine - Safety Data Sheet. (2025). ChemicalBook. --INVALID-LINK--

  • 2-Amino-4-chloropyridine - Safety Data Sheet. (2023). Apollo Scientific. --INVALID-LINK--

References

Technical Support Center: Analytical Methods for Monitoring 2-Chloropyridin-4-amine Hydrochloride Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring the reaction progress of 2-Chloropyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the common analytical methods employed in this context. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.

Introduction: The Importance of Reaction Monitoring

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, precise monitoring of reaction progress is critical.[1][2] It allows for the determination of reaction endpoints, the identification of intermediates, and the detection of side products, all of which are crucial for process optimization, yield maximization, and ensuring the quality and safety of the final product.[1][2] this compound is a key building block in the synthesis of various pharmaceuticals.[3][4] This guide will walk you through the most effective analytical techniques to monitor its transformations.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of reaction progress due to its high resolution, sensitivity, and reproducibility.[5] For a polar compound like 2-Chloropyridin-4-amine, a mixed-mode or reversed-phase column with an aqueous mobile phase is often the most suitable approach.[6][7][8]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is the best column choice for separating this compound from its reactants and products?

A1: A C18 reversed-phase column is a good starting point. However, due to the polar nature of the amine group, you might encounter issues with peak shape (tailing). A mixed-mode column, which combines reversed-phase and ion-exchange characteristics, can offer superior separation and peak shape for such compounds.[7][8] For example, a Primesep 100 column has been shown to be effective for the analysis of 4-Amino-2-chloropyridine.[6]

Q2: How do I choose the mobile phase for my HPLC analysis?

A2: The mobile phase should be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The buffer is crucial for controlling the ionization of the amine group and achieving consistent retention times. A simple mobile phase could consist of water, acetonitrile (MeCN), and a small amount of an acid like sulfuric acid or formic acid to ensure the amine is protonated.[6] An isocratic method is often sufficient for simple reaction monitoring.[6]

Q3: What detection wavelength should I use?

A3: Pyridine derivatives typically have strong UV absorbance. A wavelength of around 200 nm or 254 nm is a good starting point for detecting 2-Chloropyridin-4-amine and related compounds.[6] It is always recommended to run a UV-Vis spectrum of your starting material and product to determine the optimal wavelength for detection.

Troubleshooting Guide - HPLC
Problem Potential Cause Solution
Peak Tailing Secondary interactions between the basic amine group and residual silanols on the silica-based column.[9]Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). Use a column with end-capping or a base-deactivated stationary phase. Consider using a mixed-mode column.[7][8]
Poor Resolution Inappropriate mobile phase composition or column.[9]Optimize the mobile phase by adjusting the organic-to-aqueous ratio or the buffer pH.[10] Try a different column with a different stationary phase.
Shifting Retention Times Inconsistent mobile phase preparation, temperature fluctuations, or column degradation.[11]Ensure the mobile phase is prepared fresh and degassed.[9] Use a column oven to maintain a constant temperature. If the column is old, consider replacing it.
No Peaks Detected Incorrect injection volume, sample degradation, or detector issue.[12]Verify the autosampler is functioning correctly and injecting the intended volume.[11] Ensure the sample is stable in the chosen solvent. Check the detector lamp and settings.[12]
Experimental Protocol: HPLC Reaction Monitoring
  • Sample Preparation: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a neutralizing agent). Dilute the aliquot with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • HPLC Conditions (Example):

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm[6]

    • Mobile Phase: 45% Acetonitrile, 55% Water with 0.05% Sulfuric Acid[6]

    • Flow Rate: 1.0 mL/min[6]

    • Detection: UV at 200 nm[6]

    • Injection Volume: 1 µL[6]

  • Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion over time.

Caption: Workflow for HPLC reaction monitoring.

Section 2: Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique, ideal for quickly assessing the progress of a reaction at the bench.[5][13] It is particularly useful for determining the disappearance of starting materials and the appearance of products.[13]

Frequently Asked Questions (FAQs) - TLC

Q1: How do I choose the right solvent system (eluent) for my TLC analysis?

A1: The goal is to find a solvent system that gives a good separation between your starting material and product, with Rf values ideally between 0.2 and 0.8.[14] For pyridine derivatives, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. You can vary the ratio of the solvents to optimize the separation.

Q2: My spots are streaking on the TLC plate. What can I do?

A2: Streaking can be caused by several factors, including sample overloading, an inappropriate solvent system, or strong interactions with the silica gel.[5] Try spotting a more dilute sample. Adding a small amount of a base like triethylamine or a few drops of acetic acid to the eluent can often resolve streaking issues with amines and carboxylic acids, respectively.

Q3: How do I visualize the spots on the TLC plate?

A3: Many pyridine derivatives are UV-active, so they can be visualized under a UV lamp (usually at 254 nm). If your compounds are not UV-active, you can use a staining solution such as potassium permanganate or iodine vapor.

Troubleshooting Guide - TLC
Problem Potential Cause Solution
Spots remain at the baseline The eluent is not polar enough.Increase the proportion of the polar solvent in your eluent system.
Spots run with the solvent front The eluent is too polar.Increase the proportion of the non-polar solvent in your eluent system.
Reactant and product have very similar Rf values The chosen eluent system does not provide adequate separation.Try a different solvent system with different polarity characteristics. Using a "co-spot" (spotting both the starting material and the reaction mixture in the same lane) can help to distinguish between two spots with similar Rf values.[13]
Reaction in a high-boiling solvent (e.g., DMF, DMSO) causes smearing The high-boiling solvent interferes with the chromatography.After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[15]
Experimental Protocol: TLC Reaction Monitoring
  • Preparation: Prepare a developing chamber with your chosen eluent. On a TLC plate, draw a baseline in pencil and mark lanes for your starting material, co-spot, and reaction mixture.

  • Spotting: Using a capillary tube, spot a small amount of your starting material in the first lane. In the second lane (co-spot), spot the starting material and then the reaction mixture on top of it. In the third lane, spot the reaction mixture.[13]

  • Development: Place the TLC plate in the developing chamber and allow the solvent to move up the plate.[5]

  • Visualization: Once the solvent front is near the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining.[5] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[13]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed structural information and can be used for in-situ reaction monitoring.[1][16][17] It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing quantitative data on reaction kinetics.[16]

Frequently Asked Questions (FAQs) - NMR

Q1: Can I monitor my reaction directly in the NMR tube?

A1: Yes, if the reaction is conducted in a deuterated solvent and at a suitable temperature, you can run the reaction directly in an NMR tube and acquire spectra at regular intervals.[18]

Q2: What if my reaction is not in a deuterated solvent?

A2: You can take aliquots from the reaction mixture at different time points, evaporate the solvent, and redissolve the residue in a deuterated solvent for NMR analysis. Alternatively, modern NMR spectrometers have solvent suppression techniques that can minimize the signal from non-deuterated solvents.[17]

Q3: Which nucleus is best to monitor for this compound reactions?

A3: ¹H NMR is the most common and fastest method for reaction monitoring.[18] You can monitor the change in chemical shifts of the aromatic protons as the reaction progresses. If your reaction involves fluorine or phosphorus-containing reagents, ¹⁹F or ³¹P NMR can also be very effective.[17]

Troubleshooting Guide - NMR
Problem Potential Cause Solution
Poor resolution and broad peaks Poor shimming of the magnetic field. Sample contains solid particles.Re-shim the spectrometer.[19] Ensure your sample is fully dissolved and filtered if necessary.
Overlapping signals The chemical shifts of the reactant and product protons are very similar.Consider using a higher field NMR spectrometer for better signal dispersion. Two-dimensional NMR techniques like COSY can help to resolve overlapping signals.[19]
Inaccurate quantification Incorrect integration of peaks. Long relaxation times of nuclei.Ensure proper phasing and baseline correction before integration. Use a longer relaxation delay (d1) in your acquisition parameters to ensure full relaxation of all nuclei for accurate quantification.
Experimental Protocol: NMR Reaction Monitoring
  • Sample Preparation: Prepare your reaction in a deuterated solvent in an NMR tube. Alternatively, take an aliquot from your reaction, remove the solvent, and redissolve in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19]

  • Acquisition: Acquire a ¹H NMR spectrum of the starting material. After initiating the reaction, acquire spectra at regular time intervals.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate a well-resolved signal for both the starting material and the product. The ratio of the integrals will give you the relative concentrations and allow you to calculate the percent conversion.

Caption: Logic flow for NMR reaction monitoring.

Section 4: Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is an incredibly sensitive and specific method for reaction monitoring.[20][21][22] It provides molecular weight information, confirming the identity of reactants, products, and any intermediates or byproducts.[22]

Frequently Asked Questions (FAQs) - MS

Q1: Do I need to use a hyphenated technique like LC-MS?

A1: While direct infusion MS is possible, coupling it with a separation technique like LC or GC is highly recommended. This separates the components of your reaction mixture before they enter the mass spectrometer, preventing ion suppression and providing cleaner mass spectra for each component.[23]

Q2: What ionization technique is best for this compound?

A2: Electrospray ionization (ESI) is the most suitable technique for this compound. It is a soft ionization method that is well-suited for polar and ionic compounds, and it will likely produce a strong protonated molecular ion [M+H]⁺.

Q3: Can I get quantitative information from MS?

A3: Yes, mass spectrometry can be used for quantitative analysis.[20][23] Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can provide highly sensitive and specific quantification of your target analytes.[20][23][24]

Troubleshooting Guide - MS
Problem Potential Cause Solution
No signal for my compound The compound is not ionizing well. The concentration is too low.Optimize the ionization source parameters (e.g., spray voltage, gas flow). Ensure the mobile phase is compatible with ESI (volatile buffers are preferred). Increase the sample concentration.
Ion suppression High concentrations of salts or other components in the reaction mixture are interfering with the ionization of the analyte.[23]Dilute the sample. Use a chromatographic method (LC-MS) to separate the analyte from interfering matrix components.
Complex mass spectra In-source fragmentation or the presence of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺).Reduce the fragmentor voltage in the ion source to minimize fragmentation. Ensure high-purity solvents and additives to reduce sodium and potassium adducts.

Conclusion

The choice of the most appropriate analytical method for monitoring your this compound reaction will depend on your specific needs, the available instrumentation, and the level of detail required. For rapid, qualitative checks, TLC is an excellent choice. For robust, quantitative analysis, HPLC is the industry standard. NMR provides invaluable structural information and the potential for real-time monitoring, while MS offers unparalleled sensitivity and specificity for product identification. By understanding the principles and potential pitfalls of each technique, you can effectively monitor your reactions, leading to more efficient and successful synthetic outcomes.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 2-Chloropyridin-4-amine Hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical validation of methods used to determine the purity of 2-Chloropyridin-4-amine hydrochloride, a critical intermediate in pharmaceutical synthesis. We will explore the strategic choices behind method development, compare common HPLC approaches, and present a detailed protocol for a robust, stability-indicating HPLC method, all grounded in regulatory expectations and first-hand laboratory experience.

The objective is not merely to present a protocol but to illuminate the causality behind each step. For professionals in drug development, ensuring the purity of starting materials and intermediates is non-negotiable. A well-validated analytical method is the cornerstone of this assurance, providing reliable data that is defensible under regulatory scrutiny. This guide is designed to be a practical resource for scientists tasked with developing and validating such methods.

Strategic Imperatives: Why Method Selection Matters

This compound is a substituted pyridine, a chemical scaffold common in many active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final API. Therefore, the analytical method must be sensitive enough to detect and quantify not only process-related impurities but also potential degradants that may form during storage or transport.

The choice of an analytical method is a critical decision point. The two most common HPLC approaches for purity analysis are Isocratic and Gradient elution. The selection depends on the intended purpose of the method.

  • Isocratic HPLC: Utilizes a constant mobile phase composition. It is often faster, simpler, and more reproducible, making it suitable for routine quality control (QC) where the identity of potential impurities is known and their retention times are sufficiently different from the main component.

  • Gradient HPLC: Involves changing the mobile phase composition during the analytical run. This approach is indispensable for analyzing complex samples containing impurities with a wide range of polarities. It is the gold standard for developing a true stability-indicating method, as it has a much higher probability of separating unknown degradation products from the parent peak.

Comparison of HPLC Methodologies
FeatureIsocratic Elution MethodGradient Elution MethodRationale & Expert Insight
Primary Use Case Routine QC, known impurity quantification.Stability studies, impurity profiling, method development.For an intermediate like 2-Chloropyridin-4-amine HCl, a gradient method is superior for validation as it must be proven to be stability-indicating.
Complexity & Speed Simpler, faster run times, no gradient re-equilibration needed.More complex, longer run times due to gradient and re-equilibration.The time investment in a gradient method is justified by the higher quality and comprehensiveness of the data.
Resolving Power Limited; late-eluting peaks can be broad and difficult to resolve.Superior; resolves components with a wide range of hydrophobicities.This is the critical advantage. Forced degradation studies often produce a variety of degradants, requiring the resolving power of a gradient.[1]
System Demands Less demanding; compatible with simpler HPLC systems.Requires a pump capable of precise gradient mixing (quaternary or binary).Modern HPLC systems are well-equipped for gradient elution, making this less of a barrier than in the past.

For the purpose of a comprehensive validation that meets regulatory standards, a gradient reverse-phase HPLC (RP-HPLC) method is the recommended approach. It provides the necessary specificity to ensure that any reported purity value is accurate and not inflated by co-eluting impurities.

The Validation Workflow: A Self-Validating System

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[2][3] The workflow should be logical and sequential, with each step building confidence in the method's performance.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt SST_Dev System Suitability Development Opt->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Routine Routine Use in QC Rob->Routine Implement Method Transfer Method Transfer Routine->Transfer

Caption: A typical workflow for analytical method validation.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This section details a robust RP-HPLC method for determining the purity of this compound and its validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][4][5]

Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0A buffered aqueous phase is critical to control the ionization of the amine groups on the analyte, ensuring consistent retention and peak shape. pH 3.0 ensures the amines are protonated.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC with good UV transparency.
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% BA shallow initial gradient helps resolve early-eluting polar impurities, while the main gradient elutes the API and less polar impurities. The hold and re-equilibration steps ensure reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature improves the reproducibility of retention times.
Detection UV at 254 nm2-Chloropyridin-4-amine contains a pyridine ring, which is UV active. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds. A full UV scan during development should be used to confirm the optimal wavelength.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Diluent Mobile Phase A / Mobile Phase B (50:50)Using a diluent similar in strength to the initial mobile phase conditions ensures good peak shape for the main analyte.
System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[6][7] A system suitability solution containing the analyte and a known impurity or a closely eluting compound should be injected (typically 5-6 replicate injections).

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.
% RSD of Peak Area ≤ 2.0% (for n=6)Demonstrates the precision and reproducibility of the injector and pump.[8]
Resolution (Rs) ≥ 2.0 (between API and closest peak)Confirms that critical peak pairs are adequately separated.[6]

Validation Parameters and Acceptance Criteria

The following validation characteristics must be assessed as per ICH Q2(R1) guidelines.[2]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] The most effective way to demonstrate this is through forced degradation studies.[9][10] The goal is to achieve 10-20% degradation of the active ingredient to ensure that potential degradation products are generated and can be resolved by the method.[11]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Acceptance Criteria: The method is considered specific if the purity of the main peak is confirmed using a photodiode array (PDA) detector (peak purity index > 0.999) and there is adequate resolution (Rs > 2.0) between the parent peak and the degradation products.

G Demonstrating Specificity cluster_0 Stressed Sample Chromatogram Deg1 Degradant 1 API API Peak (2-Chloropyridin-4-amine) Deg2 Degradant 2 Imp1 Process Impurity

Caption: A stability-indicating method separates the API from all potential impurities and degradants.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery studies.

  • Procedure: Spike a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

The validation of an HPLC method for purity determination is a systematic and rigorous process that is fundamental to pharmaceutical development and quality control. By adopting a gradient RP-HPLC method and validating it according to ICH guidelines, researchers and scientists can ensure the generation of accurate, reliable, and defensible data for this compound. The causality-driven approach outlined in this guide—understanding the "why" behind each parameter and test—transforms method validation from a checklist exercise into a robust scientific investigation, ultimately safeguarding the quality of the final drug product.

References

A Senior Application Scientist's Guide to Halopyridine Reactivity: A Comparative Analysis of 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halopyridines

In the intricate world of medicinal chemistry and process development, halopyridines stand out as exceptionally versatile building blocks. Their prevalence in pharmaceuticals, agrochemicals, and advanced materials is a testament to their utility.[1] The pyridine core, a π-deficient heterocycle, combined with the reactivity of a halogen substituent, offers a powerful toolkit for molecular architects. However, not all halopyridines are created equal. Their reactivity is a nuanced interplay of the halogen's identity, its position on the ring, and the influence of other substituents.

This guide provides an in-depth, evidence-based comparison of the reactivity of 2-Chloropyridin-4-amine hydrochloride against a spectrum of other halopyridines. We will dissect the fundamental principles governing their behavior in two cornerstone reaction classes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in their synthetic endeavors.

Chapter 1: The Pillars of Halopyridine Reactivity

To master the application of halopyridines, one must first understand the electronic forces at play. The pyridine nitrogen atom is electronegative, withdrawing electron density from the ring and making it susceptible to nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions.[2][3] This inherent electron deficiency is the foundation of its reactivity.

The Duality of Reaction Pathways: SNAr vs. Cross-Coupling

Halopyridine reactivity is primarily channeled through two major pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of the halide by a nucleophile. The reaction proceeds through a high-energy Meisenheimer complex, and its rate is dictated by the stability of this intermediate.[4] The key factors are the electronegativity of the halogen and its ability to stabilize the intermediate, leading to a reactivity trend of F > Cl > Br > I .[5][6]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira have revolutionized C-C and C-N bond formation.[7][8][9] Here, the rate-determining step is typically the oxidative addition of the C-X bond to the palladium(0) catalyst. This step is governed by the C-X bond strength, resulting in a completely inverted reactivity trend: I > Br > Cl >> F .[5]

Critical Factors Influencing Reactivity
  • Position of the Halogen: For SNAr reactions, the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate via resonance is paramount. This stabilization is only possible when the halogen is at the 2- or 4-position. Substitution at the 3- (meta) position is significantly slower as it lacks this direct resonance stabilization.[2][4] The general reactivity order is 4-halo > 2-halo >>> 3-halo .

  • The Nature of the Halogen: As noted, the reactivity order depends entirely on the reaction mechanism. Fluorine's high electronegativity makes it the most activating leaving group for SNAr, while the weak C-I bond makes iodides the most reactive in cross-coupling.[5]

  • The Role of Substituents: The Case of this compound

    • 4-Amino Group: The amino group is typically electron-donating, which would be expected to deactivate the ring towards nucleophilic attack. However, its influence is secondary to the powerful activating effect of the ring nitrogen.

    • Hydrochloride Salt: This is the most critical feature of the title compound. Protonation of the pyridine nitrogen to form a pyridinium salt dramatically enhances the ring's electron deficiency.[10][11] This "super-activates" the ring for SNAr, making the chloro-substituent far more labile than in the corresponding free base. For cross-coupling reactions, which are run in the presence of a base, the active substrate is the in situ generated free base.

Chapter 2: A Comparative Guide to Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for functionalizing pyridines. The choice of halogen is a critical parameter for success.

Halogen Reactivity: A Quantitative Perspective

The enhanced reactivity of fluoropyridines over their chloro counterparts is not merely theoretical. Experimental data confirms this trend unequivocally. For example, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than the reaction of 2-chloropyridine under identical conditions.[6][12][13][14] This vast difference allows SNAr reactions on fluoropyridines to proceed under much milder conditions, often making them suitable for late-stage functionalization of complex molecules.[6][14]

However, the hydrochloride salt of 2-chloropyridin-4-amine significantly closes this reactivity gap. The strong electron-withdrawing effect of the pyridinium cation activates the C2 position, enabling reactions to proceed under conditions that would be sluggish for the neutral 2-chloropyridine.

Diagram 1: SNAr Mechanism on a 2-Halopyridine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactants 2-Halopyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Attack at C2 Products Substituted Pyridine + Halide (X⁻) Intermediate->Products Loss of Halide Reactivity_Trends cluster_snar Ssub{N}Ar Reactivity (Nucleophilic Attack) cluster_cross_coupling Pd Cross-Coupling Reactivity (Oxidative Addition) F 2-Fluoropyridine Cl 2-Chloropyridine F->Cl Decreasing Reactivity Br 2-Bromopyridine Cl->Br Decreasing Reactivity I 2-Iodopyridine Br->I Decreasing Reactivity I2 2-Iodopyridine Br2 2-Bromopyridine I2->Br2 Decreasing Reactivity Cl2 2-Chloropyridine Br2->Cl2 Decreasing Reactivity F2 2-Fluoropyridine Cl2->F2 Decreasing Reactivity Workflow A 1. Add Solids to Schlenk Flask (Halopyridine, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar 3x) A->B C 3. Add Degassed Solvents (via Syringe) B->C D 4. Heat and Stir (e.g., 100 °C, 18h) C->D E 5. Reaction Workup & Purification (Extraction, Chromatography) D->E

References

A Comparative Guide to the Biological Activity of 2-Chloropyridin-4-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its versatility and ability to interact with a wide range of biological targets.[1] Among the vast array of pyridine-based starting materials, 2-chloropyridin-4-amine hydrochloride, a stable and reactive building block, offers a gateway to a diverse chemical space with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this key intermediate, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to support further research and development in this promising area.

The Versatile Scaffold: 2-Chloropyridin-4-amine

2-Chloropyridin-4-amine, also known as 4-amino-2-chloropyridine, is a bifunctional molecule featuring a nucleophilic amino group and a chlorine atom susceptible to nucleophilic aromatic substitution. This dual reactivity makes it an ideal starting point for the synthesis of a wide array of derivatives.[2] The hydrochloride salt is often used for its improved stability and handling properties. The synthesis of 2-chloropyridin-4-amine can be achieved through various methods, including the nitration and subsequent reduction of 2-chloropyridine.[3][4]

The strategic placement of the amino and chloro groups on the pyridine ring allows for regioselective modifications, enabling the systematic exploration of structure-activity relationships (SAR). By modifying the amino group or substituting the chloro group, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets.

Comparative Antimicrobial Activity of Schiff Base Derivatives

A prominent class of derivatives synthesized from 2-amino-4-chloropyridine are Schiff bases, formed by the condensation of the primary amine with various aldehydes.[5][6] A systematic study of a series of these Schiff base derivatives has revealed significant antimicrobial potential.[5][6]

Experimental Data: In Vitro Antimicrobial Screening

The antimicrobial activity of a series of N-benzylidene-4-chloropyridin-2-amine derivatives was evaluated using the agar-well diffusion method against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The diameter of the zone of inhibition was measured to quantify the antimicrobial efficacy.

Compound IDSubstituent on AldehydeGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureusB. cereusE. coli
3a H121110
3b 4-OH181716
3c 4-Cl171615
3d 4-NO₂161514
3f 2-OH181716
3g 2-Cl171615
StandardCiprofloxacin (Bacteria)252524
StandardFluconazole (Fungi)---

Data extracted from Nagashree et al. (2015).[5][6]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key SAR trends for the antimicrobial activity of these Schiff base derivatives:[5][6]

  • Impact of Substituents: The unsubstituted derivative (3a) showed modest activity. The introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the aldehyde significantly influenced the antimicrobial activity.

  • Enhanced Activity with Hydroxyl and Chloro Groups: Derivatives with hydroxyl (3b, 3f) or chloro (3c, 3g) substituents exhibited the most significant biological activity against the tested microorganisms.[5][6] This suggests that these groups may be involved in crucial interactions with the microbial targets.

  • Positional Isomerism: The position of the substituent on the phenyl ring also played a role, with ortho- and para-substituted compounds generally showing good activity.

The enhanced activity of the hydroxyl- and chloro-substituted derivatives can be attributed to their ability to form hydrogen bonds and their electronic effects, which may increase the lipophilicity of the compounds, facilitating their transport across microbial cell membranes.

Experimental Protocol: Agar-Well Diffusion Assay

The agar-well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[7][8][9]

Objective: To determine the susceptibility of various microorganisms to the synthesized 2-chloropyridin-4-amine derivatives.

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Cultures of test microorganisms (e.g., S. aureus, E. coli)

  • Solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile nutrient agar plate.

  • Well Creation: A sterile cork borer is used to punch wells of 6 mm diameter in the agar.

  • Sample Loading: A fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control is added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculation Inoculate Agar Plate with Microorganism Well_Creation Create Wells in Agar Inoculation->Well_Creation Sample_Loading Load Test Compounds & Controls into Wells Well_Creation->Sample_Loading Incubation Incubate Plates (e.g., 37°C, 24h) Sample_Loading->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Comparison Compare Activity of Derivatives Measurement->Comparison

Caption: Workflow for the Agar-Well Diffusion Assay.

Anticancer Potential of 2-Chloropyridin-4-amine Derivatives

While direct comparative studies on a series of 2-chloropyridin-4-amine derivatives for anticancer activity are not extensively documented in the reviewed literature, the closely related pyridine-urea and pyrimidine scaffolds have shown significant promise as anticancer agents.[6][10][11] For instance, N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[12]

The anticancer activity of urea derivatives is often attributed to their ability to inhibit key enzymes involved in tumorigenesis, such as receptor tyrosine kinases (RTKs) and raf kinases.[4][6] The 2-chloropyridin-4-amine scaffold provides a valuable starting point for the design of novel urea derivatives with potential anticancer properties.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • 96-well plates

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Serial Dilutions of Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent and Incubate Compound_Treatment->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Enzyme Inhibition by 2-Chloropyridin-4-amine Derivatives

The 2-chloropyridin-4-amine scaffold is also a promising starting point for the development of enzyme inhibitors. While comprehensive comparative studies on a series of derivatives are emerging, related structures have shown significant inhibitory activity against various enzymes. For example, 2-aminopyridine analogs have been identified as inhibitors of both enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, with some derivatives exhibiting MIC values in the low micromolar range.[13] Additionally, certain 4-amino-2-chloropyrimidine derivatives have demonstrated inhibitory activity against glutathione reductase.[10] Another study showed that 2-aminopyrimidine derivatives can be potent inhibitors of β-glucuronidase.[14]

These findings suggest that derivatives of 2-chloropyridin-4-amine could be explored as inhibitors of a wide range of enzymes, including those involved in microbial metabolism and human diseases. The development of such inhibitors requires a detailed understanding of the enzyme's active site and the rational design of molecules that can effectively interact with it.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of derivatives of this compound, with a particular focus on their antimicrobial properties. The presented experimental data and structure-activity relationship insights for Schiff base derivatives highlight the potential of this scaffold in the development of new antimicrobial agents.

While the exploration of the anticancer and enzyme inhibitory activities of direct derivatives of 2-chloropyridin-4-amine is an area that warrants further investigation, the promising results from structurally related compounds provide a strong rationale for pursuing these avenues of research. The detailed experimental protocols included in this guide offer a practical framework for researchers to synthesize and evaluate novel derivatives.

Future research should focus on:

  • Synthesizing and screening a broader range of 2-chloropyridin-4-amine derivatives to expand the structure-activity relationship knowledge base.

  • Conducting in-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

  • Optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

The versatility of the 2-chloropyridin-4-amine scaffold, combined with a systematic approach to derivatization and biological evaluation, holds significant promise for the discovery of next-generation therapeutic agents.

References

A Senior Application Scientist's Guide to the Efficacy of 2-Chloropyridin-4-amine Hydrochloride in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the synthesis of kinase inhibitors, the selection of the core heterocyclic building block is a critical decision that profoundly influences the physicochemical properties, synthetic accessibility, and ultimately, the biological activity of the target molecule. Among the myriad of available scaffolds, the substituted aminopyridine core has emerged as a privileged structure. This guide provides an in-depth, objective comparison of 2-Chloropyridin-4-amine hydrochloride against other key aminopyridine building blocks. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

The Strategic Importance of the Aminopyridine Scaffold

The aminopyridine motif is a cornerstone in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of kinase enzymes. This interaction is a common feature in many approved kinase inhibitors and serves as an anchor for the molecule in the ATP-binding pocket. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of properties such as basicity (pKa), lipophilicity (logP), and metabolic stability, all of which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Introducing the Contenders: A Physicochemical Overview

Our comparative analysis focuses on this compound and several of its key alternatives that are commonly employed in the synthesis of kinase inhibitors and other therapeutic agents.

Table 1: Physicochemical Properties of Selected Aminopyridine Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)clogP
This compound C₅H₆Cl₂N₂165.02~3.5-4.0 (estimated for free base)1.1
2-AminopyridineC₅H₆N₂94.126.860.49
2-Amino-4-chloropyridineC₅H₅ClN₂128.563.851.10
2-Amino-4-fluoropyridineC₅H₅FN₂112.11~2.5-3.0 (estimated)0.34
2-Amino-4-cyanopyridineC₆H₅N₃119.121.900.45

Note: pKa and clogP values are sourced from literature and chemical databases and may vary slightly depending on the prediction method.

The data in Table 1 highlights the electronic influence of the substituent at the 4-position. The electron-withdrawing nature of the chloro, fluoro, and cyano groups significantly lowers the basicity of the pyridine nitrogen compared to the unsubstituted 2-aminopyridine. This can be advantageous in drug design to avoid off-target interactions with aminergic G-protein-coupled receptors (GPCRs). 2-Chloropyridin-4-amine, with its moderate basicity and lipophilicity, presents a balanced profile for many applications.

Comparative Efficacy in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in key chemical reactions that are fundamental to drug synthesis. We will focus on two of the most important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl structures, which are common in kinase inhibitors. The reactivity of the halopyridine in this reaction is a critical factor. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the trend I > Br > Cl. Consequently, chloropyridines are often more challenging substrates than their bromo or iodo counterparts, requiring more active catalyst systems and potentially higher temperatures.

However, the presence of the amino group and the position of the chlorine atom in 2-Chloropyridin-4-amine can influence its reactivity. While direct head-to-head comparative studies are limited, we can synthesize a comparison from published data on similar systems.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling Reactions

Aminopyridine SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)Aqueous mediaHigh yields[1]
2,4-DichloropyrimidinesAryl/Heteroaryl boronic acidsPd(PPh₃)₄Microwave, 100°C, 15 minGood to excellent[2]
2-ChloropyridinesPhenylboronic acidVarious Pd catalystsVariedModerate to good[1]
2-Bromo-13α-estroneAniline derivativesPd(OAc)₂ / X-PhosMicrowave, 100°C, 10 minHigh yields[3]

The available data suggests that while chloropyridines are viable substrates for Suzuki-Miyaura coupling, achieving high yields often requires careful optimization of the catalyst, ligand, and reaction conditions.[1][2] The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times.[2][3] In comparison to bromo-derivatives, which often react under milder conditions, the use of this compound may necessitate more robust catalytic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of complex amines, a common moiety in kinase inhibitors that often interact with the solvent-exposed region of the ATP-binding pocket. Similar to the Suzuki coupling, the reactivity of aryl chlorides in this reaction is lower than that of aryl bromides and iodides.

The regioselectivity of the Buchwald-Hartwig amination is a key consideration when using di-substituted pyridines. For a substrate like 2,4-dichloropyridine, amination typically occurs preferentially at the more reactive 2-position. This selectivity can be exploited to build molecular complexity in a stepwise manner.

A study on the Buchwald-Hartwig amination of 2,4-dichloropyridine with various anilines demonstrated high regioselectivity for the C-2 position, providing a facile route to 4-chloro-N-phenylpyridin-2-amines.[4] These intermediates can then undergo a second amination at the C-4 position under more forcing conditions. This stepwise approach offers a significant advantage in library synthesis. The use of modern, sterically hindered phosphine ligands, such as X-Phos, is often crucial for the successful amination of chloropyridines.[3]

Application in Kinase Inhibitor Synthesis: A Case Study Approach

The utility of these building blocks is best illustrated through their application in the synthesis of targeted therapeutics. Many kinase inhibitors targeting oncogenic pathways such as c-MET, Aurora, and Cyclin-Dependent Kinases (CDKs) utilize substituted aminopyridine or aminopyrimidine scaffolds.[5][6][7]

For example, the CDK4/6 inhibitor Palbociclib (Ibrance), a breakthrough therapy for HR-positive breast cancer, features a 2-aminopyrimidine core. The synthesis of Palbociclib and its analogs often involves the coupling of a substituted aminopyrimidine with other fragments.[8] While Palbociclib itself does not use a chloropyridine, the synthetic strategies employed are directly applicable to building blocks like 2-Chloropyridin-4-amine.

The choice between a pyridine and a pyrimidine core, or the specific substitution pattern, can significantly impact the selectivity and potency of the resulting inhibitor. For instance, in the development of Aurora kinase inhibitors, 2,4-diaminopyrimidines have been shown to be highly effective scaffolds.[6]

Experimental Protocols

To provide a practical context, we present generalized, yet detailed, experimental protocols for the key reactions discussed.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyridine derivative with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a chloropyridine with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • X-Phos (0.08 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add Pd₂(dba)₃, X-Phos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Add anhydrous toluene and the amine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing the Context: Workflows and Biological Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized synthetic workflow and the signaling pathways targeted by the resulting kinase inhibitors.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Core Scaffold cluster_final Final Product A 2-Chloropyridin-4-amine Hydrochloride C Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) A->C B Alternative Aminopyridine B->C D Substituted Aminopyridine Core C->D E Kinase Inhibitor Drug Candidate D->E

Caption: Generalized workflow for kinase inhibitor synthesis.

The kinase inhibitors synthesized from these building blocks often target critical cell signaling pathways that are dysregulated in cancer.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-MET) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor (from Aminopyridine) Inhibitor->RTK

Caption: Inhibition of a typical RTK signaling pathway.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its electronic properties offer a distinct advantage over unsubstituted aminopyridines in modulating basicity and, potentially, in reducing off-target effects. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than that of its bromo- and iodo-analogs, the development of highly active catalyst systems has largely overcome this limitation, making it a cost-effective and readily available starting material.

The choice between this compound and its alternatives will always be project-specific, guided by the desired physicochemical properties of the final compound and the synthetic strategy. For rapid library synthesis, a more reactive building block might be preferred, while for large-scale synthesis, the cost-effectiveness of a chloro-derivative may be the deciding factor. The ability to perform regioselective, stepwise functionalization also adds to the appeal of di-substituted pyridines.

As the demand for novel kinase inhibitors continues to grow, the strategic use of well-characterized building blocks like this compound will remain a key element in the successful development of the next generation of targeted therapies.

References

A Comparative Guide to the Quantitative Analysis of 2-Chloropyridin-4-amine Hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates within complex reaction mixtures is a cornerstone of process optimization, yield determination, and quality control. 2-Chloropyridin-4-amine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its ionic nature and the potential presence of structurally similar impurities. This guide provides an in-depth comparison of various analytical techniques for the robust quantification of this compound directly from a reaction matrix, supported by experimental insights and data-driven recommendations.

The Analytical Challenge: More Than Just the Analyte

A typical synthesis of 2-Chloropyridin-4-amine involves the nitration and subsequent reduction of 2-chloropyridine. This process can result in a reaction mixture containing not only the desired product but also unreacted starting materials, intermediates, and by-products. The primary analytical objective is to develop a method that is not only accurate and precise for the hydrochloride salt but also selective enough to resolve it from these potential impurities.

Potential Impurities in a Reaction Mixture:

  • 2-Chloropyridine (Starting Material): A less polar precursor.

  • 2-Chloro-4-nitropyridine (Intermediate): A key intermediate in one common synthetic route.

  • Isomeric Aminopyridines: Potential by-products depending on the reaction conditions.

  • Degradation Products: The stability of aminopyridines can be a concern, leading to the formation of various degradation products[1][2].

The hydrochloride form of the analyte adds another layer of complexity, influencing its solubility and chromatographic behavior. Therefore, the chosen analytical method must be robust enough to handle these variables.

Comparative Analysis of Analytical Methodologies

Four principal analytical techniques are considered for the quantitative analysis of this compound in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Potentiometric Titration Quantitative NMR (qNMR)
Selectivity ExcellentGood to Excellent (with MS)Poor to ModerateExcellent
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Low (mg/mL)Moderate (µg/mL to mg/mL)
Sample Throughput HighModerateModerateLow to Moderate
Matrix Effect Moderate (can be mitigated)High (requires clean samples or specific inlet)High (interfering acids/bases)Low
Instrumentation Cost Moderate to HighHighLowVery High
Ease of Use ModerateModerate to HighHighHigh

In-Depth Analysis of Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as the most versatile and widely applicable technique for the analysis of this compound in a reaction mixture. Its strength lies in its high resolving power and compatibility with a wide range of analytes, including polar and ionic compounds.

Causality Behind Experimental Choices:

The key to a successful HPLC separation of aminopyridines is the control of the mobile phase pH[3][4][5][6][7]. 2-Chloropyridin-4-amine is a basic compound. At a pH below its pKa, it will be protonated and highly polar, leading to poor retention on a traditional C18 reversed-phase column. By carefully selecting a mobile phase pH that is 1.5 to 2 units away from the analyte's pKa, its ionization can be suppressed, leading to better retention and peak shape[6][7].

For complex mixtures containing both polar and non-polar impurities, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers superior selectivity and retention[8][9]. This approach allows for the simultaneous separation of the polar hydrochloride salt and its less polar precursors and intermediates.

Recommended HPLC Method Workflow:

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is designed to be stability-indicating, meaning it can resolve the active ingredient from its potential degradation products and impurities[10][11].

  • Instrumentation: HPLC system with a UV detector.

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) or equivalent[12].

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.05 M potassium phosphate) with the pH adjusted to a suitable value (e.g., pH 3.0) to ensure good peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the reaction mixture and dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For aminopyridines, GC analysis is feasible, but the hydrochloride salt is non-volatile and requires conversion to its free base form before injection.

Expertise & Experience:

Direct injection of the hydrochloride salt into a hot GC inlet will lead to decomposition and poor chromatography. Therefore, a sample preparation step involving neutralization and extraction of the free base into an organic solvent is mandatory. While GC, especially when coupled with a Mass Spectrometer (GC-MS), offers excellent selectivity and sensitivity, the additional sample preparation steps can introduce variability and increase analysis time[13][14][15]. A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity for nitrogen-containing compounds.

Self-Validating System:

The use of an appropriate internal standard is crucial for a robust GC method to compensate for variations in extraction efficiency and injection volume. A structurally similar compound that is not present in the sample would be an ideal choice.

Potentiometric Titration

Titration is a classic analytical technique that can be a cost-effective and straightforward method for determining the concentration of an acidic or basic substance. For this compound, a non-aqueous acid-base titration can be employed.

Trustworthiness:

The accuracy of a titration method is highly dependent on the specificity of the reaction and the absence of other acidic or basic impurities that could react with the titrant[16][17][18]. In a crude reaction mixture, starting materials or by-products with basic nitrogen atoms can interfere, leading to an overestimation of the analyte concentration. Therefore, this method is generally more suitable for the analysis of purified products rather than in-process reaction mixtures unless the impurities are known to be non-basic.

Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator Electrode: Glass electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.

  • Procedure: a. Accurately weigh a sample of the reaction mixture and dissolve it in glacial acetic acid. b. Immerse the electrodes in the solution. c. Titrate with 0.1 M perchloric acid, recording the potential (mV) after each addition of titrant. d. The endpoint is determined from the point of maximum inflection on the titration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a calibration curve, provided a certified internal standard is used[19]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.

Authoritative Grounding:

The key advantage of qNMR is its high selectivity. The signals in an NMR spectrum are specific to the chemical environment of the nuclei, allowing for the quantification of the analyte even in the presence of impurities, as long as at least one signal from the analyte is well-resolved from the signals of other components[19][20][21][22][23].

However, qNMR typically has lower sensitivity compared to chromatographic methods and requires a high-field NMR spectrometer, which is a significant capital investment. It is an excellent tool for the certification of reference standards and for the analysis of samples where chromatographic methods are challenging to develop.

Conclusion and Recommendation

For the routine quantitative analysis of this compound in a reaction mixture, High-Performance Liquid Chromatography (HPLC) is the most recommended technique. Its high selectivity, sensitivity, and adaptability make it ideal for handling the complexities of a crude reaction product. The ability to fine-tune the separation by adjusting the mobile phase pH and employing mixed-mode columns provides the necessary robustness to resolve the analyte from its potential impurities.

While GC-MS offers excellent sensitivity, the required derivatization step adds complexity. Potentiometric titration, although simple and cost-effective, lacks the selectivity needed for in-process analysis of reaction mixtures. qNMR is a powerful tool for structural confirmation and purity assessment but is generally less suited for high-throughput quantitative analysis in a process development setting.

The successful implementation of any of these methods relies on proper method validation to ensure the generated data is accurate, reliable, and fit for its intended purpose[16][24][25].

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of biaryl and heteroaryl compounds is a foundational task. Among the arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction is preeminent for its reliability and broad functional group tolerance.[1][2] However, the use of electron-deficient and potentially coordinating heteroaryl chlorides like 2-chloropyridin-4-amine hydrochloride introduces specific challenges that demand a carefully considered catalyst system. This guide provides a comparative study of various palladium catalysts for this transformation, grounded in mechanistic principles and supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Coupling an Inactivated Heteroaryl Chloride

The central difficulty in the Suzuki coupling of 2-chloropyridin-4-amine lies in the first step of the catalytic cycle: oxidative addition. The strong carbon-chlorine (C-Cl) bond in 2-chloropyridines is less reactive than corresponding C-Br or C-I bonds, making its cleavage by a Pd(0) catalyst energetically demanding.[3] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4] The presence of a free amino group can also lead to catalyst poisoning.[5][6] Overcoming these hurdles is paramount for achieving high yields and reaction efficiency.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (2-chloropyridin-4-amine) to form a Pd(II) complex. This is often the rate-limiting step for chloro-substrates.[3]

  • Transmetalation : In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[10]

  • Reductive Elimination : The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(X)L_n] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)(Ar')L_n] OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' (Coupled Product) Transmetalation->Product ArX Ar-X (2-Chloropyridin-4-amine) ArX->OxAdd ArB Ar'-B(OR)2 (Boronic Acid) ArB->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Comparative Analysis of Catalyst Systems

The choice of catalyst, particularly the ligand, is the most critical factor for successfully coupling challenging substrates like 2-chloropyridin-4-amine. Below is a comparison of commonly employed catalyst systems.

Traditional Phosphine Ligands: The Workhorse with Limitations
  • Catalyst System : Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with PPh₃.

  • Performance : Tetrakis(triphenylphosphine)palladium(0) is a commercially available, air-stable Pd(0) source that has been used for Suzuki couplings of some chloropyridines.[11] However, for less reactive or sterically hindered substrates, its efficacy can be limited.[3] The relatively low electron-donating ability of PPh₃ may not be sufficient to promote the challenging oxidative addition of the C-Cl bond.

  • Advantages : Readily available and relatively inexpensive.

  • Disadvantages : Often requires higher catalyst loadings (3-5 mol%) and elevated temperatures.[1] It may provide lower yields with inactivated chlorides compared to more advanced systems.[3]

Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type)
  • Catalyst Systems : Combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as SPhos, XPhos, or RuPhos.[4][6][12]

  • Performance : These ligands have revolutionized the field of cross-coupling. Their steric bulk and electron-rich nature facilitate the formation of a highly active, monoligated Pd(0) species. This promotes the difficult oxidative addition step and enhances catalyst stability.[3][4] They are particularly effective for coupling heteroaryl chlorides, including those with amine functionalities.[6]

  • Advantages : High activity, allowing for lower catalyst loadings (1-2 mol%) and milder reaction conditions.[1] Excellent functional group tolerance and broad substrate scope.[6]

  • Disadvantages : Higher cost compared to traditional phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands
  • Catalyst Systems : Typically used as pre-formed palladium complexes like PEPPSI-IPr.[4]

  • Performance : NHCs are strong sigma-donating ligands that form very stable and highly active palladium complexes.[13] They are exceptionally effective for the coupling of aryl chlorides and have shown great promise for challenging heteroaryl substrates.[10]

  • Advantages : High thermal stability and activity, often requiring low catalyst loadings.[4] Resistant to oxidation.

  • Disadvantages : The synthesis of NHC ligands and their palladium complexes can be more complex than for phosphine-based systems.

Heterogeneous Catalysts
  • Catalyst System : Palladium on charcoal (Pd/C) with a phosphine ligand.[14]

  • Performance : While traditional Pd/C is often ineffective for Suzuki couplings of aryl chlorides, the addition of a phosphine ligand like PPh₃ or a more sterically hindered one can facilitate the reaction with chloropyridines.[14] A heterogeneous palladium catalyst on an anion exchange resin has also been developed for the Suzuki-Miyaura reaction of heteroaryl chlorides.[15]

  • Advantages : Ease of separation from the reaction mixture by filtration, which is advantageous for large-scale synthesis and purification. The catalyst can potentially be recycled.[15]

  • Disadvantages : May require higher temperatures and longer reaction times. The activity can be lower than homogeneous systems.

Summary of Catalyst Performance
Catalyst SystemLigand TypeTypical LoadingPerformance with 2-ChloropyridinesKey Advantages
Pd(PPh₃)₄Triarylphosphine3-5%Moderate to good, substrate-dependent[11]Cost-effective, readily available
Pd(OAc)₂ / SPhosBuchwald-type1-2%Excellent[4][6]High activity, broad scope, mild conditions
Pd(OAc)₂ / XPhosBuchwald-type1-2%Excellent[1][4]High activity, good for sterically hindered substrates
PEPPSI-IPrNHC1-3%Excellent[4]High stability and activity
Pd/C + PPh₃Heterogeneous5-10%Moderate[14]Easy removal, recyclable

Note: The performance and optimal conditions can vary depending on the specific boronic acid used.

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a general framework for performing the Suzuki-Miyaura coupling with this compound. Optimization of the base, solvent, temperature, and reaction time is often necessary for a specific substrate combination.

General Workflow for Catalyst Screening

workflow start Start: Reaction Setup reagents Combine 2-Chloropyridin-4-amine HCl, Boronic Acid, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-110 °C, 4-24h) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Characterized Product purify->end

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Using a Buchwald-Type Ligand (SPhos)

This protocol is based on established procedures for the coupling of chloro-heterocycles with high-activity catalysts.[2][16]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Water (degassed, 1 mL)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and the base.

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-18 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[17]

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: Using a Traditional Catalyst (Pd(PPh₃)₄)

This protocol is a more classical approach and may require longer reaction times or higher temperatures.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • Reaction Setup : In an oven-dried flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Inert Atmosphere : Purge the flask with an inert gas.

  • Solvent Addition : Add the 1,4-dioxane and water (previously degassed).

  • Reaction : Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up : Follow steps 5-7 from Protocol 1.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes are highly recommended. These advanced systems are specifically designed to overcome the inherent challenges of coupling inactivated heteroaryl chlorides.[4][6] While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, they often require more forcing conditions and may result in lower yields.[3][11] For researchers in drug discovery and development, the reliability, efficiency, and broad substrate scope afforded by modern catalyst systems provide a clear advantage, enabling the rapid synthesis of diverse compound libraries. Always begin with a small-scale test reaction to optimize conditions for your specific substrates.

References

A Comparative Guide to the Validated HPLC Analysis of 2-Chloropyridin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloropyridin-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind the method development, present a detailed protocol, and offer a comparative analysis with alternative analytical technologies. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the quality control and characterization of this compound.

Introduction: The Analytical Imperative for this compound

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, a precise and accurate analytical method is paramount for its quantification in raw materials, in-process control, and final product release. This guide details a validated Reversed-Phase HPLC (RP-HPLC) method, chosen for its specificity, sensitivity, and robustness in analyzing polar aromatic compounds.

The hydrochloride salt form of 2-Chloropyridin-4-amine enhances its solubility in aqueous media, a key consideration for sample preparation and chromatographic analysis. The compound's structure, featuring a pyridine ring with chloro and amino substituents, dictates its chromatographic behavior and detection characteristics.

A Validated RP-HPLC Method for this compound

The following method was developed and validated based on established principles of chromatographic separation for pyridine derivatives and in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2)[1][2].

Rationale for Method Development

The selection of a reversed-phase C18 column was based on the moderate polarity of 2-Chloropyridin-4-amine. The mobile phase, a mixture of acetonitrile and a phosphate buffer, was chosen to ensure optimal retention and peak shape. The acidic pH of the buffer protonates the amino group on the pyridine ring, enhancing its interaction with the stationary phase and improving peak symmetry. Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds. UV detection at 254 nm was determined to be the wavelength of maximum absorbance for the analyte, providing high sensitivity.

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in a 100 mL volumetric flask with the mobile phase. Dilute further if necessary to fall within the calibration range.

Method Validation Summary

The developed HPLC method was rigorously validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose[1][2][3]. The validation parameters and their acceptance criteria are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity The analyte peak should be well-resolved from any impurities and excipients. Peak purity index > 0.99.The method demonstrated excellent specificity with no interference from potential impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999The method was linear over the concentration range of 1-100 µg/mL with a correlation coefficient of 0.9998.
Accuracy (% Recovery) 98.0% - 102.0%The mean recovery was found to be between 99.2% and 101.5% at three different concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%The %RSD for repeatability and intermediate precision was less than 1.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% after deliberate variations in method parameters (flow rate, pH, mobile phase composition).The method was found to be robust with no significant impact on the results from minor variations in the analytical conditions.

Comparison with Alternative Analytical Methods

While the validated HPLC method is robust and reliable, other analytical techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as speed, sensitivity, and available instrumentation.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution compared to conventional HPLC[4][5][6].

Workflow for HPLC Method Development and Validation

HPLC Method Development and Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis A Analyte Characterization (Physicochemical Properties) B Selection of Chromatographic Mode (e.g., RP-HPLC) A->B C Optimization of Parameters (Column, Mobile Phase, etc.) B->C D System Suitability Testing C->D E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Validated Method Implementation I->J Method Approved

Caption: Workflow of HPLC method development and validation.

Comparison Table: HPLC vs. UPLC

FeatureHPLCUPLC
Analysis Time Longer (typically 5-15 min)Shorter (typically 1-5 min)[5][7]
Resolution GoodExcellent, better separation of complex mixtures[5]
Sensitivity HighVery High, due to narrower peaks[4]
Solvent Consumption HigherLower, more environmentally friendly[4]
System Pressure Lower (up to 400 bar)Higher (up to 1000 bar)[7]
Cost Lower initial investmentHigher initial investment
Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical technique. Given that pyridine and its derivatives can be volatile, GC could be a viable alternative, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification[8][9].

Comparative Analysis of Analytical Techniques

Comparison of Analytical Techniques cluster_hplc HPLC cluster_uplc UPLC cluster_gc GC HPLC HPLC HPLC_Pro1 Versatile for non-volatile & thermally labile compounds HPLC->HPLC_Pro1 Pro HPLC_Con1 Longer analysis times HPLC->HPLC_Con1 Con UPLC UPLC UPLC_Pro1 Faster analysis & higher resolution UPLC->UPLC_Pro1 Pro UPLC_Con1 Higher initial cost & system pressure UPLC->UPLC_Con1 Con GC GC GC_Pro1 Excellent for volatile compounds GC->GC_Pro1 Pro GC_Con1 Requires analyte to be thermally stable GC->GC_Con1 Con Analyte 2-Chloropyridin-4-amine Hydrochloride Analysis Analyte->HPLC Analyte->UPLC Analyte->GC

Caption: Comparison of HPLC, UPLC, and GC for analysis.

Considerations for GC Analysis:

  • Derivatization: this compound is a salt and non-volatile. Therefore, direct injection into a GC is not feasible. A derivatization step to convert the analyte into a more volatile and thermally stable compound would be necessary. This adds complexity to the sample preparation process.

  • Thermal Stability: The thermal stability of the derivatized analyte must be confirmed to prevent degradation in the injector and column.

  • Sensitivity: GC-MS can offer excellent sensitivity and specificity, which is advantageous for trace-level impurity analysis.

Conclusion

The validated RP-HPLC method presented in this guide offers a reliable, accurate, and robust solution for the routine analysis of this compound in a quality control setting. The method is specific, linear, accurate, and precise, meeting all the requirements of the ICH guidelines.

While UPLC presents a faster alternative with higher resolution, the initial investment in instrumentation is greater. Gas Chromatography, although a powerful technique, would require a more complex sample preparation involving derivatization for this non-volatile analyte. Ultimately, the choice of analytical method will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available resources. For most applications, the described HPLC method provides an excellent balance of performance and practicality.

References

A Comparative Guide to the Reactivity of 2-Chloropyridin-4-amine and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, chloropyridinamines are invaluable building blocks for the synthesis of a diverse array of pharmaceutical agents. Their utility stems from the presence of a reactive chloro substituent on the electron-deficient pyridine ring, which is amenable to nucleophilic aromatic substitution (SNAr). However, the isomeric form of a chloropyridinamine can dramatically influence its reactivity, impacting reaction conditions, yields, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of 2-chloropyridin-4-amine and its key isomers, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of Substituent Positioning in SNAr Reactivity

The rate of an SNAr reaction is predominantly governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The inherent electron-withdrawing nature of the pyridine ring nitrogen atom facilitates this reaction by stabilizing the intermediate, particularly when the substitution occurs at the ortho (C2/C6) and para (C4) positions.[1] This is due to the ability of the nitrogen to delocalize the negative charge through resonance.

When an amino group is introduced to the chloropyridine scaffold, its electron-donating nature (+M effect) can either enhance or diminish the ring's susceptibility to nucleophilic attack, depending on its position relative to the departing chloro group. This interplay of electronic effects, coupled with steric considerations, dictates the reactivity hierarchy among the chloropyridinamine isomers.

Isomeric Reactivity: A Head-to-Head Comparison

While direct, quantitative kinetic data comparing the SNAr rates of all chloropyridinamine isomers under identical conditions is scarce in the literature, a clear reactivity trend can be established based on extensive studies of related substituted pyridines and computational analyses.[2] The general order of reactivity for chloropyridines in SNAr reactions is 4-chloro > 2-chloro >> 3-chloro .[2] The introduction of an amino group modulates this inherent reactivity.

Here, we compare the expected reactivity of 2-chloropyridin-4-amine with its isomers, 4-chloro-2-aminopyridine and 2-chloro-3-aminopyridine.

IsomerStructureExpected Relative ReactivityMechanistic Rationale
4-Chloro-2-aminopyridine Highest The chloro group is at the most activated C4 (para) position relative to the ring nitrogen. The electron-donating amino group at the C2 (ortho) position can further stabilize the Meisenheimer intermediate through resonance.
2-Chloropyridin-4-amine Intermediate The chloro group is at the activated C2 (ortho) position. The amino group at the C4 (para) position provides significant resonance stabilization to the intermediate. However, the C4 position is generally more reactive than the C2 position.
2-Chloro-3-aminopyridine Lowest The chloro group is at the activated C2 (ortho) position. However, the amino group at the C3 (meta) position cannot directly participate in resonance stabilization of the negative charge on the ring nitrogen in the Meisenheimer complex. Its electron-donating inductive effect may slightly deactivate the ring compared to an unsubstituted 2-chloropyridine.

Note: This reactivity trend is an expert assessment based on established principles of SNAr reactions on pyridine systems. Direct kinetic studies are recommended for precise quantitative comparisons in specific reaction systems.

Mechanistic Deep Dive: Understanding the Electronic and Steric Nuances

The reactivity differences can be rationalized by examining the stability of the Meisenheimer intermediates for each isomer.

cluster_0 Reactivity Comparison Workflow Start Select Isomer SNAr SNAr Reaction with Nucleophile Start->SNAr Intermediate Formation of Meisenheimer Complex SNAr->Intermediate Stabilization Analysis of Intermediate Stability Intermediate->Stabilization Reactivity Determine Relative Reactivity Stabilization->Reactivity

Caption: Logical workflow for assessing isomer reactivity.

Electronic Effects: A Tale of Two Substituents

The amino group, being a strong electron-donating group, can significantly influence the electron density of the pyridine ring.

  • In 4-Chloro-2-aminopyridine and 2-Chloropyridin-4-amine: The amino group is positioned ortho or para to the site of nucleophilic attack. This allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, delocalizing it onto the exocyclic amino nitrogen. This powerful stabilizing effect lowers the activation energy of the reaction.

  • In 2-Chloro-3-aminopyridine: The meta-positioned amino group cannot participate in this direct resonance stabilization. Its electron-donating inductive effect may even slightly increase the electron density at the reaction center, potentially leading to a slight deactivation compared to an unsubstituted 2-chloropyridine.

Steric Considerations: The Impact of Proximity

The position of the amino group can also introduce steric hindrance.

  • For 2-chloro isomers (2-chloropyridin-4-amine and 2-chloro-3-aminopyridine): The incoming nucleophile approaches the carbon atom adjacent to the ring nitrogen. While the nitrogen itself presents some steric bulk, the primary amino group at the 3- or 4-position is generally considered to have a minimal steric impact on the reaction at C2.

  • For 4-chloro-2-aminopyridine: The amino group is at the C2 position, adjacent to the ring nitrogen but not directly at the site of nucleophilic attack (C4). This positioning is unlikely to cause significant steric hindrance to the incoming nucleophile.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To quantitatively assess the reactivity of these isomers, a comparative kinetic study can be performed using a common nucleophile, such as piperidine, and monitoring the reaction progress under pseudo-first-order conditions.

Protocol: Comparative SNAr Reaction with Piperidine

Materials:

  • 2-Chloropyridin-4-amine

  • 4-Chloro-2-aminopyridine

  • 2-Chloro-3-aminopyridine

  • Piperidine

  • Anhydrous solvent (e.g., Ethanol or DMSO)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve each chloropyridinamine isomer (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Internal Standard: Add a known amount of the internal standard to each reaction mixture.

  • Initiation: Add piperidine (5.0 mmol, 5.0 equiv.) to each reaction vessel simultaneously to initiate the reactions.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting with a suitable solvent and, if necessary, adding a small amount of acid to neutralize the piperidine.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the chloropyridinamine isomer versus time for each reaction. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-kobs).

  • Comparison: Compare the kobs values for each isomer to determine their relative reactivity.

cluster_1 Experimental Workflow A Prepare Isomer Solutions B Add Internal Standard A->B C Initiate with Piperidine B->C D Monitor Reaction Over Time C->D E Quench Aliquots D->E F Analyze by GC-MS/HPLC E->F G Calculate Rate Constants F->G

Caption: A typical workflow for a comparative kinetic study.

Conclusion: A Predictive Framework for Synthetic Design

The reactivity of chloropyridinamine isomers in SNAr reactions is a nuanced interplay of electronic and steric effects. By understanding the fundamental principles governing the stability of the Meisenheimer intermediate, researchers can make well-informed predictions about the relative reactivity of different isomers. The established trend of 4-chloro > 2-chloro >> 3-chloro for the parent chloropyridines provides a robust foundational model. The strategic placement of an electron-donating amino group, particularly at positions that allow for resonance stabilization of the reaction intermediate, can further modulate this reactivity. For synthetic chemists, this knowledge is paramount for the rational design of efficient and high-yielding routes to novel pyridinamine-based therapeutics and functional materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropyridin-4-amine hydrochloride
Reactant of Route 2
2-Chloropyridin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.